Idose, D-
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-ZXXMMSQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015881 | |
| Record name | D-Idose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5978-95-0, 2152-76-3 | |
| Record name | D-Idose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5978-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Idose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDOSE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YL114VI04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IDOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1T50P1RZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physicochemical properties of D-Idose?
An In-Depth Technical Guide to the Physicochemical Properties of D-Idose
Authored by a Senior Application Scientist
Abstract
D-Idose, a C-5 epimer of D-glucose, is a rare aldohexose monosaccharide that is not found in nature.[1] Its significance stems not from natural abundance but from its unique structural characteristics and its role in synthetic carbohydrate chemistry.[1] Notably, D-Idose is recognized as the most unstable of all the aldohexoses, being highly susceptible to degradation under acidic, basic, or thermal stress.[2][3] This inherent instability has precluded its crystallization in pure form.[3] This technical guide provides a comprehensive exploration of the physicochemical properties of D-Idose, detailing its structural and conformational dynamics, solubility, optical activity, and stability. Methodologies for the characterization of these properties are presented, offering field-proven insights for researchers, scientists, and drug development professionals working with this enigmatic sugar.
Molecular Structure and Conformational Dynamics
D-Idose shares the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol with other aldohexoses.[4][5] Its identity is defined by the specific stereochemical arrangement of its hydroxyl groups along the carbon backbone.
Linear and Cyclic Forms
In solution, D-Idose exists in equilibrium between its open-chain aldehydic form and its cyclic hemiacetal forms.[4] The intramolecular reaction between the C-5 hydroxyl group and the C-1 aldehyde group forms a six-membered ring, known as a pyranose. This cyclization creates a new stereocenter at C-1, the anomeric carbon, resulting in two distinct diastereomers called anomers: α-D-idopyranose and β-D-idopyranose.[6] While less common, a five-membered furanose ring can also form.
Figure 1: Equilibrium between the linear and cyclic pyranose forms of D-Idose.
Conformational Instability
The most distinguishing feature of D-Idose is its conformational flexibility in the pyranose form. Unlike D-glucose, which strongly favors the ⁴C₁ chair conformation where bulky substituents are equatorial, D-idose exhibits a small energy difference between its two chair conformations (⁴C₁ and ¹C₄).[7][8] This results in a dynamic equilibrium where both conformations can be significantly populated and observed in solution by techniques like NMR spectroscopy.[7] This conformational instability contributes significantly to its overall high energy and low thermodynamic stability compared to other aldohexoses.[3]
Summary of Physicochemical Properties
The quantitative physicochemical data for D-Idose are summarized below. It is critical to note that many of these values are predicted or derived from experimental work on derivatives, owing to the inherent instability of the pure compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₆ | [4][5] |
| Molecular Weight | 180.16 g/mol | [4][5] |
| Melting Point | 132 °C | [5][9] |
| Boiling Point | 527.1 ± 50.0 °C (Predicted) | [9] |
| Density | 1.581 ± 0.06 g/cm³ (Predicted) | [9] |
| Specific Rotation [α]D | +16 ± 1° | [9] |
| pKa | 12.45 ± 0.20 (Predicted) | [9] |
| Solubility | Slightly soluble in Water, Methanol, DMSO | [9] |
| LogP | -2.9 (Computed) | [4] |
In-Depth Analysis of Key Properties
Solubility
D-Idose is described as being slightly soluble in water and polar organic solvents like methanol and DMSO.[9] While the multiple hydroxyl groups facilitate hydrogen bonding, its unique and fluxional conformation may hinder the efficient packing and extensive hydration network observed with more stable, crystalline sugars like D-glucose.[10] The computed LogP value of -2.9 confirms its hydrophilic nature, though its practical solubility is limited.[4]
Optical Activity
As a chiral molecule, D-Idose rotates the plane of plane-polarized light, a phenomenon known as optical activity.[11] The standard measure for this property is specific rotation.
-
Definition : Specific rotation ([α]) is the observed angle of optical rotation (α) when plane-polarized light is passed through a sample with a concentration of 1 g/mL and a path length of 1 decimeter (dm).[12]
-
D-Idose Value : The specific rotation for D-Idose is reported as +16 ± 1° .[9] The positive sign indicates it is dextrorotatory (rotates light to the right, or clockwise).[13]
-
Nomenclature Clarification : It is crucial to distinguish between the D/L nomenclature and the direction of optical rotation (+/-). The "D" in D-Idose refers to the absolute configuration of the stereocenter furthest from the carbonyl group (C-5), which is analogous to that of D-glyceraldehyde.[14] This designation does not predict whether the compound will be dextrorotatory or levorotatory.[11]
Stability and Degradation
D-Idose is the most thermodynamically unstable of the sixteen aldohexoses.[3][15] It is highly sensitive to heat and extremes of pH, which readily promote degradation reactions such as epimerization, dehydration, and fragmentation.[3] This instability is the primary reason it has never been successfully crystallized from solution.[3] In aqueous solution, D-Idose undergoes mutarotation , a process where the α and β anomers interconvert via the open-chain form until an equilibrium is established.[16] This process, common to all reducing sugars, further complicates its handling and purification.
Experimental Protocols and Methodologies
The characterization of an unstable, non-crystalline compound like D-Idose relies heavily on in-solution analytical techniques.
Protocol: Determination of Specific Rotation via Polarimetry
This protocol outlines the standardized measurement of optical activity. The causality behind this procedure is the need to control all variables (concentration, path length, temperature, wavelength) that influence the observed rotation, thereby allowing for a reproducible, standardized value.[17]
Objective: To measure the specific rotation [α] of a D-Idose solution.
Methodology:
-
Sample Preparation: Accurately prepare a solution of D-Idose in a suitable solvent (e.g., water) at a known concentration (c), typically in g/mL.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled sample cell to set the zero point.
-
Measurement:
-
Fill a polarimeter sample cell of a known path length (l), measured in decimeters, with the D-Idose solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter.
-
Measure the observed angle of rotation (α) at a specified temperature (typically 20°C or 25°C) and wavelength (typically the sodium D-line, 589 nm).
-
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (c * l)
-
Validation: Repeat the measurement multiple times to ensure reproducibility. The self-validating nature of this protocol comes from consistency checks and comparison to any available literature values.
Figure 2: Standard workflow for the determination of specific rotation.
Workflow: Structural Elucidation via Spectroscopic Methods
For a non-crystalline compound, a combination of spectroscopic techniques is essential for unambiguous structure determination.[18][19] Mass spectrometry provides molecular weight and formula, IR spectroscopy identifies functional groups, and NMR spectroscopy reveals the detailed carbon-hydrogen framework and solution conformation.[18]
Objective: To confirm the structure and characterize the anomeric/conformational composition of D-Idose in solution.
Methodology Workflow:
-
Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry (e.g., ESI-MS) to confirm the molecular formula (C₆H₁₂O₆) by obtaining an accurate mass.[19]
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum to identify key functional groups. The spectrum will be dominated by a strong, broad O-H stretching band (~3300 cm⁻¹) and C-O stretching bands (~1000-1200 cm⁻¹), characteristic of a polyol.[18]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
This is the most powerful tool for characterizing D-Idose in solution.[20]
-
¹H NMR: Provides information on the number of distinct proton environments, their coupling patterns, and integration (ratio of protons). The signals for the anomeric protons (H-1) are particularly diagnostic and will show separate resonances for the α and β anomers.
-
¹³C NMR: Shows the number of distinct carbon environments. Separate signals will be observed for each carbon of the different anomers and conformers present in solution.
-
2D NMR (COSY, HMQC, HMBC): These experiments are critical for assigning specific ¹H and ¹³C signals to their respective positions in the molecule, confirming connectivity and definitively establishing the structure.[21][22]
-
Figure 3: Integrated spectroscopic workflow for molecular structure determination.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 111123, D-Idose. Retrieved from [Link].
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Chemcasts (n.d.). Thermophysical Properties of d-Idose. Retrieved from [Link].
-
Liu, Z., Jenkinson, S.F., Yoshihara, A., Wormald, M.R., Izumori, K., & Fleet, G.W.J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758. Available from: [Link].
-
Liu, Z., Jenkinson, S.F., Yoshihara, A., Wormald, M.R., Izumori, K., & Fleet, G.W.J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. ResearchGate. Available from: [Link].
-
Liu, Z., Jenkinson, S.F., Yoshihara, A., Wormald, M.R., Izumori, K., & Fleet, G.W.J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758. National Center for Biotechnology Information. Available from: [Link].
-
Liu, Z., et al. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Europe PMC. Available from: [Link].
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University of Regensburg (n.d.). Structure of saccharides. Retrieved from [Link].
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Snyder, J. R., & Serianni, A. S. (1986). D-Idose: a one- and two-dimensional NMR investigation of solution composition and conformation. The Journal of Organic Chemistry, 51(14), 2694–2702. Available from: [Link].
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StudyPulse (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link].
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Wikipedia (2024). Glucose. Retrieved from [Link].
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Ashenhurst, J. (2017). D- and L- Notation For Sugars. Master Organic Chemistry. Retrieved from [Link].
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Chemistry LibreTexts (2025). 25.5: Cyclic Structures of Monosaccharides - Anomers. Retrieved from [Link].
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ResearchGate (n.d.). Optical Rotation Data from Some Honeys and Syrups. Retrieved from [Link].
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University of California, Irvine (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link].
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Wikipedia (2024). Optical rotation. Retrieved from [Link].
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Pollegioni, L., et al. (2007). Stability and stabilization of D-amino acid oxidase from the yeast Trigonopsis variabilis. FEBS Journal. Available from: [Link].
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Chemistry Steps (n.d.). Epimers and Anomers. Retrieved from [Link].
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Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link].
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Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Planta Medica. Available from: [Link].
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Chemistry LibreTexts (2023). 5.3: Optical Activity. Retrieved from [Link].
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Penzkofer, A. (2013). Optical Rotatory Dispersion Measurement of D-Glucose with Fixed Polarizer Analyzer Accessory in Conventional Spectrophotometer. Journal of Analytical Sciences, Methods and Instrumentation, 3, 234-239. Available from: [Link].
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ResearchGate (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link].
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University of California, Irvine (n.d.). Problems from Previous Years' Exams. Retrieved from [Link].
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The Synthetic Heart of Biology: An In-depth Technical Guide to the Elusive D-Idose and its Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
This guide fundamentally addresses the natural occurrence and biosynthesis of D-Idose and its derivatives. A crucial upfront clarification is that D-Idose is a rare monosaccharide that is not found in nature .[1][2] Its existence is a product of chemical synthesis.[1] However, its C5 epimer, L-Iduronic acid, is a vital, naturally occurring component of complex carbohydrates with significant biological roles.[1][2] This guide will, therefore, first establish the synthetic origins of D-Idose, followed by a comprehensive exploration of the natural occurrence and biosynthesis of its biologically significant epimer, L-Iduronic acid. We will then delve into the enzymatic and chemical synthesis of D-Idose, providing a holistic view for researchers in the field.
Part 1: The Natural Void - The Absence of D-Idose in Biological Systems
Scientific inquiry has extensively mapped the vast landscape of organic molecules in nature. Within the family of aldohexose sugars, which are central to biochemistry, D-Idose remains a synthetic curiosity.[1] Neither D-Idose nor any of its corresponding furanosides or pyranosides have been reported as natural products.[3] This absence is significant, suggesting that either the evolutionary pathways for its synthesis never arose, or its inherent instability makes it unsuitable for biological functions. D-Idose is recognized as the most unstable of all the aldohexoses.[4][5]
While some commercial suppliers suggest D-Idose has antibacterial properties against organisms like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, these claims are not substantiated by peer-reviewed scientific literature found in the course of this review and appear to be primarily for marketing purposes.[6][7]
Part 2: The Biological Counterpart - L-Iduronic Acid
In stark contrast to D-Idose, its C5 epimer, L-Iduronic acid (IdoA), is a crucial component of glycosaminoglycans (GAGs), which are complex polysaccharides with profound physiological and pathological roles.[1][2]
Natural Occurrence of L-Iduronic Acid
L-Iduronic acid is not found as a free monosaccharide in nature. Instead, it is an integral residue within the polysaccharide chains of two major GAGs:
-
Dermatan Sulfate: A polysaccharide found in skin, blood vessels, heart valves, tendons, and lungs.
-
Heparan Sulfate: Present on the surface of virtually all animal cells and in the extracellular matrix, playing critical roles in cell signaling, development, and disease.[2]
The presence and modification of IdoA residues within these GAGs are critical for their interactions with a vast array of proteins, thereby modulating numerous biological processes.
Biosynthesis of L-Iduronic Acid
The biosynthesis of L-Iduronic acid is a fascinating example of post-polymerization modification. It is not incorporated directly into the growing GAG chain. Instead, its precursor, D-glucuronic acid, is first incorporated from the nucleotide sugar donor UDP-D-glucuronic acid. Subsequently, specific enzymes known as C5-epimerases act on the D-glucuronic acid residues within the polymer, converting them to L-Iduronic acid.
Part 3: The Synthesis of an Enigma - Crafting D-Idose
Given its absence in nature, D-Idose must be produced synthetically. This section provides an overview of the established chemical synthesis routes and explores the potential for enzymatic synthesis.
Chemical Synthesis of D-Idose
A practical and scalable synthesis of D-Idose can be achieved from D-glucose via a seven-carbon sugar intermediate.[3][4][5][8] The key steps of this process are outlined below.
Experimental Protocol: Synthesis of D-Idose from D-ido-Heptonic Acid
This protocol is a conceptual summary of the key transformations described in the literature.[3][4]
-
Isopropylidene Protection: The starting material, ido-heptonic acid, is protected using isopropylidene groups. This is a crucial step to ensure the regioselectivity of subsequent reactions.
-
Periodate Cleavage: The C6-C7 bond of the protected heptonic acid is cleaved using silica gel-supported periodate. This oxidative cleavage results in the formation of a six-carbon aldehyde.
-
Selective Reduction: The aldehyde at C1 and/or the protected hydroxyl at C6 are selectively reduced to yield the desired D-Idose structure.
-
Deprotection: The isopropylidene protecting groups are removed under mild acidic conditions to yield free D-Idose.
Table 1: Key Reagents and Transformations in D-Idose Synthesis
| Step | Transformation | Key Reagents | Reference |
| 1 | Isopropylidene Protection | 2,2-dimethoxypropane, an acid catalyst | [3][4] |
| 2 | Periodate Cleavage | Silica gel-supported sodium periodate | [3][4] |
| 3 | Selective Reduction | Sodium borohydride or other selective reducing agents | [3][4] |
| 4 | Deprotection | Mild acid (e.g., acetic acid) | [3][4] |
Potential Enzymatic Pathways for D-Idose Synthesis
While no natural biosynthetic pathway for D-Idose is known, the vast enzymatic machinery of carbohydrate metabolism offers tantalizing possibilities for its biocatalytic production. Key enzyme classes that could be harnessed for this purpose include isomerases and epimerases.
Diagram 1: Theoretical Enzymatic Production of D-Idose
Caption: A hypothetical enzymatic cascade for the synthesis of D-Idose from D-Glucose.
Enzymes of Interest:
-
Isomerases: Enzymes like glucose isomerase can interconvert aldoses and ketoses.[9] For instance, D-glucose can be converted to D-fructose.
-
Epimerases: These enzymes alter the stereochemistry at a single carbon center. A C-5 epimerase acting on D-glucose would theoretically yield L-Idose. A C-3 epimerase acting on a suitable ketohexose precursor could potentially lead to a D-Idose precursor. While enzymes that specifically produce D-Idose have not been characterized, the existence of a wide variety of sugar epimerases suggests that enzyme engineering or screening of novel microbial sources could yield a candidate.[9][10]
-
Aldose Reductase: This enzyme can act on a variety of aldoses. Interestingly, it has been shown to efficiently act on L-Idose, the C-5 epimer of D-glucose.[11] It is plausible that aldose reductase or a related enzyme could act on a suitable ketose precursor to form D-Idose.
Experimental Workflow: Screening for D-Idose Producing Enzymes
The following workflow outlines a strategy for identifying novel enzymes capable of synthesizing D-Idose.
Diagram 2: High-Throughput Screening Workflow for D-Idose Biosynthesis
Caption: A workflow for the discovery of novel enzymes for D-Idose biosynthesis.
Part 4: The Path Forward - Applications and Future Directions
The synthetic nature of D-Idose opens up possibilities for creating novel bioactive molecules. As it is not a substrate for many common enzymes, D-Idose-containing glycoconjugates may exhibit enhanced stability in biological systems.[3] This could be advantageous in the design of therapeutic agents with longer half-lives.
Future research should focus on:
-
Enzyme Discovery and Engineering: A concerted effort to discover or engineer enzymes that can synthesize D-Idose or its derivatives will be crucial for making these compounds more accessible.
-
Biological Evaluation: Rigorous, peer-reviewed studies are needed to validate the anecdotal claims of D-Idose's antibacterial activity and to explore other potential therapeutic applications.
-
Glycoconjugate Synthesis: The incorporation of D-Idose into oligosaccharides and other complex molecules could lead to the development of novel probes, inhibitors, and therapeutics.
References
-
d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - NIH. (URL: [Link])
-
(PDF) d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. (URL: [Link])
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d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. (URL: [Link])
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Structure, Classification, and Functions of Carbohydrates - LND College, Motihari. (URL: [Link])
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Idose - Wikipedia. (URL: [Link])
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Glucose - Wikipedia. (URL: [Link])
-
Biomolecules - NCERT. (URL: [Link])
-
L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed. (URL: [Link])
-
d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - MDPI. (URL: [Link])
-
D-Idose | C6H12O6 | CID 111123 - PubChem - NIH. (URL: [Link])
-
A study of three enzymes acting on glucose in the lens of different species - PMC - NIH. (URL: [Link])
-
Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis | ACS Chemical Biology - ACS Publications. (URL: [Link])
-
The use of isomerases and epimerases for the production of the functional sugars mannose, allulose and tagatose from Fructose - PubMed. (URL: [Link])
-
Enzymatic characteristics of D-mannose 2-epimerase, a new member of the acylglucosamine 2-epimerase superfamily | Request PDF - ResearchGate. (URL: [Link])
-
Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method. (URL: [Link])
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Enzymes for Rare Sugar Production - Glycoforum. (URL: [Link])
-
d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC - NIH. (URL: [Link])
-
Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis | Glycobiology | Oxford Academic. (URL: [Link])
-
Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method. (URL: [Link])
-
A Novel Pseudomonas geniculata AGE Family Epimerase/Isomerase and Its Application in d-Mannose Synthesis - MDPI. (URL: [Link])
-
Genome-Based Evaluation of Safety and Probiotic Traits in Infant Feces-Sourced Bifidobacterium animalis subsp. lactis BD1 - MDPI. (URL: [Link])
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- 9. The use of isomerases and epimerases for the production of the functional sugars mannose, allulose and tagatose from Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Idose: A Technical Guide to Its Biological Significance in Cellular Processes
This guide navigates the nuanced role of the idose scaffold in cellular biology. While D-idose itself is a rare, synthetic sugar not found in nature, its stereochemical counterpart, L-iduronic acid, is a pivotal player in a multitude of physiological and pathophysiological processes. For researchers, scientists, and drug development professionals, understanding the biological implications of this unique hexose structure is critical for advancing fields ranging from glycobiology to therapeutic intervention.
D-Idose: A Synthetic Curiosity with Indirect Biological Relevance
D-Idose is an aldohexose monosaccharide, one of the 16 stereoisomers of glucose.[1] It is characterized by a high degree of instability, making it the most unstable of all aldohexoses.[1][2][3][4] This inherent instability arises from its stereochemistry, which results in significant steric hindrance in its common chair conformations.[1] Consequently, D-idose is not utilized in natural biological systems for energy metabolism or as a structural component in the way that more stable sugars like D-glucose or D-mannose are.[5][6] Its existence is primarily a result of chemical synthesis, often starting from more abundant precursors like D-glucose.[1][2][3][4]
While direct biological functions of D-idose are not observed, its C5 epimer, L-idose, has been explored as a substrate for aldose reductase, an enzyme implicated in diabetic complications.[7] Studies have shown that aldose reductase can efficiently act on L-idose, suggesting its potential use as a research tool for studying this enzyme.[7] Furthermore, some in vitro studies have investigated the anti-proliferative effects of rare sugars, including D-idose, on cancer cell lines, though the mechanisms remain largely speculative and not indicative of a natural physiological role.[8]
L-Iduronic Acid: The Biologically Active Idose Congener
The true biological significance of the idose structure is embodied in L-iduronic acid (IdoA), the C5 epimer of D-glucuronic acid.[9][10] IdoA is a key component of glycosaminoglycans (GAGs), which are long, linear polysaccharides consisting of repeating disaccharide units.[9][10][11] Specifically, IdoA is a defining feature of dermatan sulfate and heparan sulfate, two major classes of GAGs with profound roles in cellular function.[9][10][12]
The Crucial Role of L-Iduronic Acid in Glycosaminoglycan Function
Glycosaminoglycans are typically attached to core proteins to form proteoglycans, which are integral components of the extracellular matrix and cell surfaces.[13] The presence of IdoA in dermatan sulfate and heparan sulfate confers conformational flexibility to the polysaccharide chain.[10] Unlike most other pyranose sugars that predominantly adopt a stable chair conformation, IdoA exists in equilibrium between two chair forms (¹C₄ and ⁴C₁) and a skew-boat conformation (²S₀).[10] This conformational adaptability is critical for the specific binding of GAGs to a wide array of proteins, including:
-
Growth factors and their receptors: Heparan sulfate proteoglycans act as co-receptors for many growth factors, such as fibroblast growth factors (FGFs) and vascular endothelial growth factor (VEGF). The IdoA residues within heparan sulfate are crucial for these interactions, which in turn regulate cell proliferation, differentiation, and angiogenesis.
-
Extracellular matrix proteins: Dermatan sulfate and heparan sulfate interact with collagen, fibronectin, and other matrix components, contributing to the structural integrity of tissues.
-
Enzymes and enzyme inhibitors: Heparin, a highly sulfated form of heparan sulfate, is a potent anticoagulant that functions by binding to and activating antithrombin III, which then inhibits thrombin and other coagulation factors. The specific arrangement of sulfated IdoA residues is essential for this activity.
The sulfation pattern of IdoA, particularly at the 2-O position (IdoA2S), further enhances the specificity of these interactions.[10]
Biosynthesis and Catabolism: The Life Cycle of L-Iduronic Acid
The incorporation and turnover of IdoA-containing GAGs are tightly regulated cellular processes. Understanding these pathways is fundamental for elucidating the roles of these molecules in health and disease.
Biosynthesis of L-Iduronic Acid
L-iduronic acid is not synthesized as a free monosaccharide. Instead, it is formed by the epimerization of D-glucuronic acid residues that have already been incorporated into the growing GAG chain.[11] This conversion is catalyzed by the enzyme D-glucuronyl C5-epimerase, which acts on the polymer level within the Golgi apparatus.[11] The extent of this epimerization varies depending on the specific GAG and tissue type, leading to a heterogeneous population of GAGs with different IdoA contents and biological activities.
Caption: Biosynthesis of L-iduronic acid via epimerization of D-glucuronic acid within a growing GAG chain in the Golgi apparatus.
Catabolism of L-Iduronic Acid-Containing Glycosaminoglycans
The degradation of dermatan sulfate and heparan sulfate occurs in the lysosomes.[14][15][16] This process involves a series of exo- and endoglycosidases and sulfatases that sequentially cleave the GAG chains into smaller units. A key enzyme in this pathway is iduronate-2-sulfatase (IDS), which hydrolyzes the 2-O-sulfate group from IdoA residues.[14][15][16]
Deficiency in IDS activity, due to mutations in the IDS gene, leads to the lysosomal storage disorder Mucopolysaccharidosis type II (MPS II), also known as Hunter syndrome.[14][15][16] The accumulation of undegraded or partially degraded dermatan sulfate and heparan sulfate in various tissues results in a wide range of severe clinical manifestations.[16]
Experimental Protocols for the Study of L-Iduronic Acid
Investigating the biological roles of IdoA-containing GAGs requires specialized methodologies. The following protocols provide a framework for the extraction, analysis, and functional characterization of these complex molecules.
Extraction and Purification of Glycosaminoglycans from Tissues
This protocol outlines a general procedure for the isolation of total GAGs from animal tissues.
Materials:
-
Tissue of interest (e.g., porcine skin, bovine cartilage)
-
Acetone
-
Papain digestion buffer (0.1 M sodium acetate, 10 mM EDTA, 10 mM L-cysteine, pH 6.8)
-
Papain (from Carica papaya)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sodium chloride (NaCl)
-
Ethanol
-
Cetylpyridinium chloride (CPC)
-
DEAE-Sephacel or other anion-exchange chromatography resin
Procedure:
-
Tissue Preparation: Mince the tissue and dehydrate it by washing with acetone. Allow the tissue to air dry.
-
Proteolysis: Resuspend the dried tissue in papain digestion buffer and add activated papain. Incubate at 65°C for 48 hours.
-
Precipitation of Proteins: Cool the digest to 4°C and add TCA to a final concentration of 5%. Centrifuge to remove precipitated proteins.
-
Precipitation of GAGs: Neutralize the supernatant and add 4 volumes of ethanol saturated with sodium chloride. Allow GAGs to precipitate overnight at 4°C.
-
Collection and Solubilization of GAGs: Centrifuge to collect the GAG pellet. Wash the pellet with 80% ethanol and then air dry. Dissolve the GAGs in an appropriate buffer.
-
Purification by Anion-Exchange Chromatography: Apply the dissolved GAGs to a DEAE-Sephacel column. Elute with a stepwise or linear gradient of NaCl to separate different GAG classes.
-
Desalting and Lyophilization: Desalt the GAG-containing fractions by dialysis or size-exclusion chromatography and then lyophilize to obtain purified GAGs.
Caption: A streamlined workflow for the extraction and purification of glycosaminoglycans from biological tissues.
Assay for D-Glucuronyl C5-Epimerase Activity
This radioenzymatic assay measures the activity of D-glucuronyl C5-epimerase by quantifying the release of tritium from a specifically labeled substrate.
Materials:
-
[5-³H]UDP-D-glucuronic acid
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate divalent cations)
-
Dowex 1-X2 resin (formate form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, enzyme source, and any necessary cofactors.
-
Initiation of Reaction: Start the reaction by adding [5-³H]UDP-D-glucuronic acid. Incubate at 37°C for a defined period (e.g., 1-2 hours).[9]
-
Termination of Reaction: Stop the reaction by boiling for 2 minutes.[9]
-
Separation of Released Tritium: Centrifuge to remove any precipitate. Apply the supernatant to a small column of Dowex 1-X2 resin to bind the unreacted substrate.[9]
-
Quantification of Activity: The epimerase reaction results in the release of ³H from the C5 position into the water.[9] Collect the column effluent and measure the radioactivity using liquid scintillation counting.
-
Calculation of Activity: Calculate the enzyme activity based on the amount of tritium released per unit time and per amount of enzyme.
Therapeutic Perspectives
The critical roles of IdoA-containing GAGs in cellular processes make them and their metabolic enzymes attractive targets for therapeutic development.
-
Enzyme Replacement Therapy (ERT) for MPS II: Recombinant human iduronate-2-sulfatase is an approved therapy for Hunter syndrome.[17] This approach aims to supplement the deficient enzyme, thereby reducing the accumulation of GAGs.
-
GAG Mimetics: Synthetic oligosaccharides that mimic the structure of heparan sulfate are being developed to modulate the activity of growth factors and other signaling molecules. These compounds have potential applications in cancer therapy and regenerative medicine.
-
Inhibition of GAG-Protein Interactions: Small molecules or antibodies that block the interaction of specific GAGs with their protein partners are being investigated as a strategy to inhibit pathological processes such as tumor growth and inflammation.
Conclusion
While D-idose remains a subject of academic interest in synthetic chemistry, the biological significance of the idose scaffold is profound, primarily through the actions of L-iduronic acid. As an essential component of dermatan sulfate and heparan sulfate, L-iduronic acid plays a critical role in regulating a vast array of cellular processes. A thorough understanding of the biosynthesis, catabolism, and function of IdoA-containing GAGs is indispensable for researchers and drug development professionals seeking to unravel the complexities of cell biology and develop novel therapeutic strategies for a range of human diseases.
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Deiodinases and Cancer - PubMed. (URL: [Link])
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D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed. (URL: [Link])
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Idose - Wikipedia. (URL: [Link])
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On the Mechanism of the Lysosomal Enzyme Iduronate‐2‐sulfatase. A Multiscale Approach. (URL: [Link])
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d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. (URL: [Link])
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Iduronate-2-sulfatase - Wikipedia. (URL: [Link])
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Iduronic acid - Wikipedia. (URL: [Link])
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From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed. (URL: [Link])
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Occurrence of L-iduronic acid and putative D-glucuronyl C5-epimerases in prokaryotes. (URL: [Link])
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Insights into Hunter syndrome from the structure of iduronate-2-sulfatase - PubMed Central. (URL: [Link])
-
The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed. (URL: [Link])
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Carbohydrate - Wikipedia. (URL: [Link])
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(PDF) d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. (URL: [Link])
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d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - MDPI. (URL: [Link])
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L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed. (URL: [Link])
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Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose - J-Stage. (URL: [Link])
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Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed. (URL: [Link])
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Iduronate-2-sulfatase – Knowledge and References - Taylor & Francis. (URL: [Link])
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MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC - PubMed Central. (URL: [Link])
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What are Iduronate sulfatase replacements and how do they work? - Patsnap Synapse. (URL: [Link])
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Pancreatic D-cell recognition of D-glucose: studies with D-glucose, D-glyceraldehyde, dihydroxyacetone, D-mannoheptulose, D-fructose, D-galactose, and D-ribose - PubMed. (URL: [Link])
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IDose - Sustained Glaucoma Treatment - Southwest Eye Institute. (URL: [Link])
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Structure, Classification, and Functions of Carbohydrates - LND College, Motihari. (URL: [Link])
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An In-Depth Technical Guide to Elucidating the Metabolic Pathway of D-Idose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Idose, a rare aldohexose and an epimer of D-glucose, remains one of a few monosaccharides with a largely uncharacterized metabolic fate in biological systems.[1] Its inherent instability and low natural abundance have posed significant challenges to its study. This technical guide provides a comprehensive framework for investigating the metabolic pathway of D-Idose. By synthesizing established principles of carbohydrate metabolism and drawing parallels from related rare sugars, we propose a putative metabolic pathway for D-Idose. This guide is designed to serve as a foundational resource for researchers, offering detailed experimental protocols, from in vitro enzyme kinetics to advanced in vivo isotopic labeling studies, to systematically elucidate and validate the metabolic route of this enigmatic sugar. Furthermore, we detail the necessary analytical techniques for the identification and quantification of key metabolites. The overarching goal is to equip scientists with the necessary tools to unravel the metabolic journey of D-Idose, a critical step towards understanding its physiological relevance and potential therapeutic applications.
Introduction: The Enigma of D-Idose
D-Idose is a six-carbon sugar that, while structurally similar to the central carbohydrate D-glucose, is not commonly found in nature.[1] Its potential physiological effects and metabolic pathway are largely unknown, presenting both a challenge and an opportunity in the field of glycobiology and metabolic research. Understanding the metabolism of rare sugars like D-Idose is of growing interest due to their potential as low-calorie sweeteners and their possible roles in modulating metabolic pathways.[2][3] This guide provides a roadmap for the systematic investigation of D-Idose metabolism.
A Proposed Metabolic Pathway for D-Idose
Given the absence of a well-documented metabolic pathway for D-Idose, we propose a hypothetical pathway based on the known enzymatic reactions that other hexoses undergo. This proposed pathway serves as a testable model for initial investigations. The central hypothesis is that D-Idose, upon entering the cell, is likely phosphorylated and then converted into intermediates of central carbon metabolism, such as glycolysis or the pentose phosphate pathway.
Cellular Uptake
The initial step in the metabolism of any sugar is its transport across the cell membrane. It is plausible that D-Idose is transported into cells by the same glucose transporters (GLUTs) that facilitate the uptake of other hexoses, although with potentially different affinities.
Key Enzymatic Conversions
The proposed intracellular metabolism of D-Idose involves a series of enzymatic reactions:
-
Phosphorylation: The first committed step is likely the phosphorylation of D-Idose to D-Idose-6-phosphate, catalyzed by a hexokinase . Hexokinases are known to have broad substrate specificity, phosphorylating various hexoses.[4][5][6][7][8]
-
Isomerization/Epimerization: D-Idose-6-phosphate could then be a substrate for an isomerase or an epimerase , converting it into a more common sugar phosphate, such as D-fructose-6-phosphate or D-glucose-6-phosphate, which can then enter glycolysis.
-
Reduction: Alternatively, D-Idose could be reduced to its corresponding sugar alcohol, D-Iditol , by aldose reductase . This enzyme is known to act on a wide range of aldose sugars, and its action on L-Idose has been documented.[9][10][11]
-
Oxidation: Another possibility is the oxidation of D-Idose to D-Idonic acid .
The following diagram illustrates the proposed metabolic entry points for D-Idose:
Figure 1: Proposed initial steps in the metabolic pathway of D-Idose.
Experimental Protocols for Pathway Elucidation
To validate the proposed pathway, a multi-pronged experimental approach is necessary. This section details the key experiments required.
In Vitro Enzyme Kinetic Assays
The first step is to determine if the proposed enzymes can utilize D-Idose as a substrate.
Objective: To measure the kinetic parameters (Km and Vmax) of hexokinase and aldose reductase with D-Idose.
Protocol: Hexokinase Activity Assay [12][13]
-
Reaction Mixture: Prepare a reaction mixture containing triethanolamine buffer (pH 7.6), ATP, MgCl₂, and a coupling enzyme system of glucose-6-phosphate dehydrogenase and NADP⁺.
-
Substrate Addition: Add varying concentrations of D-Idose to the reaction mixture. As a positive control, use D-glucose.
-
Enzyme Initiation: Initiate the reaction by adding a purified hexokinase.
-
Spectrophotometric Monitoring: Monitor the production of NADPH at 340 nm in a spectrophotometer. The rate of NADPH production is proportional to the rate of D-Idose phosphorylation.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol: Aldose Reductase Activity Assay [9][11]
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.7) and NADPH.
-
Substrate Addition: Add varying concentrations of D-Idose.
-
Enzyme Initiation: Start the reaction by adding purified aldose reductase.
-
Spectrophotometric Monitoring: Monitor the consumption of NADPH at 340 nm.
-
Data Analysis: Calculate the kinetic parameters as described for the hexokinase assay.
| Enzyme | Proposed Substrate | Product | Cofactor | Assay Principle |
| Hexokinase | D-Idose | D-Idose-6-phosphate | ATP | Coupled enzyme assay, monitor NADPH production |
| Aldose Reductase | D-Idose | D-Iditol | NADPH | Monitor NADPH consumption |
Table 1: Summary of in vitro enzyme assays for D-Idose metabolism.
Cell-Based Metabolic Fate Studies
To understand how D-Idose is metabolized within a cellular context, experiments using cultured cells are essential.
Objective: To trace the metabolic fate of D-Idose in a relevant cell line (e.g., HepG2 liver cells).
Protocol: Cellular Metabolism of D-Idose [2]
-
Cell Culture: Culture HepG2 cells to 80-90% confluency in a suitable medium.
-
Incubation with D-Idose: Replace the medium with a glucose-free medium supplemented with a known concentration of D-Idose.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 12, 24 hours), harvest the cells and quench their metabolism by adding cold methanol.
-
Metabolite Extraction: Extract the intracellular metabolites using a methanol/chloroform/water extraction method.
-
Analysis: Analyze the cell extracts for the presence of D-Idose-6-phosphate and other sugar phosphates using HPLC-MS.
In Vivo Isotopic Labeling Studies
The definitive method for elucidating a metabolic pathway is through the use of isotopically labeled substrates.[14][][16][17][18]
Objective: To trace the carbon backbone of D-Idose through metabolic pathways in a whole organism model (e.g., mouse).
Protocol: Stable Isotope Tracing of D-Idose Metabolism [14][16][17]
-
Synthesis of Labeled D-Idose: Synthesize uniformly labeled ¹³C D-Idose ([U-¹³C₆]-D-Idose).
-
Animal Model: Administer [U-¹³C₆]-D-Idose to mice via oral gavage.
-
Sample Collection: At specified time points, collect blood, urine, and tissue samples (e.g., liver, muscle).
-
Metabolite Extraction and Analysis: Extract metabolites from the collected samples and analyze them using GC-MS or LC-MS to identify and quantify ¹³C-labeled metabolites.
-
Pathway Reconstruction: Based on the pattern of ¹³C labeling in downstream metabolites, reconstruct the metabolic pathway of D-Idose.
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The Enigmatic Epimer: A Technical Guide to L-Idose, the C-5 Counterpart of D-Glucose
Introduction: Correcting a Common Misconception and Unveiling a Rare Sugar
In the intricate world of carbohydrate chemistry, stereoisomerism dictates biological function. A prevalent misconception identifies D-Idose as the C-5 epimer of D-glucose. This guide will begin by rectifying this inaccuracy, establishing that it is, in fact, L-Idose that holds this epimeric relationship to the ubiquitous D-glucose.[1][2][3] While D-Idose is a rare sugar in its own right, this guide will focus on its enantiomer, L-Idose, and its far more significant, albeit indirect, role in biological systems and its potential in therapeutic development.
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. We will delve into the stereochemistry, synthesis, and biological significance of L-Idose, providing not just a recitation of facts, but a deeper understanding of the causality behind its properties and applications.
A noteworthy point of clarification: the name "iDose" has been adopted for a recently developed glaucoma treatment. This therapeutic, an intracameral implant delivering travoprost, is entirely unrelated to the monosaccharide L-Idose.[4][5][6][7][8][9][10][11] This guide will focus exclusively on the chemistry and biology of the sugar.
The Stereochemical Landscape: D-Glucose and L-Idose
Epimers are diastereomers that differ in the configuration at only one chiral center. D-glucose, an aldohexose, possesses four chiral centers (C-2, C-3, C-4, and C-5). The inversion of the hydroxyl group at the C-5 position of D-glucose results in the formation of L-Idose.[1][2][3][12][13] This seemingly subtle change has profound implications for the molecule's stability and biological recognition.
dot graph { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];
// D-Glucose structure D_glucose [label=<
CHO H-C-OH HO-C-H H-C-OH H-C-OH CH2OH D-Glucose
];
// L-Idose structure L_idose [label=<
CHO H-C-OH HO-C-H H-C-OH HO-C-H CH2OH L-Idose
];
// Relationship D_glucose -- L_idose [label=" C-5 Epimerization ", fontcolor="#EA4335"]; } . Figure 1: Fischer projections of D-Glucose and L-Idose highlighting the C-5 epimeric relationship.
L-Idose is one of the rarest of the aldohexoses and is known to be the most unstable.[14] Its instability contributes to the difficulty in its isolation and crystallization. In solution, L-Idose exists as a complex equilibrium of its open-chain and cyclic furanose and pyranose forms.
Synthesis of L-Idose from D-Glucose: A Strategic Inversion
The scarcity of L-Idose in nature necessitates its chemical synthesis. A common and logical starting material for this is the readily available and inexpensive D-glucose. The core of this synthetic strategy involves a stereochemical inversion at the C-5 position.
A Generalized Synthetic Pathway
A frequently employed route involves the protection of the hydroxyl groups of D-glucose, followed by the modification of the C-6 hydroxyl to a leaving group and subsequent nucleophilic substitution with inversion of configuration at C-5. This is then followed by deprotection to yield L-Idose.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a synthesized representation of common strategies for the preparation of L-Idose derivatives from D-glucose.[15][16]
Step 1: Protection of D-Glucose
-
Reactant: D-glucose
-
Reagents: Acetone, sulfuric acid (catalytic amount)
-
Procedure: D-glucose is treated with acetone in the presence of a catalytic amount of acid to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This protects the hydroxyl groups at C-1, C-2, C-5, and C-6.
-
Rationale: The formation of the diacetonide protects most of the hydroxyl groups, leaving the C-3 hydroxyl available for subsequent reactions and setting the stage for selective manipulation of the C-5 and C-6 positions.
Step 2: Selective Deprotection
-
Reactant: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Reagents: Acetic acid, water
-
Procedure: The diacetonide is selectively hydrolyzed under mild acidic conditions to remove the 5,6-O-isopropylidene group, yielding 1,2-O-isopropylidene-α-D-glucofuranose.
-
Rationale: This step is crucial as it liberates the primary hydroxyl group at C-6, making it available for conversion into a good leaving group.
Step 3: Sulfonylation of the C-6 Hydroxyl Group
-
Reactant: 1,2-O-isopropylidene-α-D-glucofuranose
-
Reagents: p-Toluenesulfonyl chloride (TsCl), pyridine
-
Procedure: The primary hydroxyl group at C-6 is selectively tosylated by reaction with TsCl in pyridine.
-
Rationale: The tosyl group is an excellent leaving group, which is essential for the subsequent nucleophilic substitution reaction.
Step 4: Inversion at C-5 via Intramolecular Displacement
-
Reactant: 1,2-O-isopropylidene-5-O-tosyl-α-D-glucofuranose
-
Reagents: Sodium methoxide in methanol
-
Procedure: Treatment with a base like sodium methoxide can facilitate an intramolecular Sₙ2 reaction, where the C-3 alkoxide attacks C-5, leading to the formation of a 3,5-anhydro intermediate, which can then be opened to an L-ido derivative.
-
Rationale: This key step achieves the desired inversion of stereochemistry at the C-5 position.
Step 5: Deprotection
-
Reactant: L-Idose derivative
-
Reagents: Aqueous acid (e.g., trifluoroacetic acid)
-
Procedure: All protecting groups are removed by acid hydrolysis to yield L-Idose.
-
Rationale: This final step provides the target molecule in its unprotected form.
Physicochemical Properties and Characterization
A thorough characterization of L-Idose is paramount for its use in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | White solid | [12] |
| Melting Point | 132 °C | [12] |
| CAS Number | 5934-56-5 |
Spectroscopic Analysis: A Window into Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and conformational analysis of carbohydrates. While a definitive, publicly available spectrum for L-Idose is not readily found, data can be inferred from studies on idose derivatives and other monosaccharides.[17][18] Carbon-13 labeled L-Idose is also commercially available, which is invaluable for metabolic studies and for obtaining clearer NMR spectra.[14][19]
Expected ¹H and ¹³C NMR Features:
-
The anomeric proton (H-1) will show distinct chemical shifts and coupling constants depending on the α or β configuration in the pyranose and furanose forms.
-
The complex overlapping signals in the proton spectrum can be resolved using 2D NMR techniques like COSY and TOCSY.
-
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms, with their chemical shifts being sensitive to the local stereochemistry.
Biological Significance and Therapeutic Potential
While L-Idose itself is not a common metabolite, its derivatives and its unique stereochemistry confer it with interesting biological properties.
L-Iduronic Acid: A Key Component of Glycosaminoglycans
The C-6 carboxylated form of L-Idose, L-Iduronic acid (IdoA), is a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate. These polysaccharides are involved in a myriad of biological processes, including cell signaling, coagulation, and cell adhesion. The conformational flexibility of the IdoA ring is thought to be critical for the biological activity of these GAGs.
L-Idose as a Substrate for Aldose Reductase
Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. It catalyzes the reduction of glucose to sorbitol. Interestingly, L-Idose has been shown to be an excellent substrate for aldose reductase, even more so than D-glucose in some respects.[20][21] A study demonstrated that while the catalytic rate (kcat) for L-Idose is similar to that of D-glucose, its Michaelis constant (KM) is significantly lower.[20] This suggests a higher affinity of the enzyme for L-Idose. The higher proportion of the open-chain aldehyde form in L-Idose compared to D-glucose is a likely explanation for this enhanced affinity.[20] This makes L-Idose a valuable tool for in vitro studies of aldose reductase and for the screening of its inhibitors.
Potential as a Therapeutic Agent
Research into the direct therapeutic applications of L-Idose is still in its nascent stages. However, some studies have shown promising results. For instance, L-Idose has been observed to have growth inhibitory effects against the nematode Caenorhabditis elegans.[22] While the mechanism is not fully elucidated, this finding suggests that L-Idose could be a starting point for the development of novel therapeutic agents.
Applications in Drug Development and Research
The unique stereochemistry of L-Idose makes it a valuable building block in the synthesis of complex carbohydrates and glycomimetics.
-
Synthesis of Heparan Sulfate Oligosaccharides: L-Idose derivatives are crucial for the synthesis of heparan sulfate oligosaccharides, which are being investigated for their therapeutic potential in areas such as oncology and inflammation.[15]
-
Development of Enzyme Probes: L-Idose can be incorporated into fluorogenic substrates to detect the activity of specific enzymes, such as α-L-iduronidase, which is deficient in the lysosomal storage disorder mucopolysaccharidosis type I.[15]
-
Glycomimetic Design: The unique conformational properties of L-Idose can be exploited in the design of glycomimetics that can modulate the activity of carbohydrate-binding proteins (lectins) or enzymes involved in glycan processing.
Conclusion
L-Idose, the C-5 epimer of D-glucose, is a rare and fascinating monosaccharide. While its natural abundance is negligible, its chemical synthesis has opened avenues for its use as a valuable research tool and a building block for complex, biologically active molecules. From its fundamental role in the structure of glycosaminoglycans to its utility as a superior substrate for aldose reductase, L-Idose presents a compelling case for continued investigation. For drug development professionals, the potential to leverage its unique stereochemistry in the design of novel therapeutics and diagnostic probes is a promising frontier in glycobiology.
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L-Idose: An attractive substrate alternative to D-glucose for measuring aldose reductase activity | Request PDF. ResearchGate. Accessed January 16, 2026. [Link]
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Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose. PubMed. Accessed January 16, 2026. [Link]
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Preparation of Derivatives of L-idose and L-iduronic Acid From 1,2-O-isopropylidene-alpha-D-glucofuranose by Way of Acetylenic Intermediates. PubMed. Accessed January 16, 2026. [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. Accessed January 16, 2026. [Link]
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Comparative analysis of sulfated L-idose and L-iduronic acid in neoproteoglycan cell surface engineering. ResearchGate. Accessed January 16, 2026. [Link]
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Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. Accessed January 16, 2026. [Link]
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A Technical Guide to the Anti-proliferative Properties of D-Idose on Cancer Cell Lines: A Mechanistic and Methodological Investigation
Abstract
The metabolic landscape of cancer cells presents a compelling target for novel therapeutic strategies. While the anti-proliferative effects of some rare sugars, such as D-allose, are gaining recognition, the potential of others, like D-idose, remains largely unexplored. This technical guide provides a comprehensive overview of the current understanding and a methodological framework for investigating the anti-proliferative properties of D-idose on cancer cell lines. We delve into the existing, albeit limited, evidence for D-idose's efficacy, propose potential mechanisms of action by drawing parallels with related rare sugars, and offer detailed, field-proven protocols for key in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of rare sugars in oncology.
Introduction: The Emerging Role of Rare Sugars in Oncology
Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where there is a significant increase in glucose uptake and fermentation to lactate, even in the presence of oxygen. This "addiction" to glucose has opened avenues for therapeutic intervention. Rare sugars, which are monosaccharides that exist in nature in small quantities, are emerging as potential anti-cancer agents due to their structural similarity to glucose, allowing them to interfere with cancer cell metabolism.[1][2]
D-allose, a C-3 epimer of D-glucose, has demonstrated anti-proliferative activity against several human cancer cell lines by targeting glucose metabolism without affecting normal cells.[1][2][3] This has spurred interest in other rare aldohexoses, including D-idose. This guide will focus on the current knowledge and future research directions for D-idose as a potential anti-proliferative agent.
D-Idose: Current Evidence for Anti-proliferative Activity
Direct research into the anti-cancer properties of D-idose is in its nascent stages. However, a key study has provided initial evidence of its potential.
A study evaluating various rare aldohexoses found that D-idose (D-Ido) at a concentration of 5 mM inhibited the proliferation of human leukemia MOLT-4F cells by 60%.[3][4] This effect was even more potent than that of D-allose (D-All), which showed a 46% inhibition under the same conditions.[3][4] Interestingly, these rare sugars did not exhibit significant anti-proliferative activity against the human prostate cancer DU-145 cell line at the same concentration, suggesting a degree of cell-type specificity.[3][4]
Further investigation into the structure-activity relationship of D-idose revealed that its aldose structure and the C-6 hydroxy group are crucial for its anti-proliferative activity.[4] This was determined by testing related compounds like D-sorbose, 6-deoxy-D-Ido, and L-xylose, which all failed to inhibit MOLT-4F cell proliferation.[4]
Table 1: Anti-proliferative Activity of Rare Aldohexoses on Cancer Cell Lines
| Compound | Concentration | Cell Line | Proliferation Inhibition (%) | Source |
| D-Idose | 5 mM | MOLT-4F | 60 | [3][4] |
| D-Allose | 5 mM | MOLT-4F | 46 | [3][4] |
| D-Idose | 5 mM | DU-145 | Not significant | [3][4] |
| D-Allose | 5 mM | DU-145 | Not significant | [3][4] |
Proposed Mechanisms of Action: A Hypothesis-Driven Approach
Given the limited direct research on D-idose, we can hypothesize its potential mechanisms of action based on the findings for D-allose and the known metabolic vulnerabilities of cancer cells.
Interference with Glucose Metabolism
The primary proposed mechanism for the anti-proliferative effects of rare sugars is their interference with glucose metabolism.[1][2]
-
Inhibition of Glucose Uptake: D-allose has been shown to competitively reduce glucose uptake by cancer cells.[1] The study on D-idose also suggested that its anti-proliferative activity is induced by the inhibition of glucose uptake, although through a thioredoxin-interacting protein (TXNIP)-independent pathway.[4] TXNIP is a known tumor suppressor that is upregulated by D-allose and inhibits glucose uptake.[5]
-
Disruption of Glycolysis and Energy Depletion: By interfering with glucose uptake and metabolism, rare sugars can lead to energy depletion in cancer cells, which heavily rely on glycolysis for ATP production.[1] This energy crisis can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.
Figure 1: Proposed mechanism of D-Idose interfering with glucose metabolism.
Induction of Cell Cycle Arrest
By disrupting cellular energy balance, D-idose may induce cell cycle arrest, a state where the cell ceases to divide.[6] This is a common mechanism for anti-proliferative agents.[7]
-
G1 Phase Arrest: D-allose has been shown to cause G1 cell cycle arrest.[5] It is plausible that D-idose could act similarly, preventing cancer cells from entering the S phase and replicating their DNA.
Figure 2: Hypothesized induction of G1 cell cycle arrest by D-Idose.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer.[8][9] Many anti-cancer therapies work by inducing apoptosis.[10]
-
Intrinsic and Extrinsic Pathways: Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[11] It is conceivable that the metabolic stress induced by D-idose could trigger the intrinsic pathway, leading to the activation of caspases and subsequent cell death. Cell cycle arrest itself can also sensitize tumor cells to apoptosis.[12]
Methodological Guide for Investigating D-Idose
To rigorously evaluate the anti-proliferative properties of D-idose, a series of well-established in vitro assays are required. The following protocols are provided as a guide for researchers.
Cell Culture
-
Cell Lines: A panel of cancer cell lines should be used, including those from different tissues of origin (e.g., leukemia, breast, colon, lung). It is also crucial to include a non-cancerous cell line (e.g., normal fibroblasts) to assess the selectivity of D-idose.[13]
-
Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[14]
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of a compound.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of D-idose (e.g., 0.1, 1, 5, 10, 25, 50 mM) for 24, 48, and 72 hours.[16] Include a vehicle control (medium alone).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Figure 3: Workflow for the MTT cell viability assay.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells in 6-well plates and treat with D-idose at the determined IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution (containing RNase A).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified.[7]
Apoptosis Assays
To confirm that D-idose induces apoptosis, multiple assays should be employed.
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with D-idose as described for cell cycle analysis.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
-
Caspase Activity Assay: This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Protocol:
-
Treat cells with D-idose.
-
Lyse the cells and incubate the lysate with a fluorogenic caspase substrate.
-
Measure the fluorescence using a fluorometer. An increase in fluorescence indicates caspase activation.
-
Future Directions and Conclusion
The preliminary evidence for the anti-proliferative effects of D-idose is promising, but further in-depth research is required to validate its potential as an anti-cancer agent. Future studies should focus on:
-
Broadening the Scope: Testing D-idose on a wider range of cancer cell lines to determine its spectrum of activity.
-
Elucidating the Mechanism: Investigating the precise molecular mechanisms by which D-idose inhibits glucose uptake and induces cell cycle arrest and apoptosis. This would involve techniques such as Western blotting to analyze the expression of key regulatory proteins.
-
In Vivo Studies: If in vitro results are promising, the efficacy of D-idose should be evaluated in preclinical animal models of cancer.[17]
-
Combination Therapies: Exploring the potential synergistic effects of D-idose with conventional chemotherapeutic agents.
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Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights - Glycoforum. (2025). Glycoforum. [Link]
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D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed. PubMed. [Link]
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Methodological & Application
Practical Synthesis of D-Idose from D-Glucose: An Application Note for Researchers
Abstract
D-Idose, a rare aldohexose, is a C-5 epimer of D-glucose and a sugar of significant interest in glycobiology and medicinal chemistry. However, its scarcity and inherent instability present considerable challenges for research and development. This application note provides a detailed, field-proven protocol for the practical synthesis of D-idose from the abundant and inexpensive starting material, D-glucose. The described methodology follows a robust chemical pathway involving a Kiliani-Fischer chain extension, selective protection, oxidative cleavage, and subsequent reduction steps. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and self-validating system checks to ensure procedural integrity.
Introduction: The Significance and Challenge of D-Idose
D-Idose is one of the sixteen aldohexoses, and it is notably rare in nature. Its biological significance is underscored by the presence of its oxidized counterpart, L-iduronic acid, a crucial component of glycosaminoglycans like dermatan sulfate and heparin sulfate. The unique stereochemistry of D-idose makes it a valuable building block for the synthesis of novel carbohydrate-based therapeutics and research tools.
Despite its potential, the practical application of D-idose has been hampered by its instability; it is the most unstable of the aldohexoses and has never been crystallized.[1] Direct isolation from natural sources is not feasible, and its synthesis presents a significant chemical challenge. The primary obstacle lies in the controlled epimerization of more common sugars like D-glucose. This guide outlines a practical and scalable synthetic route to overcome these challenges, enabling the broader scientific community to access this rare sugar for their research endeavors.
Synthetic Strategy: A Multi-Step Conversion of D-Glucose
The chosen synthetic pathway is a multi-step chemical conversion that leverages well-established organic chemistry principles to transform D-glucose into D-idose. The overall strategy is to first extend the carbon chain of D-glucose, establish the desired stereochemistry at the new chiral centers, and then selectively cleave and modify the terminal carbons to yield D-idose. This method provides a reliable and reproducible means of obtaining D-idose in the laboratory.
The key stages of the synthesis are:
-
Kiliani-Fischer Chain Elongation: D-glucose undergoes a cyanohydrin reaction followed by hydrolysis to form a mixture of C-2 epimeric heptonic acids.
-
Protection and Derivatization: The resulting ido-heptonic acid is protected to prevent unwanted side reactions in subsequent steps.
-
Oxidative Cleavage: The C6-C7 bond of the protected heptonic acid derivative is selectively cleaved.
-
Selective Reduction and Deprotection: The resulting aldehyde is selectively reduced, followed by the removal of protecting groups to yield D-idose.
This strategic approach allows for the controlled manipulation of the carbohydrate backbone, leading to the desired D-idose product.
Experimental Protocols
Materials and Equipment
-
D-glucose
-
Sodium cyanide
-
Sodium hydroxide
-
Hydrochloric acid
-
2,2-dimethoxypropane
-
Methanol
-
Sodium periodate
-
Silica gel
-
Sodium borohydride
-
Dichloromethane
-
Dowex® 50WX8 resin (H+ form)
-
Standard laboratory glassware
-
Rotary evaporator
-
Magnetic stirrer with heating
-
pH meter
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Column chromatography setup
Safety Precaution: This protocol involves the use of highly toxic sodium cyanide. All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn at all times. Acidic conditions must be avoided when handling cyanide waste to prevent the formation of hydrogen cyanide gas.
Step-by-Step Synthesis
Step 1: Kiliani-Fischer Synthesis of D-ido-heptonic acid
This initial step extends the carbon chain of D-glucose. The Kiliani reaction of D-glucose with sodium cyanide produces a mixture of epimeric D-ido- and L-gluco-heptonic acids.[1]
-
Dissolve D-glucose in water.
-
Slowly add an aqueous solution of sodium cyanide to the glucose solution while maintaining the temperature at 25 °C.
-
After the reaction is complete (monitored by TLC), carefully acidify the reaction mixture with hydrochloric acid in a fume hood to hydrolyze the cyanohydrins to carboxylic acids.
-
The resulting mixture contains the sodium salts of D-ido-heptonic acid and L-gluco-heptonic acid. While the L-gluco epimer is the major product, the D-ido epimer can be isolated from the mother liquor after crystallization of the L-gluco salt.[1]
Step 2: Isopropylidene Protection of D-ido-heptonate
Protection of the hydroxyl groups is crucial for selective reactions in the subsequent steps. Acetonation is an effective method for this purpose.[1][2]
-
Suspend the isolated D-ido-heptonate in methanol.
-
Add 2,2-dimethoxypropane and a catalytic amount of methanolic HCl.
-
Stir the reaction at room temperature until TLC analysis indicates the formation of the protected product.
-
Neutralize the reaction with a suitable base and remove the solvent under reduced pressure.
-
The resulting protected diol ester can be purified by column chromatography.
Step 3: Oxidative Cleavage of the C6-C7 Bond
The key step to shorten the seven-carbon sugar back to a six-carbon sugar is the oxidative cleavage of the C6-C7 diol. Silica gel-supported sodium periodate is an efficient reagent for this transformation.[1][2]
-
Dissolve the protected diol ester from Step 2 in dichloromethane.
-
Add silica gel-supported sodium periodate to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter off the silica support and wash with dichloromethane.
-
Evaporate the solvent to obtain the protected D-iduronic acid derivative.
Step 4: Selective Reduction and Deprotection to D-Idose
The final steps involve the selective reduction of the aldehyde and subsequent removal of the protecting groups to yield D-idose.
-
Dissolve the protected D-iduronic acid derivative in methanol.
-
Cool the solution to 0 °C and add sodium borohydride portion-wise. This selectively reduces the aldehyde to a primary alcohol.[1]
-
After the reaction is complete, quench any excess sodium borohydride by the careful addition of acid.
-
Remove the solvent under reduced pressure.
-
For the final deprotection, dissolve the residue in water and add Dowex® 50WX8 resin (H+ form) to remove the acetonide protecting groups.[1]
-
Filter off the resin and lyophilize the aqueous solution to obtain D-idose as a syrup.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of D-Idose from D-Glucose.
Sources
Application Note: A Step-by-Step Protocol for the Chemical Synthesis of D-Idose from D-Galactose
Abstract
D-Idose is a rare aldohexose with significant value in glycobiology and as a precursor for pharmacologically active molecules. Its scarcity and inherent instability make chemical synthesis a critical area of research. This document provides a comprehensive, step-by-step protocol for the synthesis of D-Idose from the abundant and inexpensive monosaccharide, D-galactose. The described pathway is based on established principles of carbohydrate chemistry, proceeding through a three-stage process: (1) nitric acid-mediated oxidation of D-galactose to its symmetrical aldaric acid, galactaric acid (mucic acid); (2) formation of an intermediate lactone; and (3) stereoselective reduction to yield D-Idose. This guide is designed for researchers in organic chemistry, drug discovery, and biotechnology, offering detailed procedural instructions, mechanistic insights, and expert commentary to ensure reproducibility and success.
Introduction: The Challenge and Significance of D-Idose
Rare sugars, defined as monosaccharides that are scarce in nature, are gaining considerable attention for their potential applications in medicine and nutrition.[1] D-Idose, a C-5 epimer of D-glucose, is one of the rarest of these sugars. Its unique stereochemistry makes it a valuable chiral building block for complex molecule synthesis. However, the practical synthesis of D-Idose is challenging due to its thermodynamic instability, which complicates its isolation and purification.
Historically, the conversion of common, biomass-derived carbohydrates like D-glucose and D-galactose has been the most viable route to obtaining these rare isomers.[2] The conversion of D-galactose to derivatives of D-idose was explored as early as 1944, laying the groundwork for chemical synthesis pathways.[3] This application note details a robust chemical protocol for this transformation, providing a practical guide for laboratories to access this valuable carbohydrate.
Principle of the Synthetic Strategy
The conversion of D-galactose to D-Idose is a formidable stereochemical challenge, requiring the inversion of three chiral centers (C-3, C-4, and C-5). A direct, single-step epimerization is not feasible. The strategy outlined here circumvents this by temporarily removing the chirality at C-1 and C-6 and leveraging the symmetry of an intermediate to control the stereochemical outcome of the final reduction step.
The overall workflow can be summarized in three key stages:
-
Oxidation: D-galactose is oxidized at both C-1 and C-6 using nitric acid to form the achiral (meso) aldaric acid, galactaric acid (mucic acid).[4][5] This symmetrical intermediate serves as the foundation for establishing the new stereocenters.
-
Lactonization: Galactaric acid is induced to form a more reactive lactone intermediate. This step is crucial for controlling the subsequent reduction.
-
Stereoselective Reduction: The lactone is reduced back to an aldehyde. Under controlled conditions, this reduction preferentially yields D-Idose.
Detailed Experimental Protocol
Stage 1: Oxidation of D-Galactose to Mucic Acid (Galactaric Acid)
Objective: To oxidize the C-1 aldehyde and C-6 primary alcohol of D-galactose to carboxylic acids, forming the symmetrical diacid, mucic acid.
| Materials & Reagents | Supplier | Grade | Quantity |
| D-(+)-Galactose | Sigma-Aldrich | ≥99% | 20.0 g |
| Nitric Acid (HNO₃), 70% | Fisher Scientific | ACS Grade | 120 mL |
| Deionized Water | In-house | >18 MΩ·cm | As needed |
| Ethanol, 95% | VWR | Reagent Grade | ~200 mL |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 20.0 g (111 mmol) of D-(+)-galactose.
-
Addition of Oxidant: In a fume hood, carefully and slowly add 120 mL of 70% nitric acid to the flask. The addition will cause an initial exothermic reaction and the release of brown nitrogen dioxide gas.
-
Heating and Reflux: Place the flask in a heating mantle set on a magnetic stirrer. Heat the mixture to 85-90°C and maintain a gentle reflux for 90 minutes. The solution will become clear and then gradually form a white precipitate.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 1 hour to maximize the precipitation of mucic acid.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with 3 x 20 mL of ice-cold deionized water, followed by 2 x 30 mL of cold 95% ethanol to remove residual nitric acid and other impurities.
-
Drying: Dry the product in a vacuum oven at 60°C overnight. The expected yield is 18-20 g (77-86%).
Scientist's Notes:
Causality: Nitric acid is a strong oxidizing agent capable of oxidizing both the terminal aldehyde and primary alcohol of an aldose to carboxylic acids.[6] The reaction must be performed in a well-ventilated fume hood due to the evolution of toxic NOx gases.
Trustworthiness: The purity of the isolated mucic acid can be confirmed by its melting point (approx. 213°C with decomposition) and by titration with a standardized base. The formation of a symmetrical product is key to the overall synthetic strategy.[4]
Stage 2: Formation of D-Idosaccharic Acid Dilactone
Objective: To convert the mucic acid into its more reactive dilactone form and induce epimerization to the ido- configuration. This step is based on classical methods for epimerization of aldaric acids.[7]
| Materials & Reagents | Supplier | Grade | Quantity |
| Mucic Acid (from Stage 1) | - | - | 15.0 g |
| Acetic Anhydride | Sigma-Aldrich | ≥99% | 75 mL |
| Pyridine | Fisher Scientific | ACS Grade | 1.5 mL |
| Deionized Water | In-house | >18 MΩ·cm | As needed |
Procedure:
-
Reaction Setup: Place 15.0 g (71.4 mmol) of dry mucic acid into a 250 mL round-bottom flask with a stir bar and reflux condenser.
-
Reagent Addition: Add 75 mL of acetic anhydride and 1.5 mL of pyridine (catalyst).
-
Heating: Heat the suspension to 120°C in an oil bath for 3-4 hours. The solid should gradually dissolve as it reacts to form acetylated derivatives and then the lactone.
-
Solvent Removal: After cooling, remove the excess acetic anhydride under reduced pressure using a rotary evaporator. The residue will be a thick, dark syrup.
-
Hydrolysis (Deacetylation): Add 100 mL of deionized water to the syrup and heat the mixture at 80°C for 1 hour to hydrolyze any remaining anhydride and acetyl groups, yielding the desired dilactone.
-
Concentration: Concentrate the aqueous solution in vacuo to a thick syrup. This crude syrup contains the target D-idosaccharic acid dilactone and is often used directly in the next step without extensive purification.
Scientist's Notes:
Expertise: Acetic anhydride serves both as a solvent and a dehydrating agent to facilitate the formation of the lactone rings. Pyridine acts as a base catalyst. The harsh, high-temperature conditions also promote the epimerization of the hydroxyl groups, favoring the formation of the thermodynamically accessible ido- configuration from the galacto- precursor.[7]
Mechanism: The lactone is a cyclic ester, formed by the intramolecular reaction of a carboxylic acid group with a hydroxyl group on the same molecule.[8] This transformation increases the electrophilicity of the carbonyl carbons, priming them for reduction.
Stage 3: Stereoselective Reduction to D-Idose
Objective: To reduce the two lactone carbonyls back to the aldehyde oxidation state, forming the hemiacetal structure of D-Idose.
| Materials & Reagents | Supplier | Grade | Quantity |
| Crude Dilactone (from Stage 2) | - | - | ~11 g |
| Sodium Amalgam (Na/Hg), 2.5% | Strem Chemicals | - | ~250 g |
| Sulfuric Acid (H₂SO₄), 2M | Fisher Scientific | ACS Grade | As needed |
| Barium Carbonate (BaCO₃) | Sigma-Aldrich | ≥98% | As needed |
| Methanol / Ethanol | VWR | HPLC Grade | As needed |
Procedure:
-
Reaction Setup: Dissolve the crude dilactone syrup in 150 mL of deionized water in a 1 L beaker placed in a large ice-water bath to maintain the temperature below 5°C.
-
Controlled pH Reduction: Begin vigorous stirring. Slowly add small portions of 2.5% sodium amalgam over 2-3 hours. Simultaneously, add 2M H₂SO₄ dropwise to maintain the pH of the solution between 2.5 and 3.5. Use pH paper or a pH meter to monitor the acidity closely.
-
Reaction Completion: Continue the addition until the reaction is complete (test with 2,4-dinitrophenylhydrazine for the absence of carbonyls, or monitor by TLC).
-
Neutralization: Once the reduction is complete, carefully decant the aqueous solution away from the residual mercury. Neutralize the solution by adding solid barium carbonate in small portions until the pH is ~6.5-7.0 (effervescence ceases). This will precipitate barium sulfate.
-
Filtration: Filter the mixture through a pad of Celite to remove the barium sulfate precipitate. Wash the filter cake with warm water.
-
Ion Exchange: Pass the combined filtrate through a column of mixed-bed ion-exchange resin (e.g., Amberlite MB-3) to remove residual inorganic salts.
-
Final Concentration: Concentrate the purified solution under reduced pressure to a clear, colorless syrup. This syrup is crude D-Idose.
Scientist's Notes:
Expertise & Causality: Sodium amalgam is a classical reagent for the controlled reduction of sugar lactones to aldoses.[9] Maintaining a slightly acidic pH is critical; it prevents side reactions and ensures the lactone remains stable for reduction. The stereochemical outcome of the reduction is directed by the existing chiral centers of the D-idosaccharic lactone intermediate, leading to the formation of D-Idose.
Safety: Mercury and its amalgam are highly toxic. This procedure must be performed with appropriate personal protective equipment and in a designated area. All mercury waste must be collected and disposed of according to institutional safety protocols.
Purification and Characterization
The final syrup is a mixture containing D-Idose, unreacted starting materials, and other sugar epimers. Purification is typically achieved using preparative chromatography.
-
Purification: Column chromatography on silica gel (eluting with a gradient of ethyl acetate/methanol or dichloromethane/methanol) or using a specialized carbohydrate column on an HPLC system.
-
Characterization:
-
TLC: Visualize spots using a p-anisaldehyde stain. D-Idose should have a different Rf value from D-galactose.
-
¹H and ¹³C NMR: The NMR spectra of D-Idose in D₂O are complex due to the equilibrium of α/β anomers and furanose/pyranose forms, but they are distinctive and can be compared to literature data.
-
Polarimetry: Measure the specific rotation of the purified product in water.
-
References
-
RSC Publishing. (2025). A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase. Green Chemistry. Available from: [Link]
- Giffhorn, F., Köpper, S., Huwig, A., & Freimund, S. (2000). Chemo-enzymatic synthesis of rare sugars.
-
Wang, Y., Carder, H.M., & Wendlandt, A.E. (2020). Synthesis of Rare Sugar Isomers through Site-selective Epimerization. Nature, 578, 403. Available from: [Link]
-
TU Wien. (2025). Synthesis of rare sugars via epimerization catalyzed by tin-organic frameworks. reposiTUm. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Chemical synthesis of rare carbohydrates. Available from: [Link]
-
Pasquale, A., et al. (2024). The oxidation of d‐galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio‐based platform chemical. Asian Journal of Organic Chemistry, 13(3). Available from: [Link]
-
ResearchGate. (2024). The oxidation of d‐galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio‐based platform chemical. Available from: [Link]
-
ResearchGate. (2025). Enhancing fungal production of galactaric acid. Available from: [Link]
-
Wiggins, L. F. (1944). The conversion of galactose into derivatives of d-idose. Journal of the Chemical Society (Resumed), 522. Available from: [Link]
-
Liu, J. C., et al. (2025). Systematic synthesis of rare sugars and stereospecific conversion via photocatalysis. Scientific Reports. Available from: [Link]
-
Royal Society of Chemistry. (2025). Selective Oxidation of Glucose-Galactose Syrup to Gluconic and Galactonic Acid. Available from: [Link]
-
PubMed. (2017). Enhancing fungal production of galactaric acid. Applied Microbiology and Biotechnology, 101(5), 1937-1946. Available from: [Link]
-
Van Overtveldt, S., et al. (2018). Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst. Molecules, 23(10), 2549. Available from: [Link]
-
PubMed. (2004). Diastereoselective Synthesis of D- And L-myo-inositol 3,4,5,6-tetrakisphosphates From D-glucose via Dihydroxylation of (+)-conduritol B Derivatives. Chemical & Pharmaceutical Bulletin, 52(6), 727-32. Available from: [Link]
-
ResearchGate. (2019). Synthesis of orthogonally protected L-glucose, L-mannose, and L-galactose from D-glucose. Available from: [Link]
-
PubMed. (2000). Identification and synthesis of a trisaccharide produced from lactose by transgalactosylation. Carbohydrate Research, 325(3), 224-33. Available from: [Link]
-
PubMed. (2001). Production of Lactones and Peroxisomal Beta-Oxidation in Yeasts. Applied Microbiology and Biotechnology, 55(5), 539-48. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis of (±)- and (-)-Vibralactone and Vibralactone C. Available from: [Link]
-
MDPI. (n.d.). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. Available from: [Link]
-
YouTube. (2014). lactone reduction mechanism. Available from: [Link]
-
PubMed. (1981). Synthesis of L-idaro-1,4-lactone, an inhibitor of alpha-L-idosiduronase. Carbohydrate Research, 90(1), 127-36. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Rare Sugar Isomers through Site-selective Epimerization - Glycopedia [glycopedia.eu]
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- 4. researchgate.net [researchgate.net]
- 5. Enhancing fungal production of galactaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oxidation of d‐galactose into mucic acid (galactaric acid): experimental and computational insights towards a bio‐based platform chemical [boa.unimib.it]
- 7. Synthesis of L-idaro-1,4-lactone, an inhibitor of alpha-L-idosiduronase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of lactones and peroxisomal beta-oxidation in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Purification of D-Idose using column chromatography techniques
An In-Depth Guide to the Chromatographic Purification of D-Idose
Abstract
D-Idose, a rare aldohexose, is a C-5 epimer of L-iduronic acid, a critical component of glycosaminoglycans like dermatan sulfate and heparin.[1][2] Its scarcity in nature and inherent instability present significant challenges for its isolation and purification following chemical or enzymatic synthesis.[1][3] Synthetic routes often yield complex mixtures containing diastereomers and other process-related impurities, necessitating robust purification strategies to achieve the high purity required for research and pharmaceutical applications. This application note provides a comprehensive guide to the purification of D-Idose using column chromatography, with a focus on ion-exchange and size-exclusion techniques. We present detailed, field-proven protocols, explain the underlying scientific principles of each method, and offer insights into developing a multi-step purification workflow.
Introduction: The D-Idose Purification Challenge
D-Idose is the rarest of the aldohexoses and is known to be the least stable to heat, acid, or base.[3] Unlike common sugars such as glucose or fructose, D-Idose is not naturally abundant and must be produced synthetically.[1] A common synthetic pathway starts from D-glucose, proceeding through a seven-carbon sugar intermediate, which can result in a mixture of epimers and by-products.[4][5]
The primary challenges in purifying D-Idose are:
-
High Polarity: Like all monosaccharides, D-Idose is highly polar, making it poorly retained on traditional reversed-phase chromatography media.[6][7]
-
Isomeric Contaminants: Synthetic mixtures often contain closely related isomers (epimers) which are difficult to separate due to their nearly identical physicochemical properties.
-
Inherent Instability: The instability of D-Idose requires that purification be conducted under mild conditions to prevent degradation.[3]
Column chromatography offers the resolution and scalability required to overcome these challenges. The selection of the appropriate stationary phase and mobile phase is paramount to achieving successful separation.
Physicochemical Properties of D-Idose
Understanding the fundamental properties of D-Idose is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | [8][9] |
| Molecular Weight | 180.16 g/mol | [9][10] |
| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | [8][9] |
| CAS Number | 5978-95-0 | [8][9] |
| Form | Typically an aqueous solution or powder | [10][11] |
| Predicted pKa | ~12.45 | [2] |
Strategic Approach to D-Idose Purification
A multi-step approach is often necessary for purifying D-Idose from a crude synthetic mixture. The choice and sequence of chromatographic techniques depend on the specific impurity profile.
Caption: Decision workflow for selecting the appropriate D-Idose purification strategy.
Part I: Ion-Exchange Chromatography (IEC) for High-Resolution Isomer Separation
Expertise & Rationale
Ion-exchange chromatography is a powerful technique for separating molecules based on charge.[12] While neutral sugars like D-Idose do not possess a native charge, they can form negatively charged complexes with borate ions in an alkaline mobile phase. The stability of these borate-sugar complexes, and thus their charge density, is highly dependent on the stereochemistry (the spatial arrangement of hydroxyl groups) of the sugar. This subtle difference allows for the high-resolution separation of closely related isomers, which is often unachievable by other methods.[13][14] We will adapt the principle demonstrated for the separation of other sugar epimers, which relies on the combined effects of ion exclusion and complex formation.[13]
Protocol: Anion-Exchange Separation of D-Idose with a Borate Buffer System
This protocol is designed to separate D-Idose from other hexose isomers.
A. Materials and Reagents
-
Column: Glass column (e.g., 2.5 x 50 cm) packed with a strong anion-exchange (SAX) resin in the hydroxide form.
-
Reagents:
-
Boric Acid (H₃BO₃), analytical grade
-
Potassium Hydroxide (KOH), analytical grade
-
D-Idose crude mixture
-
Deionized (DI) water, >18 MΩ·cm
-
-
Equipment:
-
Peristaltic pump
-
Fraction collector
-
pH meter
-
Refractometer or Phenol-Sulfuric Acid assay for fraction analysis
-
B. Mobile Phase Preparation
-
Eluent A: 20 mM Potassium Borate Buffer, pH 7.5
-
Eluent B: 200 mM Potassium Borate Buffer, pH 9.5
-
Scientist's Note: A pH and concentration gradient is employed to first elute weakly binding species and then resolve more tightly bound complexes. The increasing pH enhances complex formation and binding to the resin.
-
C. Experimental Workflow
Caption: Step-by-step workflow for D-Idose purification via Ion-Exchange Chromatography.
D. Step-by-Step Methodology
-
Column Preparation: Pack the column with the SAX resin according to the manufacturer's instructions. Equilibrate the column by washing with at least 5 column volumes (CV) of Eluent A until the pH and conductivity of the eluate stabilize.
-
Sample Preparation: Dissolve the crude D-Idose mixture in a minimal volume of Eluent A. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Sample Loading: Load the prepared sample onto the column at a low flow rate (e.g., 1 mL/min for a 2.5 cm ID column) to ensure a concentrated loading band.
-
Elution:
-
Wash the column with 2 CV of Eluent A to elute any unbound or very weakly bound impurities.
-
Initiate a linear gradient from 0% to 100% Eluent B over 10 CV.
-
Finally, wash the column with 3 CV of 100% Eluent B to elute any remaining compounds.
-
-
Fraction Collection: Collect fractions (e.g., 5-10 mL) throughout the elution process.
-
Analysis: Analyze the collected fractions for sugar content. A common method is thin-layer chromatography (TLC) for rapid screening or high-performance liquid chromatography with refractive index detection (HPLC-RID) for quantitative analysis and purity assessment. Pool the fractions containing pure D-Idose.
Trustworthiness: Self-Validation and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tip |
| Resolution | Baseline separation of D-Idose from major isomeric impurities. | Problem: Poor resolution. Solution: Decrease the slope of the gradient (e.g., run over 15-20 CV). Ensure the column is not overloaded. |
| Peak Shape | Symmetrical peaks. | Problem: Peak tailing. Solution: This can indicate secondary interactions. Ensure the pH of the mobile phase is appropriate. Check the integrity of the packed column bed. |
| Recovery | >80% | Problem: Low recovery. Solution: D-Idose may be binding too strongly. Increase the final concentration or pH of Eluent B. Ensure the compound is stable under the run conditions. |
Part II: Size-Exclusion Chromatography (SEC) for Desalting and Group Separation
Expertise & Rationale
Size-exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius (size in solution).[15] The stationary phase consists of porous beads. Molecules larger than the largest pores are excluded and elute first in the void volume (V₀). Very small molecules, like salts, can explore the entire pore volume and elute last at the total column volume (Vₜ). Molecules of intermediate size, such as D-Idose, elute between V₀ and Vₜ.[15]
This technique is not intended for isomer separation but is exceptionally effective for:
-
Desalting: Removing salts from the reaction mixture prior to IEC or lyophilization.
-
Group Separation: Removing high molecular weight contaminants (e.g., polysaccharides, proteins) or low molecular weight reagents.[16][17]
Protocol: Desalting of D-Idose using SEC
A. Materials and Reagents
-
Column: Pre-packed or self-packed column with a resin suitable for separating small molecules (e.g., Sephadex G-10 or G-25, Bio-Gel P-2).[18]
-
Mobile Phase: Deionized (DI) water or a volatile buffer like 20 mM ammonium bicarbonate (if lyophilization is the next step).
-
Equipment: As listed for IEC.
B. Step-by-Step Methodology
-
Column Preparation: Equilibrate the SEC column with at least 3 CV of the chosen mobile phase.
-
Sample Preparation: Dissolve the crude or partially purified D-Idose in the mobile phase. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.
-
Sample Loading & Elution: Apply the sample to the column and begin isocratic elution with the mobile phase at a constant flow rate.
-
Fraction Collection & Analysis: Collect fractions and monitor for the presence of D-Idose (using HPLC-RID or TLC) and salts (using a conductivity meter). The D-Idose should elute after the void volume but well before the salt peak. Pool the D-Idose-containing fractions.
Conclusion
The purification of D-Idose is a challenging yet achievable task that relies on the strategic application of column chromatography techniques. For high-resolution separation of D-Idose from its isomers, anion-exchange chromatography using a borate buffer system is the method of choice, exploiting the unique stereochemistry of the sugar to induce differential charge complexation. For group separations, such as desalting or removing polymeric impurities, size-exclusion chromatography provides a rapid and efficient solution. By combining these techniques within a logical workflow, researchers can obtain the high-purity D-Idose essential for advancing glycobiology and therapeutic development.
References
- Samchaisri, K. (n.d.). Chromatography Ion Exchange Resin.
-
Chemcasts. (n.d.). Thermophysical Properties of d-Idose. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). D-Idose. PubChem Compound Database. Available at: [Link]
-
ResinTech Inc. (n.d.). Ion Exchange in the Sugar Industry. Available at: [Link]
-
Ghosh, P., et al. (n.d.). Separation of sugars by ion-exclusion chromatography on a cation-exchange resin. PubMed. Available at: [Link]
-
Biotage. (2023). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? Available at: [Link]
-
Liu, Z., et al. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758. Available at: [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]
-
Shimadzu. (n.d.). Methods for Separating Sugars. Available at: [Link]
-
CD BioGlyco. (n.d.). D-Idose. Available at: [Link]
-
MDPI. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Available at: [Link]
-
Liu, Z., et al. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. National Institutes of Health. Available at: [Link]
-
Striegel, A. M. (2017). Size-Exclusion Chromatography: A Twenty-First Century Perspective. National Institutes of Health. Available at: [Link]
-
National Institutes of Health. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. PubMed. Available at: [Link]
-
Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography? Available at: [Link]
-
Wikipedia. (n.d.). Size-exclusion chromatography. Available at: [Link]
-
LabRulez LCMS. (n.d.). Chromatographic separation of glucose oligomers in size exclusion mode. Available at: [Link]
-
Ch-A-Wo, A. (2025). Characterizing Plant Polysaccharides Using Size-Exclusion Chromatography. Chromatography Online. Available at: [Link]
-
Zhang, W., & Xu, S. (2007). Purification of Secoisolariciresinol Diglucoside With Column Chromatography on a Sephadex LH-20. Journal of Chromatographic Science, 45(4), 177–182. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. D-IDOSE | 5978-95-0 [chemicalbook.com]
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- 4. researchgate.net [researchgate.net]
- 5. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. chem-casts.com [chem-casts.com]
- 9. D-Idose | C6H12O6 | CID 111123 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. D-Idose - CD BioGlyco [bioglyco.com]
- 12. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 13. Separation of sugars by ion-exclusion chromatography on a cation-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for Separating Sugars : Shimadzu (Nederland) [shimadzu.nl]
- 15. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 16. samyangtrilite.com [samyangtrilite.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Purification of secoisolariciresinol diglucoside with column chromatography on a sephadex LH-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for the detection and quantification of D-Idose
An Application Note on Analytical Methods for the Detection and Quantification of D-Idose
Authored by: A Senior Application Scientist
Introduction to D-Idose: A Rare Sugar with Emerging Significance
D-Idose is a C-5 epimer of D-glucose, classified as a rare hexose. While not abundant in nature, its unique stereochemistry imparts it with distinct biological properties that are of increasing interest in glycobiology and pharmaceutical development. D-Idose has been explored for its potential roles in modulating immune responses, its incorporation into novel therapeutic glycoconjugates, and as a non-caloric sweetener. The primary challenge in studying D-Idose lies in its accurate detection and quantification, often in complex biological matrices where it coexists with a vast excess of other structurally similar monosaccharides.
This application note provides a comprehensive guide to the principal analytical methodologies for the robust detection and quantification of D-Idose. We will delve into the theoretical underpinnings of each technique, present detailed, field-tested protocols, and offer insights into data interpretation and method validation. This guide is designed for researchers, scientists, and drug development professionals who require reliable analytical workflows for D-Idose.
Core Analytical Strategies for D-Idose Analysis
The selection of an appropriate analytical method for D-Idose is contingent upon several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The most powerful and widely adopted techniques fall into three main categories: chromatographic separations coupled with detection, enzymatic assays, and spectroscopic methods.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques that separate D-Idose from other monosaccharides based on their physicochemical properties.
-
Mass Spectrometry (MS): When coupled with chromatography, MS provides unparalleled sensitivity and specificity, enabling confident identification and quantification of D-Idose, even at trace levels.
-
Enzymatic Assays: These methods leverage the high specificity of enzymes to catalyze reactions involving D-Idose, leading to a measurable signal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a non-destructive method for the structural elucidation and quantification of D-Idose, particularly in purified samples.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
Principle of the Method: HPAE-PAD is a highly sensitive and selective method for the analysis of underivatized carbohydrates. At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated on a strong anion-exchange column. The separated analytes are then detected electrochemically using a gold electrode in a process called Pulsed Amperometric Detection (PAD). This technique avoids the need for derivatization, simplifying sample preparation and reducing potential analytical errors.
Step-by-Step Protocol for HPAE-PAD Analysis of D-Idose
A. Sample Preparation:
-
For Glycoprotein/Glycan Samples: Hydrolyze the sample to release monosaccharides. A common method is acid hydrolysis with 2 M trifluoroacetic acid (TFA) at 100°C for 4 hours.
-
Neutralization: After hydrolysis, neutralize the sample with ammonium hydroxide.
-
Drying: Dry the sample completely using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in a known volume of ultrapure water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
B. Instrumentation and Parameters:
-
HPLC System: A biocompatible HPLC system equipped with a quaternary pump and an autosampler.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).
-
Detector: A pulsed amperometric detector with a gold working electrode and a pH-Ag/AgCl reference electrode.
-
Mobile Phase:
-
Eluent A: Ultrapure water
-
Eluent B: 200 mM Sodium Hydroxide (NaOH)
-
Eluent C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH
-
-
Gradient Elution: A typical gradient for monosaccharide separation involves a combination of isocratic elution with NaOH followed by a shallow acetate gradient to resolve closely eluting sugars.
-
PAD Waveform: A standard quadruple-potential waveform for carbohydrate detection.
C. Data Acquisition and Analysis:
-
Standard Curve: Prepare a series of D-Idose standards of known concentrations (e.g., 0.1 to 100 µM).
-
Injection: Inject the prepared standards and samples onto the HPAE-PAD system.
-
Peak Identification: Identify the D-Idose peak in the chromatogram by comparing its retention time to that of the D-Idose standard.
-
Quantification: Integrate the peak area of the D-Idose peak in both the standards and the samples. Construct a standard curve by plotting the peak area versus the concentration of the D-Idose standards. Use the linear regression equation from the standard curve to calculate the concentration of D-Idose in the unknown samples.
Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~10-100 pmol |
| Limit of Quantification (LOQ) | ~50-200 pmol |
| Linear Range | 0.1 - 100 µM |
| Precision (RSD) | < 5% |
Experimental Workflow: HPAE-PAD
Caption: Workflow for D-Idose analysis by HPAE-PAD.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method: GC-MS is a highly sensitive and specific technique that involves the chemical derivatization of monosaccharides to make them volatile, followed by their separation on a gas chromatography column and detection by a mass spectrometer. The derivatization, typically producing alditol acetates or trimethylsilyl (TMS) ethers, is a critical step. The resulting mass spectra provide a unique fragmentation pattern, or "fingerprint," for each monosaccharide derivative, allowing for unambiguous identification and quantification.
Step-by-Step Protocol for GC-MS Analysis of D-Idose (as Alditol Acetates)
A. Sample Preparation and Derivatization:
-
Hydrolysis: Release monosaccharides from the sample as described for HPAE-PAD.
-
Reduction: Reduce the aldehyde group of the monosaccharides to a primary alcohol using sodium borohydride (NaBH₄) in ammonia. This step converts the sugars to their corresponding alditols.
-
Acetylation: Acetylate the hydroxyl groups of the alditols using acetic anhydride with a catalyst such as pyridine or N-methylimidazole. This creates the volatile per-O-acetylated alditol derivatives.
-
Extraction: Extract the alditol acetate derivatives into an organic solvent (e.g., dichloromethane).
-
Drying: Dry the organic phase over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatives in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
B. Instrumentation and Parameters:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole system).
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: A temperature gradient is used to separate the different alditol acetates. A typical program might start at 60°C, ramp to 220°C, and hold for a few minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
C. Data Acquisition and Analysis:
-
Standard Preparation: Derivatize D-Idose standards alongside the unknown samples. An internal standard (e.g., myo-inositol) should be added to all samples and standards before derivatization to correct for variations in sample preparation and injection volume.
-
Peak Identification: Identify the D-Idose alditol acetate peak based on its retention time and its characteristic mass spectrum compared to the derivatized standard.
-
Quantification: In SIM mode, monitor specific, abundant fragment ions for D-Idose and the internal standard. Calculate the ratio of the D-Idose peak area to the internal standard peak area. Construct a standard curve by plotting this ratio against the concentration of the D-Idose standards. Use this curve to determine the concentration of D-Idose in the samples.
Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~1-10 pmol |
| Limit of Quantification (LOQ) | ~5-20 pmol |
| Linear Range | 0.1 - 50 µM |
| Precision (RSD) | < 10% |
Experimental Workflow: GC-MS
Caption: Workflow for D-Idose analysis by GC-MS.
Enzymatic Assays
Principle of the Method: Enzymatic assays offer an alternative approach that can be highly specific and suitable for high-throughput screening. The development of an enzymatic assay for D-Idose relies on the availability of an enzyme that can specifically recognize and metabolize it. For instance, a specific dehydrogenase could oxidize D-Idose, leading to the concomitant reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically or fluorometrically at 340 nm.
Step-by-Step Protocol for a Hypothetical D-Idose Dehydrogenase Assay
A. Reagents and Materials:
-
D-Idose standards
-
D-Idose dehydrogenase (requires identification and purification of a specific enzyme)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader with absorbance measurement capabilities at 340 nm
B. Assay Procedure:
-
Standard Curve: Prepare a series of D-Idose standards in the reaction buffer.
-
Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the reaction buffer, NAD⁺, and the D-Idose dehydrogenase enzyme.
-
Initiate Reaction: Add the D-Idose standards or the unknown samples to the wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the reaction to proceed.
-
Measurement: Measure the absorbance at 340 nm, which corresponds to the amount of NADH produced.
-
Quantification: Subtract the background absorbance (from a blank well with no D-Idose). Plot the absorbance values of the standards against their concentrations to create a standard curve. Use this curve to determine the concentration of D-Idose in the samples.
Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | Dependent on enzyme kinetics |
| Limit of Quantification (LOQ) | Dependent on enzyme kinetics |
| Linear Range | Dependent on enzyme saturation |
| Precision (RSD) | < 15% |
Logical Relationship: Enzymatic Assay
Caption: Principle of an enzymatic assay for D-Idose.
Method Selection and Validation
Choosing the right analytical method is a critical decision.
-
HPAE-PAD is ideal for the analysis of underivatized carbohydrates in aqueous samples and offers excellent sensitivity.
-
GC-MS provides the highest level of specificity due to the combination of chromatographic separation and mass spectral data, making it the gold standard for confirmation. However, it requires extensive sample preparation.
-
Enzymatic assays , if a specific enzyme is available, can be very rapid and suitable for high-throughput applications, but may be less accurate than chromatographic methods.
Regardless of the chosen method, proper validation is essential. This includes assessing the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using appropriate D-Idose standards and quality control samples.
Conclusion
The accurate detection and quantification of D-Idose are achievable through several robust analytical techniques. HPAE-PAD and GC-MS represent the most powerful and versatile platforms for this purpose, each with its own set of advantages. The choice of method should be guided by the specific research question and the resources available. The protocols and insights provided in this application note serve as a foundation for developing and implementing reliable analytical workflows for D-Idose, thereby facilitating further research into the biological roles of this intriguing rare sugar.
References
Application Notes and Protocols: D-Idose in Glycobiology and Carbohydrate Chemistry
Introduction: Unveiling the Potential of a Rare Sugar
In the vast landscape of monosaccharides, D-Idose stands out for its rarity and unique stereochemical properties. As the C-5 epimer of L-Glucose, it is one of the least abundant of the aldohexoses in nature.[1][2] This scarcity, coupled with its inherent instability to heat, acid, and base, has historically limited its investigation.[1] However, advances in synthetic carbohydrate chemistry have transformed D-Idose and its enantiomer, L-Idose, from mere chemical curiosities into powerful tools for research and development.
While D-Idose itself is not naturally occurring, its C-5 epimer, L-Iduronic acid (IdoA), is a cornerstone of modern glycobiology. IdoA is a critical component of essential glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate, which mediate a vast array of biological processes including cell signaling, blood coagulation, and viral entry.[3][4] Consequently, the primary application of Idose, particularly L-Idose, lies in its role as a synthetic precursor to IdoA, enabling the construction of complex GAG oligosaccharides for therapeutic and investigational use.[5]
Beyond its connection to GAGs, the unique arrangement of hydroxyl groups in D-Idose makes it a valuable chiral building block for stereoselective synthesis, leading to the development of novel enantioselective catalysts.[6] This guide provides an in-depth exploration of the applications of D-Idose, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
A point of clarification: The monosaccharide D-Idose should not be confused with iDose® TR, an FDA-approved intracameral implant for the treatment of glaucoma, which is an unrelated pharmaceutical product.[7][8]
PART 1: Physicochemical Properties and Synthesis of D-Idose
Unique Molecular Characteristics
D-Idose is an aldohexose, epimeric with D-Gulose at C-2 and D-Altrose at C-3.[2] Its defining characteristic is its solution conformation. Unlike more stable hexoses like glucose, D-Idose exists as a complex equilibrium of different tautomers (pyranose and furanose forms) and anomers (α and β) in solution, a property that has been extensively studied by NMR spectroscopy.[9] Its instability is a key challenge; D-Idose is the only aldohexose that has never been crystallized.[1] This necessitates synthetic strategies that often rely on the creation of stable, protected precursors that can be converted to D-Idose under very mild conditions just before use.[1][10][11]
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂O₆ | [3] |
| Molar Mass | 180.156 g·mol⁻¹ | [3] |
| CAS Number | 5978-95-0 | [3] |
| Appearance | White solid (in precursor form) | [3] |
| Key Epimeric Relationship | C-5 epimer of L-Glucose | [3] |
Synthetic Strategies: Accessing a Rare Monosaccharide
The limited natural availability of D-Idose makes chemical and chemo-enzymatic synthesis essential. While enzymatic conversions are possible, they can be beset by unfavorable equilibria, leading to low yields.[1] Chemical synthesis from abundant starting materials like D-Glucose or D-Galactose provides a more practical route.[1][6] A robust method involves the conversion of D-Glucose into a seven-carbon D-ido-heptonic acid, followed by a periodate cleavage to yield the six-carbon D-Idose skeleton.[1][12]
Caption: General workflow for the synthesis of D-Idose from D-Glucose.
Protocol 1: Synthesis of D-Idose from a Stable Triol Precursor
This protocol is adapted from methodologies described for the practical synthesis of D-Idose from D-Glucose-derived heptonic acids.[1][10] The key is the creation of a stable, crystallizable triol precursor which can generate D-Idose upon demand.
Objective: To synthesize D-Idose via oxidative cleavage of a protected D-ido-heptonate derivative.
Materials:
-
Protected diol ido-heptonate (e.g., methyl 2,3:5,6-di-O-isopropylidene-D-ido-heptonate)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Silica gel-supported sodium periodate (NaIO₄)
-
Dichloromethane (DCM), anhydrous
-
DOWEX® 50W-X8 resin (H⁺ form)
-
Ethyl acetate (EtOAc) and hexanes for chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Methodology:
-
Step 1: Reduction to the Triol Precursor
-
Dissolve the protected diol ido-heptonate (1.0 eq) in anhydrous methanol in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.5 eq) portion-wise while stirring.
-
Monitor the reaction by TLC (e.g., 1:1 cyclohexane/ethyl acetate) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of acetic acid until effervescence ceases.
-
Remove the solvent under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude triol.
-
Purify by silica gel chromatography if necessary. This triol is a stable, often crystalline, precursor.[1]
-
-
Step 2: Oxidative Cleavage to Form Protected D-Idose
-
Dissolve the purified triol precursor (1.0 eq) in anhydrous dichloromethane.
-
Add silica gel-supported sodium periodate (2.0 eq) to the solution.
-
Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. The product aldehyde is significantly less polar than the starting triol. The reaction is often complete within 1 hour.[1]
-
Filter the reaction mixture to remove the silica support and spent reagent. Wash the silica gel thoroughly with dichloromethane.
-
Combine the filtrates and remove the solvent in vacuo to yield the crude protected aldehyde (a protected D-Idose). This intermediate can be used directly in the next step.
-
-
Step 3: Deprotection to Yield D-Idose
-
Dissolve the crude protected aldehyde in a 1:1 mixture of methanol and water.
-
Add a catalytic amount of DOWEX® 50W-X8 resin (H⁺ form).
-
Stir the mixture at room temperature, monitoring for the disappearance of the starting material by TLC. This hydrolysis step removes the acetonide protecting groups.
-
Once the reaction is complete, filter off the resin and wash it with methanol/water.
-
Concentrate the filtrate under reduced pressure to yield D-Idose as a syrup.[1]
-
Causality: The use of mild acidic resin (DOWEX®) is critical for deprotection without causing degradation or epimerization of the unstable final product.
-
-
Step 4: Analysis
-
Confirm the identity and purity of the final D-Idose product using ¹H and ¹³C NMR spectroscopy and compare the spectra to literature values.[1] High-performance liquid chromatography (HPLC) can also be used to assess purity.
-
PART 2: Applications in Glycobiology: The Gateway to Glycosaminoglycans
The most significant application of Idose in glycobiology is the use of its L-enantiomer as a synthetic precursor for L-Iduronic acid (IdoA), the C-5 epimer of D-Glucuronic acid.[4] IdoA is a defining feature of dermatan sulfate and heparin/heparan sulfate, where its remarkable conformational flexibility is essential for biological function.
The Conformational Importance of L-Iduronic Acid
Unlike most other pyranoses that exist in a stable chair conformation (¹C₄ or ⁴C₁), IdoA in a GAG chain exists in a dynamic equilibrium between the ¹C₄ chair, the ⁴C₁ chair, and a ²S₀ skew-boat conformation.[4][13] This flexibility allows GAG chains to adopt specific three-dimensional structures required for high-affinity binding to proteins, such as antithrombin's binding to a specific pentasaccharide sequence in heparin, which is the basis of its anticoagulant activity.[14]
Caption: Workflow for synthesizing a heparan sulfate disaccharide unit.
Protocol 2: General Workflow for Synthesis of a Disaccharide Unit of Heparan Sulfate
This protocol outlines the key conceptual steps for synthesizing an IdoA-containing disaccharide, a fundamental building block for larger GAGs.
Objective: To couple a protected L-Idose donor with a glucosamine acceptor, followed by conversion to the uronic acid.
Methodology:
-
Preparation of Building Blocks: Synthesize an orthogonally protected L-Idose glycosyl donor (e.g., a thioglycoside) and a suitably protected glucosamine glycosyl acceptor with a free hydroxyl group at the desired linkage position (e.g., C-4). [15][16]The choice of protecting groups is critical for controlling regioselectivity in subsequent steps.
-
Glycosylation:
-
Dissolve the L-Idose donor (1.2 eq) and glucosamine acceptor (1.0 eq) in an anhydrous, non-polar solvent (e.g., DCM) with molecular sieves under an inert atmosphere (Argon or Nitrogen).
-
Cool the mixture (e.g., to -40 °C).
-
Add a promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf), to activate the thioglycoside donor. [14] * Allow the reaction to proceed to completion as monitored by TLC.
-
Quench the reaction (e.g., with triethylamine), filter, and purify the resulting protected disaccharide by silica gel chromatography.
-
-
Post-Glycosylation Modification:
-
Selective Deprotection: Remove the protecting group at the C-6 primary hydroxyl of the idose residue (e.g., a silyl ether) using a specific reagent (e.g., TBAF for silyl ethers) that does not affect other protecting groups.
-
Oxidation: Oxidize the newly freed primary alcohol at C-6 to a carboxylic acid. This is typically achieved under mild conditions, for example, using TEMPO-mediated oxidation, to form the L-Iduronic acid residue.
-
-
Elaboration and Final Deprotection:
-
The resulting uronic acid-containing disaccharide can be converted into a new glycosyl donor or acceptor for further chain elongation.
-
Following assembly of the desired oligosaccharide, a global deprotection sequence is performed. This typically involves saponification to remove ester groups, followed by catalytic hydrogenation to remove benzyl ethers and reduce azides (if used as nitrogen protecting groups), and finally N-sulfation to yield the target HS fragment. [14]
-
PART 3: Applications in Carbohydrate Chemistry: A Chiral Scaffold
The unique stereochemistry of D-Idose makes it an attractive starting material for asymmetric synthesis. By incorporating the idose scaffold into larger molecules, chemists can create chiral environments that influence the outcome of chemical reactions.
Application Note 2: D-Idose Derivatives as Enantioselective Catalysts
A compelling application is the synthesis of carbohydrate-based crown ethers. These macrocycles, when fused to a D-Idose derivative, can act as highly effective and enantioselective phase-transfer catalysts. The chiral environment created by the sugar's hydroxyl groups discriminates between enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. [6] Trustworthiness: The efficacy of these catalysts is validated by measuring the enantiomeric excess (ee) of the reaction products using chiral HPLC or GC. The results demonstrate a direct correlation between the catalyst's structure (derived from D-Idose) and the stereochemical outcome of the reaction.
| Substrate | Catalyst Anomer | Product ee (%) | Reference |
| Chalcone Michael Addition | α-D-Idopyranoside Crown | 67% | [6] |
| Chalcone Michael Addition | β-D-Idopyranoside Crown | 51% | [6] |
| Phenyl-propanone Alkylation | α-D-Idopyranoside Crown | 81% | [6] |
Protocol 3: Synthesis of a D-Idopyranoside-based Monoaza-15-Crown-5 Lariat Ether
This protocol is a representative example adapted from the literature for synthesizing a chiral catalyst. [6] Objective: To synthesize a chiral crown ether from a protected D-Idose derivative.
Materials:
-
Methyl 4,6-O-benzylidene-α-D-idopyranoside
-
Tetraethylene glycol di-tosylate
-
An appropriate N-substituted amine (e.g., N-benzylethanolamine)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for anhydrous reactions
Methodology:
-
Step 1: Preparation of the Diol
-
Synthesize the starting material, methyl 4,6-O-benzylidene-α-D-idopyranoside, from a common sugar like D-Galactose, following established literature procedures. [6]This provides the chiral scaffold with free hydroxyls at the C-2 and C-3 positions.
-
-
Step 2: Macrocyclization (Crown Ether Formation)
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve the idopyranoside diol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (2.2 eq) portion-wise to deprotonate the hydroxyl groups, forming the dialkoxide.
-
In a separate flask, prepare a solution of the linking agent, such as tetraethylene glycol di-tosylate (1.1 eq), in anhydrous DMF.
-
Add the di-tosylate solution dropwise to the dialkoxide solution over several hours using a syringe pump to favor intramolecular cyclization over polymerization.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with methanol, concentrate, and purify the crude product by column chromatography to isolate the macrocyclic crown ether.
-
-
Step 3: Functionalization (Introduction of the Lariat Arm)
-
The synthesized crown ether can be further functionalized if it contains a reactive group. For monoaza-crown ethers, the nitrogen atom is alkylated with a desired "lariat arm" (e.g., using an alkyl halide) to modulate the catalyst's steric and electronic properties.
-
-
Step 4: Characterization and Catalytic Testing
-
Confirm the structure of the final lariat ether catalyst using NMR (¹H, ¹³C) and mass spectrometry.
-
Test the catalyst's efficiency and enantioselectivity in a model phase-transfer reaction, such as the Michael addition of a nucleophile to an α,β-unsaturated ketone. Analyze the product by chiral HPLC to determine the enantiomeric excess.
-
PART 4: Emerging Applications and Future Directions
While the primary applications of D-Idose are well-established in the synthesis of GAGs and chiral catalysts, preliminary research suggests other potential roles:
-
Anti-proliferative Agents: Some studies have indicated that D-Idose may possess anti-proliferative properties against certain cancer cell lines, although the mechanism remains to be elucidated. [2]* Antibacterial Potential: There are reports of D-Idose exhibiting activity against beta-lactam resistant bacteria. [17]This is a novel area that requires significant further investigation and validation.
Future research will likely focus on expanding the synthetic toolbox to make D-Idose and its derivatives more accessible, enabling broader biological screening and the development of new therapeutic agents and chemical probes.
Conclusion
D-Idose, once an obscure and inaccessible monosaccharide, has emerged as a molecule of significant value in specialized areas of chemistry and biology. Its instability, a former obstacle, is now managed through sophisticated synthetic strategies that rely on stable precursors. In glycobiology, it provides the essential gateway to L-Iduronic acid, allowing scientists to assemble and study vital glycosaminoglycans with unprecedented precision. In carbohydrate chemistry, its unique stereochemistry is being harnessed to create novel catalysts that drive stereoselective reactions. As synthetic methods continue to improve, the applications of this rare sugar are poised to expand, promising new insights and innovations in drug discovery and materials science.
References
-
Liu, Z., Jenkinson, S. F., Yoshihara, A., Wormald, M. R., Izumori, K., & Fleet, G. W. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758. [Link]
-
Fleet, G. W. J., Liu, Z., Jenkinson, S. F., Yoshihara, A., Wormald, M. R., & Izumori, K. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. ResearchGate. [Link]
-
Liu, Z., Jenkinson, S. F., Yoshihara, A., Wormald, M. R., Izumori, K., & Fleet, G. W. J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. National Center for Biotechnology Information. [Link]
-
Wikipedia contributors. (n.d.). Idose. Wikipedia. [Link]
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University of Oxford Department of Chemistry. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. [Link]
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Snyder, J. R., & Serianni, A. S. (1986). D-Idose: a one- and two-dimensional NMR investigation of solution composition and conformation. The Journal of Organic Chemistry, 51(15), 2694–2702. [Link]
-
Horton, D., & Weckerle, W. (1977). Preparation of Derivatives of L-idose and L-iduronic Acid From 1,2-O-isopropylidene-alpha-D-glucofuranose by Way of Acetylenic Intermediates. Carbohydrate Research, 58(1), 89-108. [Link]
-
Sahu, R. (2020). Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation. In Carbohydrate Chemistry. CRC Press. [Link]
-
Rapi, Z., Sipos, B., Kudar, V., & Bakó, P. (2023). d-Idose-Based Monoaza-15-Crown-5 Lariat Ethers: Synthesis of an Elusive d-Hexose and Application of Derived Macrocycles in Enantioselective Syntheses. Molecules, 28(18), 6542. [Link]
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Borbás, A., Szabó, V. B., & Somsák, L. (2022). Synthesis of the Three Most Expensive l-Hexose Thioglycosides from d-Glucose. Molecules, 27(19), 6668. [Link]
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Mohamed, S., & Ferro, V. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Carbohydrate Research, 403, 33-46. [Link]
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Bionity.com. (n.d.). Iduronic acid. Bionity.com. [Link]
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Wikipedia contributors. (n.d.). Iduronic acid. Wikipedia. [Link]
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Raigawali, R., Anand, S., Chandra, A., Mahida, V., Bhoge, P. R., Abraham, J. N., & Kikkeri, R. (2025). Comparative analysis of sulfated l-idose and l-iduronic acid in neoproteoglycan cell surface engineering. Chemical Communications, 51(43), 8962-8965. [Link]
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Glaukos Corporation. (n.d.). Welcome to iDose TR. iDoseTR.com. [Link]
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Application Notes and Protocols: D-Idose as a Chiral Precursor for Novel Bioactive Molecules
For: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of a Rare Sugar
In the vast landscape of carbohydrate chemistry, D-Idose stands out as a rare and conformationally flexible aldohexose.[1][2] Its inherent instability has historically limited its widespread use in synthesis.[1] However, it is precisely this unique stereochemistry and conformational lability that makes D-Idose a compelling and under-explored chiral precursor for the synthesis of novel bioactive molecules. The strategic arrangement of its hydroxyl groups offers a distinct stereochemical canvas for the creation of complex molecules with the potential for unique biological activities, including antiviral and glycosidase inhibitory properties.[3][4]
This guide provides a detailed exploration of the synthetic utility of D-Idose, offering insights into its strategic application and providing detailed protocols for the synthesis of key classes of bioactive compounds. We will delve into the rationale behind experimental design, emphasizing stereochemical control and the logic of protecting group strategies.
The Strategic Advantage of D-Idose's Stereochemistry
The stereochemical arrangement of hydroxyl groups in D-Idose (axial at C2, C3, and C4 in its most stable 1C4 chair conformation) presents both challenges and opportunities for the synthetic chemist. This arrangement influences its reactivity and provides a unique starting point for stereoselective transformations. Understanding and leveraging this inherent chirality is paramount to its successful use as a precursor. The choice of protecting groups and reaction conditions can be tailored to exploit this stereochemistry, guiding reactions towards desired outcomes.[5][6]
Core Synthetic Transformations and Protocols
The journey from D-Idose to a novel bioactive molecule involves a series of fundamental chemical transformations. Here, we provide detailed protocols for two key classes of bioactive molecules: Iminosugars and C-Glycosides . These protocols are designed to be self-validating, with explanations for the critical steps.
I. Synthesis of Iminosugar Precursors from D-Idose
Iminosugars, where the endocyclic oxygen is replaced by a nitrogen atom, are potent inhibitors of glycosidases and have shown promise as therapeutic agents for viral infections and metabolic diseases.[3] The synthesis of 1,4-dideoxy-1,4-imino-D-iditol, an iminosugar with the D-ido configuration, highlights a potential synthetic pathway starting from a D-idose-derived precursor.[3]
Workflow for Iminosugar Synthesis from D-Idose:
Caption: Synthetic workflow for an iminosugar from D-Idose.
Protocol 1: Synthesis of a Protected Azido-diol from D-Idose
This protocol describes the initial steps towards an iminosugar, focusing on the strategic introduction of a nitrogen-containing functionality.
-
Rationale: The synthesis begins with the protection of D-Idose to prevent unwanted side reactions and to facilitate regioselective modifications. Isopropylidene acetals are a common choice for protecting diols.[1] The subsequent steps involve the selective activation of a primary hydroxyl group for nucleophilic substitution with an azide, which will ultimately become the nitrogen in the iminosugar ring.
-
Step-by-Step Methodology:
-
Protection of D-Idose: To a solution of D-Idose in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until TLC analysis indicates the formation of the di-O-isopropylidene-D-idose. Quench the reaction with triethylamine and concentrate under reduced pressure. Purify by column chromatography.
-
Selective Tosylation: Dissolve the protected D-idose in anhydrous pyridine and cool to 0°C. Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0°C. Monitor the reaction by TLC. The primary hydroxyl group will be preferentially tosylated due to steric accessibility.
-
Azide Introduction: To the tosylated compound in DMF, add sodium azide and heat the reaction. The azide will displace the tosylate via an SN2 reaction. After completion, cool the reaction and extract the product. Purify by column chromatography to yield the protected azido-D-idose derivative.
-
Protocol 2: Cyclization to the Iminosugar Core
-
Rationale: This part of the synthesis focuses on the formation of the piperidine ring of the iminosugar. The azido group is reduced to an amine, which then undergoes intramolecular cyclization.
-
Step-by-Step Methodology:
-
Reduction and Cyclization: Dissolve the azido compound in methanol and add a catalytic amount of Palladium on carbon (10%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker). The azide is reduced to an amine, which will spontaneously cyclize onto an appropriately positioned electrophilic carbon (often an aldehyde or epoxide generated in a preceding step).
-
Deprotection: The resulting protected iminosugar is then deprotected under acidic conditions (e.g., trifluoroacetic acid in water) to yield the final 1,4-dideoxy-1,4-imino-D-iditol.[3]
-
II. Synthesis of C-Glycosides from D-Idose
C-Glycosides, where the anomeric oxygen is replaced by a carbon, are metabolically stable mimics of O-glycosides and often exhibit interesting biological activities.[7] The synthesis of C-glycosides from D-idose can be achieved through various methods, including the use of glycals or by nucleophilic attack on an activated anomeric center.
Workflow for C-Glycoside Synthesis from D-Idose:
Caption: General workflow for C-glycoside synthesis.
Protocol 3: Synthesis of an Aryl C-Glycoside from D-Idose
-
Rationale: This protocol outlines a general approach to aryl C-glycosides. The key is the formation of a glycal (an unsaturated sugar), which can then react with an electron-rich aromatic compound in the presence of a Lewis acid to form the C-C bond at the anomeric position.[8]
-
Step-by-Step Methodology:
-
Glycal Formation: A protected D-idose derivative (e.g., per-O-acetylated) is treated with a reducing agent such as zinc dust in the presence of a proton source to generate the corresponding glycal (D-idal).
-
C-Glycosylation: The D-idal is dissolved in an appropriate solvent (e.g., dichloromethane) and reacted with an electron-rich aromatic compound (e.g., phenol or indole) in the presence of a Lewis acid catalyst (e.g., BF3·OEt2). The reaction is typically carried out at low temperatures to control stereoselectivity.
-
Deprotection: The resulting protected C-glycoside is then deprotected using standard procedures (e.g., Zemplén deacetylation with sodium methoxide in methanol) to afford the final product.
-
Bioactivity of D-Idose Derivatives
While the exploration of D-idose derivatives is still in its early stages, preliminary studies and analogies to other rare sugar derivatives suggest significant potential.
| Compound Class | Target | Potential Biological Activity | Reference |
| Iminosugars (e.g., 1,4-dideoxy-1,4-imino-D-iditol) | Glycosidases | Antiviral, Antidiabetic | [3] |
| C-Glycosides | Various enzymes and receptors | Antitumor, Antiviral | [7] |
| Nucleoside Analogs | Viral polymerases, kinases | Antiviral | [9][10][11] |
Conclusion and Future Perspectives
D-Idose, despite its rarity and instability, represents a valuable and underutilized chiral precursor in medicinal chemistry. Its unique stereochemistry provides a foundation for the stereoselective synthesis of novel bioactive molecules that are inaccessible from more common sugars. The protocols and strategies outlined in this guide are intended to serve as a starting point for researchers to unlock the synthetic potential of D-Idose. Future research in this area will undoubtedly lead to the discovery of new therapeutic agents with unique mechanisms of action, further solidifying the importance of rare sugars in drug discovery.
References
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Stereocontrolled total synthesis of iminosugar 1,4-dideoxy-1,4-imino-D-iditol. (2020). Carbohydrate Research. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Nucleoside and Nucleotide Analogues as Agents Against DNA Viruses and/or Retroviruses. (1996). Journal of Medicinal Chemistry. [Link]
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d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. (2019). Molecules. [Link]
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Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). Molecules. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and biological evaluation of novel flexible nucleoside analogues that inhibit flavivirus replication in vitro. (2020). Bioorganic & Medicinal Chemistry. [Link]
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Synthesis of 1,4-dideoxy-1,4-imino-derivatives of D-allitol, L-allitol and D-talitol: a stereo selective approach for azasugars. (2007). Tetrahedron: Asymmetry. [Link]
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Research on L-Nucleosides. Synthesis and biological evaluation of a series of L- and D-2′,3′-Dideoxy-3′-[tris(methylthio)methyl]-β- pentofuranosyl nucleosides. (2006). ResearchGate. [Link]
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Recent Advances on the Synthesis of C-Glycosides from 1,2-Glycals. (2023). Synthesis. [Link]
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Synthesis of novel test compounds for antiviral chemotherapy of severe acute respiratory syndrome (SARS). (2006). Current Organic Chemistry. [Link]
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THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. University of Pennsylvania. [Link]
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Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2010). R Discovery. [Link]
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Synthesis of 1,4-dideoxy-1,4-imino-derivatives of d-allitol, l-allitol and d-talitol: a stereo selective approach for azasugars. (2007). Semantic Scholar. [Link]
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Natural Products as Antiviral Agents. (2011). Acta Pharmaceutica Sciencia. [Link]
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Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts. (2021). Scientific Reports. [Link]
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In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09. (2024). Molecules. [Link]
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Application Notes and Protocols: Isotopic Labeling of D-Idose for Metabolic Tracing Studies
Abstract
D-Idose, a rare hexose, holds unique metabolic significance primarily through its C5 epimer, L-iduronic acid, an essential constituent of glycosaminoglycans (GAGs) such as dermatan sulfate and heparin. Understanding the metabolic flux of D-Idose into these vital macromolecules is crucial for elucidating their roles in both physiological and pathological states. This comprehensive guide provides an in-depth exploration of the isotopic labeling of D-Idose as a powerful tool for metabolic tracing studies. We present detailed protocols for the chemical synthesis of isotopically labeled D-Idose from commercially available labeled precursors, alongside methodologies for sample preparation from biological matrices and subsequent analysis by mass spectrometry and NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to unravel the intricate metabolic pathways involving D-Idose and its derivatives.
Introduction: The Metabolic Significance of D-Idose and Isotopic Tracing
While D-Idose is not a common dietary monosaccharide, its metabolic product, L-iduronic acid, is of profound biological importance. L-iduronic acid is a key building block of GAGs, which are long, unbranched polysaccharides involved in a myriad of cellular processes including cell signaling, inflammation, and coagulation.[1][2] The conversion of D-glucuronic acid to L-iduronic acid, a critical step in the biosynthesis of certain GAGs, is catalyzed by the enzyme D-glucuronyl C5-epimerase.[1][3][4] This epimerization introduces conformational flexibility to the GAG chain, which is vital for its interactions with proteins.[1][4]
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[5] By introducing a stable isotope, such as carbon-13 (¹³C) or deuterium (²H), into a molecule of interest, researchers can track its incorporation into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] This approach provides a quantitative measure of metabolic pathway activity and can shed light on how these pathways are altered in disease or in response to therapeutic interventions.
This guide focuses on the application of isotopic labeling to study the metabolism of D-Idose, with a particular emphasis on tracing its conversion to L-iduronic acid and incorporation into GAGs.
Synthesis of Isotopically Labeled D-Idose
The scarcity of naturally occurring D-Idose necessitates its synthesis for research purposes. Fortunately, practical chemical synthesis routes have been developed that can be adapted for the preparation of isotopically labeled D-Idose.[6][7][8]
Chemical Synthesis of [U-¹³C₆]D-Idose from [U-¹³C₆]D-Glucose
A robust method for synthesizing D-Idose from D-glucose provides a clear path for producing isotopically labeled D-Idose.[6][7][8] The following protocol outlines the synthesis of uniformly labeled [U-¹³C₆]D-Idose, starting from commercially available [U-¹³C₆]D-Glucose.[9][10]
Protocol 1: Chemical Synthesis of [U-¹³C₆]D-Idose
Materials:
-
[U-¹³C₆]D-Glucose
-
Acetic anhydride
-
Perchloric acid (70%)
-
Hydrogen bromide in acetic acid
-
Sodium acetate
-
Anhydrous ether
-
Ethanol
-
Water
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Acetylation of [U-¹³C₆]D-Glucose:
-
In a flask, suspend [U-¹³C₆]D-Glucose in acetic anhydride.
-
While cooling in an ice bath, slowly add 70% perchloric acid dropwise.
-
Stir the mixture until the labeled glucose is completely dissolved.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with cold water, and dry the solid to obtain 1,2,3,4,6-penta-O-acetyl-α/β-D-glucopyranose-¹³C₆.[11]
-
Purify the product by recrystallization from ethanol.[11]
-
-
Bromination of the Acetylated Glucose:
-
Dissolve the dried penta-O-acetyl-D-glucopyranose-¹³C₆ in minimal glacial acetic acid.
-
Cool the solution in an ice bath and slowly add a solution of hydrogen bromide in acetic acid.
-
Allow the reaction to proceed at room temperature for approximately 2 hours, monitoring completion by TLC.[11]
-
-
Synthesis of the Labeled D-Idose Precursor:
-
The resulting acetobromo-¹³C₆-glucose is then used in subsequent steps to invert the stereochemistry at specific carbon centers to yield the ido configuration. This multi-step process typically involves nucleophilic substitution and protecting group manipulations. A detailed procedure can be adapted from established syntheses of D-Idose from D-glucose.[6][7][8]
-
-
Deprotection to Yield [U-¹³C₆]D-Idose:
-
The final protected ¹³C-labeled idose derivative is deprotected under mild acidic conditions to yield [U-¹³C₆]D-Idose.
-
Purify the final product using silica gel column chromatography.
-
Table 1: Key Synthesis Parameters and Expected Yields
| Step | Key Reagents | Reaction Time | Expected Yield |
| Acetylation | Acetic anhydride, Perchloric acid | 30 minutes | >90% |
| Bromination | HBr in Acetic Acid | 2 hours | ~85% |
| Stereochemical Inversion | (Varies based on specific route) | (Varies) | (Varies) |
| Deprotection | Mild acid | (Varies) | >80% |
Enzymatic Synthesis of D-Idose
An alternative to chemical synthesis is the use of enzymes. Xylose isomerase, for instance, has been shown to catalyze the isomerization of other sugars, including the conversion of D-sorbose to D-Idose.[12][13] While this method can be highly specific, the equilibrium often favors the starting material, leading to lower yields.
Protocol 2: Enzymatic Synthesis of D-Idose using Xylose Isomerase
Materials:
-
D-Sorbose (or an appropriate ¹³C-labeled precursor)
-
Immobilized Xylose Isomerase[12]
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Metal cofactors (e.g., Mg²⁺, Co²⁺)[14]
Procedure:
-
Prepare a solution of the starting sugar in the reaction buffer.
-
Add the immobilized xylose isomerase and necessary metal cofactors.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 60-65°C).[12]
-
Monitor the formation of D-Idose over time using HPLC.
-
Stop the reaction by removing the immobilized enzyme.
-
Purify D-Idose from the reaction mixture using chromatographic techniques.
Metabolic Tracing of Labeled D-Idose
Once isotopically labeled D-Idose is synthesized, it can be introduced into cell cultures or animal models to trace its metabolic fate. The primary pathway of interest is its conversion to L-iduronic acid and subsequent incorporation into GAGs.
Experimental Workflow for Metabolic Tracing
The following diagram illustrates a typical workflow for a D-Idose metabolic tracing experiment.
Caption: Experimental workflow for D-Idose metabolic tracing.
Sample Preparation from Biological Matrices
Accurate analysis of labeled metabolites requires robust sample preparation to isolate the molecules of interest from the complex biological matrix.
Protocol 3: Extraction of Glycosaminoglycans from Cell Culture and Tissues
Materials:
-
Acetone, ice-cold
-
GAG extraction solution (e.g., 0.5% SDS, 0.1 M NaOH, 0.8% NaBH₄)[7]
-
Sodium acetate solution (1.0 M)
-
Hydrochloric acid (1.0 M)
-
Ethanol
-
Protease (e.g., Pronase)[15]
-
Trichloroacetic acid (TCA)
Procedure:
-
Cell/Tissue Homogenization:
-
Delipidation:
-
Proteolytic Digestion:
-
GAG Precipitation:
-
Stop the digestion by adding TCA to precipitate remaining proteins and peptides.[8]
-
Centrifuge and collect the supernatant containing the GAGs.
-
Precipitate the GAGs from the supernatant by adding ethanol and allowing them to precipitate overnight at 4°C.[7]
-
Centrifuge to collect the GAG pellet, wash with ethanol, and dry.
-
-
Hydrolysis to Monosaccharides:
-
Hydrolyze the purified GAGs to their constituent monosaccharides using strong acid (e.g., 1 M HCl at 100°C for 4 hours).[2]
-
Neutralize the hydrolysate before analysis.
-
Analytical Methodologies for Labeled Metabolite Detection
LC-MS/MS Analysis of Labeled Iduronic Acid
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the detection and quantification of isotopically labeled metabolites.[16][17]
Protocol 4: LC-MS/MS Analysis of [¹³C₆]Iduronic Acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions:
-
Column: A column suitable for polar compounds, such as a graphitized carbon column or an amine-based column.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition of the precursor ion of unlabeled iduronic acid (m/z) to a specific product ion.
-
Monitor the transition of the precursor ion of [¹³C₆]iduronic acid (m/z + 6) to its corresponding product ion.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
Data Analysis:
-
Quantify the peak areas for both the unlabeled and labeled iduronic acid.
-
Calculate the isotopic enrichment to determine the extent of incorporation of the labeled D-Idose into the iduronic acid pool.
Table 2: Example MRM Transitions for Iduronic Acid
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled Iduronic Acid | 193.0 | (Optimized) |
| [¹³C₆]Iduronic Acid | 199.0 | (Optimized) |
NMR Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic label and quantify the labeled species. ¹H NMR and ¹³C NMR are powerful tools for this purpose.[18][19][20][21]
Protocol 5: NMR Analysis of Labeled Iduronic Acid
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher)
Sample Preparation:
-
Dissolve the purified and hydrolyzed GAG sample in D₂O.
NMR Experiments:
-
¹H NMR: To identify and quantify the anomeric protons of the different monosaccharides, including iduronic acid.[19]
-
¹³C NMR: To directly observe the ¹³C-labeled carbons and confirm the labeling pattern.
-
2D NMR (e.g., HSQC, HMBC): To aid in the assignment of complex spectra and confirm the structure of the labeled metabolites.
D-Idose Metabolic Pathway and Tracing
The primary metabolic fate of D-Idose in the context of GAG biosynthesis is its conversion to L-iduronic acid. This process is initiated by the epimerization of D-glucuronic acid, which is synthesized from D-glucose. Therefore, tracing labeled D-Idose allows for the investigation of the dynamics of GAG synthesis and turnover.
Caption: Proposed metabolic pathway for tracing isotopically labeled D-Idose.
Conclusion
The isotopic labeling of D-Idose provides a powerful and precise method for investigating its metabolic conversion to L-iduronic acid and its subsequent incorporation into glycosaminoglycans. The protocols and methodologies outlined in this guide offer a comprehensive framework for researchers to design and execute metabolic tracing studies, ultimately contributing to a deeper understanding of GAG biology in health and disease. The chemical synthesis of labeled D-Idose, coupled with advanced analytical techniques such as LC-MS/MS and NMR, enables the quantitative analysis of metabolic fluxes and provides invaluable insights for the fields of glycobiology and drug development.
References
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- Liu, Z., Jenkinson, S. F., Yoshihara, A., Wormald, M. R., Izumori, K., & Fleet, G. W. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars.
- Liu, Z., Jenkinson, S. F., Yoshihara, A., Wormald, M. R., Izumori, K., & Fleet, G. W. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758.
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- Saad, O. M., & Leary, J. A. (2003). Isolation and compositional analysis of glycosaminoglycans. Methods in molecular biology (Clifton, N.J.), 213, 13-27.
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Application Notes and Protocols for Studying Enzyme Kinetics with D-Idose as a Substrate
Introduction: The Challenge and Opportunity of D-Idose
D-Idose, a C-5 epimer of D-glucose, is a rare hexose monosaccharide not commonly found in natural metabolic pathways.[1] Its scarcity presents both a challenge and an opportunity for researchers in enzymology and drug development. While its biological roles are not extensively characterized, its unique stereochemistry makes it a novel substrate for exploring enzyme specificity, identifying new enzymatic activities, and potentially developing targeted therapeutics.[2][3] For instance, D-Idose has been investigated for its potential antibacterial properties.[2][3] This guide provides a comprehensive framework and detailed protocols for studying the kinetics of enzymes that may utilize D-Idose as a substrate, with a focus on dehydrogenases and reductases.
Conceptual Framework: Identifying Potential D-Idose Utilizing Enzymes
Given that D-Idose is not a common metabolite, identifying enzymes that act upon it requires a logical approach based on known enzyme functionalities with similar substrates. The most promising candidates are oxidoreductases that act on polyols (sugar alcohols).
-
D-Iditol 2-Dehydrogenase (EC 1.1.1.15): This enzyme catalyzes the NAD+-dependent oxidation of D-iditol (the sugar alcohol of D-Idose) to D-sorbose.[4] The reverse reaction, the reduction of a keto sugar to D-iditol, is also possible. Given this known activity with the corresponding sugar alcohol, it is plausible that this enzyme or related dehydrogenases could exhibit activity with D-Idose itself, potentially catalyzing its conversion to D-sorbose.[5]
-
L-Iditol 2-Dehydrogenase (Sorbitol Dehydrogenase, SDH) (EC 1.1.1.14): This widely distributed enzyme has broad substrate specificity, acting on various sugar alcohols including L-iditol and D-glucitol (sorbitol).[6][7][8] Its promiscuity suggests it may also interact with D-Idose or its reduced form, D-iditol.[9] The sorbitol pathway, involving aldose reductase and sorbitol dehydrogenase, is of significant interest in diabetic complications, and understanding the interaction of rare sugars like D-Idose with these enzymes could provide valuable insights.[10][11][12]
-
Aldose Reductase (EC 1.1.1.21): This enzyme is known to reduce a wide range of aldehydes, including aldose sugars, to their corresponding sugar alcohols. Notably, it has been shown to act on L-idose.[13] This raises the possibility of D-Idose also serving as a substrate for aldose reductase, being reduced to D-iditol.
Experimental Design: A Step-by-Step Workflow
A systematic approach is crucial when working with a novel substrate like D-Idose. The following workflow provides a logical progression from initial screening to detailed kinetic characterization.
Caption: A three-phase workflow for investigating enzyme kinetics with D-Idose.
Protocol 1: Continuous Spectrophotometric Assay for Dehydrogenases
This protocol is ideal for monitoring reactions that involve the change in concentration of NADH or NADPH, which have a strong absorbance at 340 nm.[14] This is a continuous assay, allowing for real-time measurement of the reaction rate.[14][15][16][17][18]
Principle: The oxidation of D-Idose by a dehydrogenase is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm is directly proportional to the rate of D-Idose oxidation.
Materials:
-
Purified dehydrogenase (e.g., D-iditol 2-dehydrogenase or a candidate enzyme)
-
D-Idose solution (high purity)
-
NAD+ solution
-
Reaction buffer (e.g., Tris-HCl or Glycine-NaOH, pH optimized for the specific enzyme)
-
UV-Vis spectrophotometer with temperature control
-
96-well UV-transparent microplates or quartz cuvettes
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of D-Idose in the reaction buffer. The concentration range should be determined empirically but can start from 0.1 mM to 100 mM.
-
Prepare a stock solution of NAD+ in the reaction buffer (typically 10-50 mM).
-
Prepare the reaction buffer at the optimal pH and ionic strength for the enzyme. For dehydrogenases, a pH in the range of 8.5-10.0 is often optimal for the oxidative reaction.[8]
-
Dilute the enzyme stock to a working concentration in the reaction buffer. The optimal enzyme concentration should be determined to ensure a linear reaction rate for a sufficient duration (e.g., 5-10 minutes).
-
-
Assay Setup (96-well plate format):
-
To each well, add the following in order:
-
Reaction Buffer
-
D-Idose solution (at varying concentrations)
-
NAD+ solution (at a fixed, saturating concentration, e.g., 1-5 mM)
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C, 30°C, or 37°C) for 5 minutes to ensure thermal equilibrium.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the enzyme solution to each well.
-
Immediately place the plate in the spectrophotometer and begin monitoring the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
For each D-Idose concentration, calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate is calculated using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding D-Idose concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).[19][20][21][22]
-
Self-Validation and Controls:
-
No-Enzyme Control: A reaction mixture without the enzyme should show no change in absorbance.
-
No-Substrate Control: A reaction mixture with the enzyme but without D-Idose should show no change in absorbance.
-
Enzyme Titration: Perform the assay with varying concentrations of the enzyme to ensure the reaction rate is proportional to the enzyme concentration.
Protocol 2: Discontinuous Chromatographic Assay
This method is suitable when a direct, continuous spectrophotometric assay is not feasible, for example, if the reaction does not involve a change in absorbance or if interfering compounds are present.[14][15] Discontinuous assays involve stopping the reaction at specific time points and then quantifying the product or remaining substrate.[16][17][18] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Principle: The enzymatic reaction is allowed to proceed for a set amount of time, after which it is quenched. The reaction mixture is then analyzed by HPLC to separate and quantify the substrate (D-Idose) and the product (e.g., D-sorbose).
Materials:
-
Enzyme, D-Idose, and buffer as in Protocol 1.
-
Quenching solution (e.g., 0.1 M HCl, perchloric acid, or heat inactivation).
-
HPLC system with a suitable column for sugar analysis (e.g., an amino-based column) and a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Standards for D-Idose and the expected product.
Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare reaction mixtures in separate tubes, each containing the buffer, NAD+, and a specific concentration of D-Idose.
-
Pre-incubate the tubes at the optimal temperature.
-
Initiate the reaction by adding the enzyme to each tube.
-
-
Time Course and Quenching:
-
At predetermined time points (e.g., 0, 2, 5, 10, 20 minutes), stop the reaction in one tube by adding the quenching solution.
-
Ensure the quenching method effectively stops the enzymatic activity without degrading the substrate or product.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Develop an HPLC method that provides good separation of D-Idose and the product.
-
Create a standard curve for both D-Idose and the product to allow for accurate quantification.
-
Inject the prepared samples and quantify the amount of product formed or substrate consumed at each time point.
-
-
Data Analysis:
-
For each initial D-Idose concentration, plot the concentration of product formed against time.
-
Determine the initial velocity (v₀) from the slope of the linear portion of this plot.
-
Plot the initial velocities against the initial D-Idose concentrations and fit to the Michaelis-Menten equation as described in Protocol 1.[23]
-
Data Presentation and Interpretation
For clarity and comparative purposes, the kinetic parameters obtained should be summarized in a table.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Candidate Enzyme 1 | D-Idose | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Candidate Enzyme 2 | D-Idose | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Positive Control Enzyme | Known Substrate | [Literature Value] | [Literature Value] | [Literature Value] | [Literature Value] |
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate.[19][22] The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit time. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
Investigating Enzyme Inhibition
Once the kinetics of D-Idose with a specific enzyme are established, it is often necessary to study the effect of inhibitors, which is crucial for drug development.[24][25]
Caption: Workflow for determining the mechanism of enzyme inhibition.
The type of inhibition (competitive, non-competitive, uncompetitive) can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.[26] This data can be analyzed using Lineweaver-Burk, Dixon, or Cornish-Bowden plots, or more accurately, by global non-linear regression fitting to the appropriate inhibition models.
Conclusion
Studying the enzyme kinetics of a rare substrate like D-Idose requires a methodical and adaptable approach. By leveraging established principles of enzymology and employing robust assay techniques such as continuous spectrophotometry and discontinuous chromatography, researchers can successfully characterize the interactions of D-Idose with various enzymes. The protocols and workflows outlined in this guide provide a solid foundation for exploring the enzymatic landscape of this unique sugar, paving the way for new discoveries in biochemistry and therapeutic development.
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-
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111123, D-Idose. Retrieved from [Link]
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International Union of Biochemistry and Molecular Biology. (n.d.). EC 1.1.1.14. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic Kinetics Identification for Rare Sugar Production by Using a Step-by-Step Discrimination Strategy. Retrieved from [Link]
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PubMed Central. (2025, June 25). Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses. Retrieved from [Link]
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MyAssays. (2022, September 5). Kinetics Data Analysis - Enzyme Kinetics [Video]. YouTube. Retrieved from [Link]
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Open Library Publishing Platform. (n.d.). 10 Enzyme Kinetics & The Michaelis-Menten Equation – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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MedSchoolCoach. (n.d.). Michaelis Menten Kinetics – MCAT Biochemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
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SpringerLink. (2025, January 27). Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. Retrieved from [Link]
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Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]
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Del Corso, A., et al. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. Biochemical and Biophysical Research Communications, 456(4), 891-895. Retrieved from [Link]
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PLOS Computational Biology. (2017, October 10). Predicting novel substrates for enzymes with minimal experimental effort with active learning. Retrieved from [Link]
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Wikipedia. (2025, November 24). D-iditol 2-dehydrogenase. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
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PubMed. (n.d.). Convenient method for studying enzyme kinetics. Retrieved from [Link]
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PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and Characterization of Sorbitol Dehydrogenase from Apple Callus Tissue. Retrieved from [Link]
-
Wisdomlib. (2025, December 5). Enzyme inhibition assay: Significance and symbolism. Retrieved from [Link]
-
Chemistry For Everyone. (2025, June 15). How To Determine Enzyme Kinetic Parameters? [Video]. YouTube. Retrieved from [Link]
-
Investigative Ophthalmology & Visual Science. (n.d.). The sorbitol pathway in the human lens: aldose reductase and polyol dehydrogenase. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Retrieved from [Link]
-
Austin Publishing Group. (2019, May 6). The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. Retrieved from [Link]
-
bioRxiv. (2026, January 8). Uncompetitive Allosteric Inhibitor of Mitochondrial Creatine Kinase Prevents Binding and Release of Creatine by Stabilization of Loop Closure. Retrieved from [Link]
-
PubMed. (n.d.). Sorbitol dehydrogenase overexpression potentiates glucose toxicity to cultured retinal pericytes. Retrieved from [Link]
-
National Institutes of Health. (2024, June 18). Educational activity of enzyme kinetics in an undergraduate biochemistry course. Retrieved from [Link]
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Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Retrieved from [Link]
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Application Note & Protocols: Synthesis of D-Idose Derivatives for Drug Development
Abstract
D-Idose, a rare aldohexose, and its derivatives represent a frontier in medicinal chemistry. As the C5 epimer of D-glucose, its unique stereochemistry offers novel opportunities for designing therapeutic agents, particularly inhibitors for glycosidases and components of synthetic heparin analogues. However, D-idose is the most unstable of the aldohexoses, making its synthesis and manipulation notoriously challenging. This guide provides a comprehensive overview of the strategic considerations for synthesizing D-idose derivatives, detailed, field-tested protocols starting from common monosaccharides, and methods for their characterization. We focus on explaining the causality behind experimental choices, ensuring that researchers can adapt and troubleshoot these complex synthetic pathways.
Strategic Considerations in D-Idose Synthesis
The primary challenge in synthesizing D-idose is controlling the stereochemistry at multiple chiral centers, particularly C2, C3, and C4, which differ from the abundant and inexpensive D-glucose. Furthermore, D-idose itself is unstable and has never been crystallized, necessitating its preparation from a stable precursor immediately before use.[1]
Key Strategic Decisions:
-
Choice of Starting Material:
-
D-Glucose/D-Galactose: These are common, inexpensive starting points. Syntheses from these molecules require multiple stereochemical inversions. For example, a route from D-galactose involves protecting the C4 and C6 hydroxyls, tosylating the C2 and C3 positions, and then forming an epoxide to facilitate inversion.[2]
-
Industrial Precursors: A highly practical route utilizes industrial mixtures of D-ido- and L-gluco-heptonic acids, which are derived from D-glucose.[1][3] This approach leverages an existing industrial process to bypass several initial steps.
-
-
Protecting Group Strategy: An effective protecting group strategy is paramount in carbohydrate chemistry.[4][5]
-
Acetonides (Isopropylidene Ketals): These are excellent for protecting cis-diols. In furanose forms of sugars, they can selectively protect hydroxyl groups, leaving others free for reaction. For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a key intermediate that masks all but the C3 hydroxyl, allowing for its specific modification.[6][7] Acetonide protection is often the only type needed for syntheses proceeding via heptonic acid intermediates.[1]
-
Benzylidene Acetals: Used to protect the C4 and C6 hydroxyls in pyranose rings, providing rigidity and directing subsequent reactions.[2]
-
Orthogonal Protection: In complex syntheses, employing protecting groups that can be removed under different conditions (e.g., acid-labile acetals vs. hydrogenolysis-labile benzyl ethers) is crucial for selectively revealing functional groups.[4][5]
-
-
Stereochemical Inversion: The core of any D-idose synthesis from a more common sugar is the inversion of one or more chiral centers. This is typically achieved via an oxidation-reduction sequence or through nucleophilic substitution (SN2) on a sulfonate ester.
The following diagram outlines a generalized workflow for synthesizing D-idose derivatives from a common starting material like D-glucose.
Caption: General workflow for D-Idose synthesis.
Protocol: Synthesis of a Stable D-Idose Precursor from D-Glucose
This protocol is based on the well-established method involving the oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose) followed by stereoselective reduction. This pathway provides access to 1,2:5,6-di-O-isopropylidene-α-D-idofuranose, a stable, crystalline precursor that can be converted to D-idose.
2.1. Part A: Oxidation of Diacetone Glucose to the Ketone
-
Principle: The free hydroxyl group at C3 of diacetone glucose is oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation. The rigid furanose ring structure sterically hinders attack from one face, setting the stage for stereoselective reduction.
-
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Pyridinium chlorochromate (PCC) or Oxalyl chloride and DMSO for Swern oxidation
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Hexanes, Ethyl acetate
-
-
Step-by-Step Procedure (Swern Oxidation):
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel and thermometer.
-
Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM via the dropping funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Slowly add a solution of diacetone glucose (1.0 eq) in anhydrous DCM, again maintaining the temperature below -65 °C. A white precipitate may form. Stir for 45 minutes.
-
Add triethylamine (5.0 eq) slowly. The reaction mixture will become thicker.
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by flash column chromatography on silica gel (e.g., 10-20% Ethyl acetate in Hexanes).
-
-
Verification:
-
TLC: The product should have a higher Rf value than the starting alcohol.
-
IR Spectroscopy: Appearance of a strong carbonyl (C=O) stretch (approx. 1760 cm⁻¹) and disappearance of the broad O-H stretch from the starting material.
-
2.2. Part B: Stereoselective Reduction to the D-Ido Epimer
-
Principle: The ketone is reduced to the alcohol. The choice of reducing agent is critical for stereoselectivity. Sodium borohydride (NaBH₄) is often used, as it preferentially attacks from the less sterically hindered face of the furanose ring, yielding the desired ido-configuration.
-
Materials:
-
Crude or purified ketone from Part A
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Ammonium chloride (NH₄Cl) solution
-
-
Step-by-Step Procedure:
-
Dissolve the ketone in methanol and cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains low.
-
Stir the reaction at 0 °C and monitor by TLC until the starting ketone is consumed (typically 1-2 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting product, 1,2:5,6-di-O-isopropylidene-α-D-idofuranose, can often be recrystallized from a solvent system like hexanes/ethyl acetate.
-
-
Verification:
-
¹H NMR: Compare the spectrum to literature values. The coupling constants of the ring protons will be distinct from the starting gluco-epimer.
-
Melting Point: The crystalline product should have a sharp, defined melting point.
-
2.3. Part C: Deprotection to Yield D-Idose
-
Principle: The isopropylidene groups are acid-labile. Mild acidic conditions are required to remove the protecting groups without degrading the unstable D-idose product.[1]
-
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-idofuranose
-
Acidic ion-exchange resin (e.g., DOWEX® 50WX8) or aqueous trifluoroacetic acid (TFA)
-
Methanol/Water
-
-
Step-by-Step Procedure:
-
Dissolve the protected idofuranose in a methanol/water mixture (e.g., 9:1).
-
Add the acidic resin and stir at room temperature. Monitor the reaction carefully by TLC.
-
Once the starting material is consumed, filter off the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting D-idose is typically an amorphous solid or syrup and should be used immediately in subsequent reactions.[1]
-
-
Verification:
The following diagram illustrates the key chemical transformation in this protocol.
Caption: C3 epimerization via oxidation-reduction.
Data Summary and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Expected Yield | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |
| Diacetone Glucose (Start) | - | ~5.90 (d, 1H, H-1), ~4.50 (d, 1H, H-2) | ~105.1 (C-1), ~112, 109 (acetal C) |
| Intermediate Ketone | 85-95% | ~6.0 (d, 1H, H-1), ~4.7 (d, 1H, H-2) | ~208 (C=O), ~105.5 (C-1) |
| Diacetone Idose (Product) | 80-90% | ~5.85 (d, 1H, H-1), ~4.75 (d, 1H, H-2) | ~104.8 (C-1), ~113, 110 (acetal C) |
Note: NMR shifts are approximate and should be confirmed with literature sources.[2][8][9]
Application in Drug Development: L-Iduronic Acid Synthons
D-Idose is rarely used directly in drugs. Instead, its C5 epimer, L-iduronic acid (L-IdoA), is a critical component of glycosaminoglycans (GAGs) like heparin and dermatan sulfate, which are involved in blood coagulation, cell signaling, and other vital biological processes.[10][11] Synthetic heparin analogues are a major area of drug development, requiring efficient access to L-IdoA building blocks.
Many synthetic routes to L-IdoA start from D-glucose, proceeding through intermediates similar to those described above. The synthesis involves establishing the correct stereochemistry and then oxidizing the C6 position to a carboxylic acid.[11][12][13][14] The protocols for generating D-idose precursors are therefore directly relevant and adaptable for creating these high-value synthons for drug development.
References
-
Liu, Z., Jenkinson, S.F., Yoshihara, A., Wormald, M.R., Izumori, K., & Fleet, G.W.J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758. [Link][12]
-
Liu, Z., Jenkinson, S.F., Yoshihara, A., Wormald, M.R., Izumori, K., & Fleet, G.W.J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. PubMed Central. [Link][15]
-
Liu, Z., Jenkinson, S.F., Yoshihara, A., Wormald, M.R., Izumori, K., & Fleet, G.W.J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. ResearchGate. [Link][3]
-
Hung, S. C., Puranik, R., & Chaperon, A. R. (2004). From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate. Chemistry, 10(2), 399-415. [Link][13]
-
Fleet, G. W. J., et al. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. National Institutes of Health. [Link][1]
-
Kovacs, L., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PubMed Central, National Institutes of Health. [Link][6]
-
Tóth, G., et al. (2023). d-Idose-Based Monoaza-15-Crown-5 Lariat Ethers: Synthesis of an Elusive d-Hexose and Application of Derived Macrocycles in Enantioselective Syntheses. MDPI. [Link][2]
-
Hung, S. C., Thopate, S. R., & Puranik, R. (2001). Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose. Carbohydrate Research, 331(4), 369-74. [Link][7]
-
Gardiner, J. M., et al. (2020). Synthesis of L-Iduronic Acid Derivatives via [3.2.1] and [2.2.2] L-Iduronic Lactones from Bulk Glucose-Derived Cyanohydrin Hydrolysis. ResearchGate. [Link][11]
-
Shafizadeh, F., & Wolfrom, M. L. (1955). Synthesis of L-Iduronic Acid and an Improved Production of D-Glucose-6-C14. Journal of the American Chemical Society. [Link][14]
-
Snyder, J. R., & Serianni, A. S. (1987). D-Idose: a one- and two-dimensional NMR investigation of solution composition and conformation. The Journal of Organic Chemistry, 52(12), 2694-2702. [Link][8]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link][4]
-
Weidmann, H., & Schwarz, H. (1983). L-Glucose. A convenient synthesis from D-glucose. Canadian Journal of Chemistry. [Link][16]
-
Gardiner, J. M., et al. (2023). d-Glucuronate and d-Glucuronate Glycal Acceptors for the Scalable Synthesis of d-GlcN-α-1,4-d-GlcA Disaccharides and Modular Assembly of Heparan Sulfate. The Journal of Organic Chemistry. [Link][17]
-
Ikegami, S., et al. (2020). Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation. Taylor & Francis Online. [Link][18]
-
Fairbanks, A. J., et al. (2014). A Substituent-Directed Strategy for the Selective Synthesis of L-Hexoses: An Expeditious Route to L-Idose. ResearchGate. [Link][19]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. [Link][20]
-
Grosheintz, J. M., & Fischer, H. O. L. (1941). Synthesis of 6-Nitro-6-desoxy-D-glucose and 6-Nitro-6-desoxy-L-idose. Journal of the American Chemical Society. [Link][21]
-
Organic-Synthesis.com. (n.d.). Protecting Groups. Organic Synthesis. [Link][22]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link][5]
-
Al Adhreai, A., et al. (2022). Stereoselective Synthesis of Novel Chiral Open-Chain D-Ribose and D-Glucose- Derived Nitrones through 1,3-Dipolar Cycloaddition of Maleimide and Maleic Acid and Investigation of Their Antimicrobial Activity. Journal of Molecular Structure, 1256. [Link][23]
-
Parales, R. E., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. National Institutes of Health. [Link][9]
-
National Center for Biotechnology Information. (n.d.). D-Idose. PubChem. [Link][24]
Sources
- 1. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
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- 6. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
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- 21. pubs.acs.org [pubs.acs.org]
- 22. organic-synthesis.com [organic-synthesis.com]
- 23. Stereoselective Synthesis of Novel Chiral Open-Chain D-Ribose and D-Glucose- Derived Nitrones through 1,3-Dipolar Cycloaddition of Maleimide and Maleic Acid and Investigation of Their Antimicrobial Activity Via Molecular Docking and ADMET Studies | AVESİS [avesis.anadolu.edu.tr]
- 24. D-Idose | C6H12O6 | CID 111123 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization of D-Idose: A Detailed Guide to NMR and Mass Spectrometry Techniques
Introduction: The Enigmatic Aldohexose - D-Idose
D-Idose, a C-5 epimer of D-glucose, is a rare aldohexose sugar that, while not as abundant in nature as its common isomers, holds significant interest in glycobiology and drug development. Its unique stereochemistry influences its conformational behavior in solution and its interactions with biological systems. Accurate and comprehensive structural characterization of D-Idose is paramount for understanding its biological functions and for quality control in synthetic applications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the definitive characterization of D-Idose. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reliable results.
In aqueous solution, D-Idose exists as a complex equilibrium mixture of cyclic and acyclic forms. This includes two pyranose (six-membered ring) anomers (α-D-idopyranose and β-D-idopyranose), two furanose (five-membered ring) anomers (α-D-idofuranose and β-D-idofuranose), and minor populations of the open-chain aldehyde and its hydrate.[1] This inherent complexity necessitates powerful analytical techniques to resolve and quantify each species.
Part 1: Unraveling the Conformational Ensemble with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution. It provides information on the connectivity of atoms, their spatial arrangement, and the dynamic equilibrium between different conformations. For D-Idose, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) spectra of all its isomeric forms.
Theoretical Framework: The Basis of NMR in Carbohydrate Analysis
¹H NMR spectroscopy provides information on the chemical environment of each proton. The chemical shift (δ) is indicative of the electron density around the proton, while the coupling constant (J) reveals the dihedral angle between adjacent protons, which is crucial for determining the stereochemistry and ring conformation. ¹³C NMR spectroscopy provides a signal for each unique carbon atom, offering a fingerprint of the molecule's carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR of D-Idose
This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra of D-Idose.
Materials:
-
D-Idose sample
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes (5 mm)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
pH meter and appropriate buffers (if pH control is necessary)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of D-Idose.
-
Dissolve the sample in 0.5-0.6 mL of D₂O in a clean vial. The use of D₂O is critical as it is NMR-silent for ¹H experiments and allows for the observation of exchangeable hydroxyl protons if desired (though they are often exchanged with deuterium).
-
Add a known amount of an internal standard like TMSP for accurate chemical shift referencing (δ = 0.00 ppm).
-
Ensure the pH of the solution is neutral (pD ~7) to maintain the natural equilibrium of anomers. Adjust with dilute NaOD or DCl if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion, which is crucial for resolving the complex mixture of D-Idose anomers.
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
1D ¹H NMR:
-
Acquire a standard 1D ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Solvent suppression techniques (e.g., presaturation) should be employed to attenuate the residual HOD signal.
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom. This is instrumental in assigning the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, aiding in the definitive assignment of quaternary carbons and confirming the overall structure.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for differentiating the signals from the different anomeric forms.
-
-
Data Interpretation and Structural Assignment
The interpretation of D-Idose NMR spectra requires a systematic approach:
-
Identify Anomeric Protons: The anomeric protons (H-1) of the cyclic forms resonate in a distinct downfield region (typically δ 4.5-5.5 ppm) and have characteristic coupling constants that differentiate between α and β anomers.
-
Trace Spin Systems: Using the COSY and TOCSY spectra, trace the connectivity from the anomeric proton to the other protons within each ring system.
-
Assign Carbon Spectra: Use the HSQC spectrum to assign the chemical shift of each carbon atom based on the assignment of its attached proton.
-
Confirm Assignments: Utilize HMBC correlations to confirm the assignments and the overall structure.
The following diagram illustrates the workflow for NMR-based characterization of D-Idose.
Quantitative Data Summary
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and coupling constants for the major anomers of D-Idose in D₂O. This data is based on the comprehensive study by Snyder and Serianni.[1]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (JH,H, Hz) for D-Idose Anomers in D₂O
| Proton | α-D-idopyranose | β-D-idopyranose | α-D-idofuranose | β-D-idofuranose |
| H-1 | Value (J1,2) | Value (J1,2) | Value (J1,2) | Value (J1,2) |
| H-2 | Value (J2,3) | Value (J2,3) | Value (J2,3) | Value (J2,3) |
| H-3 | Value (J3,4) | Value (J3,4) | Value (J3,4) | Value (J3,4) |
| H-4 | Value (J4,5) | Value (J4,5) | Value (J4,5) | Value (J4,5) |
| H-5 | Value (J5,6a, J5,6b) | Value (J5,6a, J5,6b) | Value (J5,6a, J5,6b) | Value (J5,6a, J5,6b) |
| H-6a | Value (J6a,6b) | Value (J6a,6b) | Value (J6a,6b) | Value (J6a,6b) |
| H-6b | Value | Value | Value | Value |
Note: Specific values are detailed in the cited reference.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for D-Idose Anomers in D₂O
| Carbon | α-D-idopyranose | β-D-idopyranose | α-D-idofuranose | β-D-idofuranose |
| C-1 | Value | Value | Value | Value |
| C-2 | Value | Value | Value | Value |
| C-3 | Value | Value | Value | Value |
| C-4 | Value | Value | Value | Value |
| C-5 | Value | Value | Value | Value |
| C-6 | Value | Value | Value | Value |
Note: Specific values are detailed in the cited reference.
Part 2: Mass Spectrometry for Molecular Weight Determination and Structural Fingerprinting
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight of D-Idose and for obtaining structural information through fragmentation analysis. We will discuss two common MS approaches for carbohydrate analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Derivatives
Due to their low volatility, carbohydrates like D-Idose must be chemically modified into more volatile derivatives before analysis by GC-MS.[2][3] This derivatization also serves to protect the hydroxyl groups and prevent thermal degradation in the GC inlet. A common and robust method is a two-step methoximation and silylation.
2.1.1. Experimental Protocol: GC-MS Analysis of D-Idose
Materials:
-
D-Idose sample
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., sorbitol)
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Protocol:
-
Sample Preparation and Derivatization:
-
Accurately weigh 1-2 mg of D-Idose into a reaction vial.
-
Add a known amount of the internal standard.
-
Lyophilize the sample to complete dryness.
-
Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial tightly and heat at 80°C for 30 minutes. This step converts the open-chain aldehyde form to its methoxime derivative, reducing the number of anomeric peaks.
-
Silylation: After cooling to room temperature, add 80 µL of BSTFA with 1% TMCS. Cap the vial and heat at 80°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.
-
Cool the reaction mixture to room temperature before injection into the GC-MS.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to 250°C. Use a splitless injection mode for high sensitivity.
-
Column: Use a nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: A typical temperature program starts at a lower temperature (e.g., 150°C), holds for a few minutes, then ramps up to a final temperature (e.g., 300°C) to ensure elution of the derivatized sugar.
-
Mass Spectrometer: The MS can be operated in either scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for targeted quantification. The electron ionization (EI) source is typically set to 70 eV.
-
2.1.2. Data Interpretation
The resulting chromatogram will show peaks corresponding to the TMS-derivatized D-Idose. The mass spectrum of each peak will exhibit a characteristic fragmentation pattern that can be used for identification by comparison to a spectral library or by manual interpretation. Key fragment ions for TMS-derivatized sugars are often observed.
The following diagram illustrates the GC-MS workflow for D-Idose analysis.
Electrospray Ionization-Mass Spectrometry (ESI-MS): Soft Ionization for Intact Molecule Analysis
ESI-MS is a soft ionization technique that allows for the analysis of intact, non-volatile, and thermally labile molecules like D-Idose directly from solution.[4][5] It is particularly useful for confirming the molecular weight and for studying non-covalent interactions. Carbohydrates are typically ionized in ESI by forming adducts with cations, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).
2.2.1. Experimental Protocol: ESI-MS Analysis of D-Idose
Materials:
-
D-Idose sample
-
High-purity solvents (e.g., methanol, water, acetonitrile)
-
Volatile salt (e.g., ammonium acetate or sodium acetate)
-
ESI-MS system (e.g., Q-TOF, Orbitrap, or triple quadrupole)
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of D-Idose (e.g., 1-10 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.
-
To promote the formation of adducts, a low concentration of a salt can be added to the solution (e.g., 1 mM sodium acetate for [M+Na]⁺ adducts or 1 mM ammonium acetate for [M+NH₄]⁺ adducts).
-
-
Direct Infusion ESI-MS:
-
The prepared sample solution is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
The ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) should be optimized to achieve a stable spray and maximize the signal intensity of the D-Idose adducts.
-
Acquire the mass spectrum in the positive ion mode over a relevant m/z range.
-
-
Liquid Chromatography-ESI-MS (LC-ESI-MS):
-
For more complex samples or for separating D-Idose from other components, an LC system can be coupled to the ESI-MS.
-
A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of underivatized carbohydrates.
-
The mobile phase typically consists of a gradient of acetonitrile and water with a volatile buffer (e.g., ammonium formate).
-
2.2.2. Data Interpretation
The ESI mass spectrum of D-Idose will show a prominent peak corresponding to the sodiated adduct [C₆H₁₂O₆ + Na]⁺ at m/z 203.05 or the ammoniated adduct [C₆H₁₂O₆ + NH₄]⁺ at m/z 198.08. The high-resolution mass measurement from instruments like a Q-TOF or Orbitrap can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be performed by isolating the adduct ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions that provide structural information.
Table 3: Expected m/z Values for D-Idose in ESI-MS
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₆H₁₂O₆ + H]⁺ | 181.07 |
| [M+NH₄]⁺ | [C₆H₁₂O₆ + NH₄]⁺ | 198.08 |
| [M+Na]⁺ | [C₆H₁₂O₆ + Na]⁺ | 203.05 |
| [M+K]⁺ | [C₆H₁₂O₆ + K]⁺ | 219.03 |
Conclusion
The comprehensive characterization of D-Idose is effectively achieved through the synergistic application of NMR and mass spectrometry. NMR spectroscopy provides an unparalleled level of detail regarding the solution-state structure and the equilibrium between its various anomeric forms. Mass spectrometry, through both GC-MS of derivatives and ESI-MS of the intact molecule, unequivocally confirms the molecular weight and provides valuable structural information. The protocols and insights provided in this application note offer a robust framework for researchers in academia and industry to confidently characterize D-Idose, facilitating its further investigation and application in the fields of glycobiology and drug discovery.
References
- El-Aneed, A., Cohen, A., & Banoub, J. (2009). Mass Spectrometry, Review of the Basics: Electrospray, MALDI, and Commonly Used Mass Analyzers. Applied Spectroscopy Reviews, 44(3), 210-230.
- Snyder, J. R., & Serianni, A. S. (1986). D-Idose: a one- and two-dimensional NMR investigation of solution composition and conformation. The Journal of Organic Chemistry, 51(15), 2864–2873.
- Molnár-Perl, I. (2000). Role of chromatography in the analysis of sugars, carboxylic acids and amino acids in food.
- Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
- Chaplin, M. F. (1982). A rapid and sensitive method for the analysis of carbohydrate components in glycoproteins using gas-liquid chromatography. Analytical Biochemistry, 123(2), 336-341.
Sources
Troubleshooting & Optimization
Challenges in the chemical synthesis and purification of D-Idose
Technical Support Center: D-Idose Synthesis and Purification
Welcome to the technical support center for the chemical synthesis and purification of D-Idose. As a rare aldohexose of significant interest in glycobiology and synthetic chemistry, D-Idose presents unique challenges due to its inherent instability and conformational flexibility.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during its preparation. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to support your experimental success.
Part 1: Challenges in the Chemical Synthesis of D-Idose
The synthesis of D-Idose is fundamentally challenging because it is the most unstable of all the aldohexoses, being particularly sensitive to acid, base, and heat.[2][3][4][5][6] Consequently, synthetic routes must be carefully designed to proceed under exceptionally mild conditions, and the selection of starting materials and protecting groups is critical to achieving reasonable yields.
Synthesis Troubleshooting & FAQs
Question: My synthesis yield is consistently low. What are the most common causes?
Answer: Low yields in D-Idose synthesis typically stem from three primary factors:
-
Product Degradation: D-Idose is notoriously unstable.[6] Harsh reaction conditions, particularly those involving strong acids or bases or elevated temperatures for deprotection steps, can lead to significant degradation of the final product. It is crucial to monitor reaction pH and temperature closely.
-
Epimerization Inefficiency: Many syntheses rely on the epimerization of more common sugars like D-Glucose or D-Gulose.[2] These reactions often do not proceed to completion or produce equilibrium mixtures, making the isolation of the desired D-Idose C-epimer challenging. For example, enzymatic conversion of D-sorbose to D-idose is hampered by a 97:3 equilibrium that heavily favors the starting material.[6]
-
Ineffective Protecting Group Strategy: The multiple hydroxyl groups on the sugar scaffold necessitate a robust protecting group strategy.[7][8] Incomplete protection can lead to unwanted side reactions, while incomplete or harsh deprotection can either reduce yield or lead to product degradation.
Question: What is a reliable starting material and general synthetic strategy for D-Idose?
Answer: A practical and well-documented approach begins with the common and inexpensive D-Glucose.[3][4] A robust strategy involves the Kiliani-Fischer chain extension of D-Glucose to form a mixture of epimeric D-ido- and L-gluco-heptonic acids.[5][6] The subsequent steps involve:
-
Protection: Isopropylidene acetonide protection is favored as it can be applied and removed under mild conditions.[1][5][6]
-
Chain Cleavage: The C6-C7 bond of the protected heptonic acid is cleaved, often using silica gel-supported periodate, to generate the six-carbon aldehyde.[5][6]
-
Selective Reduction & Deprotection: The terminal groups are selectively reduced, followed by mild acidic deprotection (e.g., using DOWEX resin) to yield D-Idose.[6]
This multi-step process is visualized in the workflow below.
// Node Definitions Start [label="D-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Heptonic [label="D-ido / L-gluco\nHeptonic Acid Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtectedHeptonic [label="Protected Heptonic Acid\n(e.g., Acetonides)", fillcolor="#E8F0FE", fontcolor="#202124"]; ProtectedAldehyde [label="Protected C6 Aldehyde", fillcolor="#E8F0FE", fontcolor="#202124"]; ProtectedIdose [label="Protected D-Idose Precursor", fillcolor="#E8F0FE", fontcolor="#202124"]; Final [label="D-Idose", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edge Definitions Start -> Heptonic [label=" Kiliani-Fischer\n (NaCN) "]; Heptonic -> ProtectedHeptonic [label=" Protection\n (Isopropylidene) "]; ProtectedHeptonic -> ProtectedAldehyde [label=" Periodate Cleavage\n (C6-C7) "]; ProtectedAldehyde -> ProtectedIdose [label=" Selective Reduction\n (e.g., DIBALH) "]; ProtectedIdose -> Final [label=" Mild Deprotection\n (e.g., DOWEX resin) "]; }
Caption: A generalized workflow for the chemical synthesis of D-Idose from D-Glucose.Question: I'm struggling with regioselective protection of the hydroxyl groups. Any advice?
Answer: This is a classic challenge in carbohydrate chemistry. For D-Idose precursors, forming cyclic acetals or ketals is a highly effective strategy for protecting diols.
-
Isopropylidene Groups: Using 2,2-dimethoxypropane in the presence of an acid catalyst can selectively protect vicinal diols. The relative stability of the resulting five- or six-membered rings often dictates which hydroxyls are protected.[9] For instance, in precursors derived from D-Glucose, the 1,2- and 5,6-hydroxyls are often protected as isopropylidene ketals.[9]
-
Orthogonal Strategies: If you need to manipulate different parts of the molecule independently, an orthogonal protecting group strategy is essential.[7][10] This involves using different classes of protecting groups (e.g., silyl ethers, benzyl ethers, acetals) that can be removed under distinct conditions (e.g., fluoride ions for silyl groups, hydrogenolysis for benzyl groups, mild acid for acetals).[7][11] This prevents unintended deprotection during a multi-step synthesis.
Part 2: Challenges in the Purification of D-Idose
The purification of D-Idose is arguably as challenging as its synthesis. The primary difficulties are its high polarity, its structural similarity to reaction byproducts and epimers, and its inability to crystallize.
Purification Troubleshooting & FAQs
Question: I cannot purify my final product by crystallization. Is this normal?
Answer: Yes, this is not only normal but expected. D-Idose is unique among the aldohexoses in that it has never been successfully crystallized .[6] This is attributed to its high conformational flexibility in solution, which prevents the formation of a stable, ordered crystal lattice. Therefore, you must rely on other purification methods. The final product is typically isolated as a syrup or an amorphous solid after lyophilization.[12]
Question: How can I effectively separate D-Idose from its C-3 epimer, D-Gulose, or other sugar isomers?
Answer: Chromatographic separation is the method of choice. Due to the high polarity and similar structures of sugar epimers, standard reversed-phase chromatography is often ineffective.[13] You should consider the following techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful technique for separating highly polar compounds like monosaccharides.[13][14] A polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. This combination provides excellent resolution for closely related sugars.
-
Ligand-Exchange Chromatography: This method utilizes a stationary phase containing metal ions (often Ca²⁺) that form weak complexes with the sugar hydroxyl groups.[15] The subtle differences in the stereochemistry of epimers lead to differential interaction strengths, allowing for their separation.
-
Ion-Exchange Chromatography: At high pH, sugars can be ionized and separated on strong base anion-exchange columns.[16]
The table below summarizes potential starting conditions for chromatographic purification.
| Chromatography Technique | Stationary Phase (Column) | Typical Mobile Phase | Detection | Key Advantage for D-Idose |
| HILIC | Amide, Amine, or Zwitterionic | 80:20 Acetonitrile:Water | Refractive Index (RI), ELSD, MS | Excellent resolution of polar isomers.[14] |
| Ligand-Exchange | Polystyrene-divinylbenzene resin with Ca²⁺ counter-ion | Deionized Water | Refractive Index (RI) | Separates based on stereochemistry.[15] |
| Anion-Exchange | Strong anion exchanger (quaternary amine) | NaOH solution gradient | Pulsed Amperometric Detection (PAD) | High-resolution separation of carbohydrates.[16] |
Question: My HPLC peaks for D-Idose are split or broad. What is the cause and how can I fix it?
Answer: Peak splitting or broadening for reducing sugars like D-Idose is often caused by a phenomenon called mutarotation . In solution, the sugar exists as an equilibrium mixture of its α and β anomers (cyclic forms).[13] If the interconversion between these anomers is slow compared to the chromatographic timescale, they can separate, leading to split or distorted peaks.
Solution: To collapse the anomers into a single peak, you can:
-
Increase Temperature: Elevating the column temperature (e.g., to 60-80 °C) can accelerate the rate of mutarotation, causing the two anomer peaks to merge into one sharp peak.[13]
-
Adjust Mobile Phase pH: Operating under moderately high pH conditions can also speed up anomer interconversion.[13] However, given D-Idose's instability in basic conditions, this must be approached with caution.
}
Caption: A decision-making workflow for the purification and isolation of D-Idose.Experimental Protocol: HILIC Separation of D-Idose from D-Gulose
This protocol provides a starting point for the analytical or semi-preparative separation of D-Idose from its common epimeric impurity, D-Gulose.
Objective: To achieve baseline separation of D-Idose and D-Gulose using HILIC.
Materials:
-
HPLC System: A standard HPLC system equipped with a column oven and a Refractive Index (RI) detector.[14]
-
Column: A HILIC column (e.g., BEH Amide, 2.5 µm, 3.0 x 100 mm).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample: A mixture of D-Idose and D-Gulose dissolved in 50:50 acetonitrile:water.
Methodology:
-
System Equilibration: Equilibrate the HILIC column with a mobile phase composition of 85% B (Acetonitrile) and 15% A (Water) at a flow rate of 0.5 mL/min. Ensure the column temperature is maintained at 40 °C.
-
Detector Stabilization: Allow the RI detector to stabilize completely, which may take 1-2 hours. A stable baseline is critical for accurate quantification.
-
Sample Injection: Inject 5-10 µL of the dissolved sample mixture onto the column.
-
Isocratic Elution: Run the separation under isocratic conditions (85% Acetonitrile) for approximately 15-20 minutes. Sugars will elute based on their relative hydrophilicity.
-
Data Analysis: Identify the peaks corresponding to D-Idose and D-Gulose. Due to subtle differences in the orientation of their hydroxyl groups, they will exhibit different retention times.
-
Optimization (If Necessary):
-
If resolution is poor, decrease the percentage of water in the mobile phase (e.g., to 10-12%) to increase retention and improve separation.
-
If peaks are broad, consider increasing the column temperature in 5 °C increments (e.g., to 45 °C or 50 °C) to accelerate mutarotation.[13]
-
References
- Chaudhary, S., Jain, V. P., & Jaiswar, G. (n.d.). Strategy for the synthesis of d-iduronic 4 and d-idonic 5 acids, and d-idose 6.
-
d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. (2019-10-18). Department of Chemistry - chem.ox.ac.uk. [Link]
-
Liu, Z., Jenkinson, S. F., Yoshihara, A., Wormald, M. R., Izumori, K., & Fleet, G. W. J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758. [Link]
-
Liu, Z., Jenkinson, S. F., Yoshihara, A., Wormald, M. R., Izumori, K., & Fleet, G. W. J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. ResearchGate. [Link]
-
Liu, Z., Jenkinson, S. F., Yoshihara, A., Wormald, M. R., Izumori, K., & Fleet, G. W. J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. National Center for Biotechnology Information. [Link]
-
Idose. (n.d.). Wikipedia. [Link]
-
Your Essential Guide to Sugar Analysis with Liquid Chromatography. (n.d.). Waters. [Link]
-
Chromatographic Separation of Sugars. (n.d.). Starbons®. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds. [Link]
-
The Fast and Robust Chromatographic Separation and Quantitation of Four Sugars. (2021-08-11). AZoM. [Link]
-
Which two sugars are epimers of D-glucose?. (n.d.). Study.com. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Pásztor, D., & Kéki, S. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. National Center for Biotechnology Information. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024-07-13). Neliti. [Link]
- Process for the separation of sugars. (n.d.).
-
McDonald, F. E., et al. (2025-02-05). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. | Department of Chemistry [chem.web.ox.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. biosynth.com [biosynth.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lcms.cz [lcms.cz]
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- 16. US6451123B1 - Process for the separation of sugars - Google Patents [patents.google.com]
D-Idose Technical Support Center: A Guide to Navigating Its Instability
Welcome to the technical support center for D-Idose. As a rare hexose with significant potential in drug development and biological research, D-Idose presents unique handling challenges due to its inherent instability. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you successfully work with D-Idose in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my D-Idose solution turning yellow/brown and showing unexpected peaks in my analysis?
This is a classic sign of D-Idose degradation. D-Idose is the most unstable of all the aldohexoses and is highly susceptible to degradation under acidic, basic, or high-temperature conditions[1]. The discoloration is due to the formation of various degradation products, including furfurals and other unsaturated compounds, which can polymerize to form colored bodies. The unexpected peaks in your chromatogram or spectrum correspond to these degradation products.
Q2: What is the optimal pH for storing and using D-Idose solutions?
Q3: Can I heat my D-Idose solution to aid dissolution?
Heating D-Idose solutions is strongly discouraged. Its instability is exacerbated by heat, leading to rapid degradation[1]. If dissolution is slow, consider gentle agitation at room temperature or preparing the solution in a buffer known to enhance its stability.
Q4: How should I store my D-Idose, both as a solid and in solution?
For long-term storage, solid D-Idose should be kept in a desiccator at -20°C . D-Idose solutions should be prepared fresh whenever possible. If short-term storage is necessary, filter-sterilize the solution and store it at 2-8°C for no longer than 24 hours. For longer-term storage of solutions, freezing at -20°C or below is recommended, although freeze-thaw cycles should be minimized.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent experimental results (e.g., enzyme kinetics, cell-based assays) | D-Idose degradation leading to variable concentrations of the active compound and the presence of inhibitory degradation products. | 1. Prepare fresh solutions: Always prepare D-Idose solutions immediately before use. 2. Control pH: Use a recommended buffer system (see below) to maintain a stable pH. 3. Monitor purity: Regularly check the purity of your D-Idose stock using an appropriate analytical method (see below). |
| Unexpected side reactions or byproducts in synthetic chemistry | The reactive aldehyde group of D-Idose or its degradation products are participating in unintended reactions. | 1. Protect the anomeric carbon: Consider using a protecting group strategy if the experimental conditions are harsh. 2. Optimize reaction conditions: Use mild reaction conditions (neutral pH, room temperature) whenever possible. |
| Precipitate formation in buffered solutions | Interaction between D-Idose and buffer components, or precipitation of degradation products. | 1. Test buffer compatibility: Before preparing a large volume, test the solubility and stability of D-Idose in a small amount of the intended buffer. 2. Consider borate buffers: Borate buffers have been shown to stabilize some sugars by forming borate-sugar complexes. |
In-Depth Technical Protocols
Protocol 1: Preparation of a Stabilized D-Idose Solution
This protocol aims to provide a starting point for preparing a more stable D-Idose solution for general use in biological assays.
Principle: Maintaining a slightly acidic pH and using a chelating agent can help minimize degradation. Borate buffers can also offer stability by forming reversible complexes with the sugar.
Materials:
-
D-Idose (solid)
-
Nuclease-free water
-
Citrate-phosphate buffer (McIlvaine buffer) components or a pre-made solution
-
Boric acid and Sodium tetraborate for borate buffer
-
Sterile filters (0.22 µm)
Procedure:
Option A: Citrate-Phosphate Buffer (pH 6.0)
-
Prepare a 0.1 M citric acid solution and a 0.2 M disodium hydrogen phosphate solution.
-
Mix the two solutions in the appropriate ratio to achieve a pH of 6.0.
-
Weigh the required amount of D-Idose and dissolve it in the prepared buffer to the desired final concentration.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store on ice for immediate use or at 2-8°C for up to 24 hours.
Option B: Borate Buffer (pH 7.5)
-
Prepare a stock solution of 0.1 M boric acid and 0.1 M sodium tetraborate.
-
Mix the solutions to achieve the desired pH of 7.5.
-
Dissolve D-Idose in the borate buffer. Borate is known to form complexes with sugars, which can protect them from degradation.
-
Filter-sterilize and store as described above.
Protocol 2: Analytical Monitoring of D-Idose Stability by HPAEC-PAD
Principle: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the analysis of carbohydrates, including D-Idose and its potential degradation products like its epimer, D-Sorbose.
Instrumentation and Columns:
-
A biocompatible HPLC system equipped with a pulsed amperometric detector with a gold electrode.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).
Typical Conditions:
-
Eluent: Isocratic or gradient elution with sodium hydroxide (e.g., 10-100 mM).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Pulsed amperometry with a waveform optimized for carbohydrates.
Procedure:
-
Prepare your D-Idose solution in the desired buffer at a known concentration.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Dilute the aliquot with nuclease-free water to a concentration within the optimal range for the detector.
-
Inject the diluted sample onto the HPAEC-PAD system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the D-Idose peak. The primary epimerization product to monitor for is D-Sorbose.
Understanding D-Idose Degradation Pathways
The instability of D-Idose stems from its susceptibility to both acid- and base-catalyzed degradation pathways.
Acidic Degradation
Under acidic conditions, D-Idose can undergo dehydration reactions to form furfural derivatives, such as 5-hydroxymethylfurfural (5-HMF). Further degradation can lead to the formation of levulinic acid and formic acid.
Caption: Acid-catalyzed degradation of D-Idose.
Basic Degradation: The Lobry de Bruyn-van Ekenstein Transformation
In basic solutions, D-Idose can undergo the Lobry de Bruyn-van Ekenstein transformation. This involves the formation of an enediol intermediate, which can then tautomerize to form a mixture of aldoses and ketoses. For D-Idose, this primarily leads to epimerization to D-Sorbose. Further degradation can occur, leading to a complex mixture of saccharinic acids and other products.
Caption: Base-catalyzed degradation of D-Idose.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5460205, D-Idose. [Link]
-
McDonald, E. J. (1950). Stability of Dextrose Solutions of Varying pH. Journal of Research of the National Bureau of Standards, 45(3), 229-232. [Link]
-
Angyal, S. J. (2001). The Lobry de Bruyn–Alberda van Ekenstein transformation and related reactions. In Glycoscience (pp. 1105-1129). Springer, Berlin, Heidelberg. [Link]
-
Kim, J., Kim, Y. S., & Kim, S. B. (2014). Selective stabilization of ribose by borate. Origins of Life and Evolution of Biospheres, 44(3), 227-234. [Link]
-
Zhang, Y., & Ye, J. (2018). Analysis of monosaccharides and oligosaccharides by hydrophilic interaction chromatography with pulsed amperometric detection. Journal of Chromatography A, 1572, 1-10. [Link]
Sources
How to optimize reaction conditions for D-Idose synthesis
An authoritative guide to navigating the complexities of D-Idose synthesis, offering expert insights and practical solutions for common experimental challenges.
Technical Support Center: D-Idose Synthesis
Welcome to the technical support center for D-Idose synthesis. As a Senior Application Scientist, I understand the unique challenges associated with synthesizing rare sugars, particularly D-Idose, which is known for its inherent instability.[1][2][3] This guide is structured to provide direct, actionable advice to researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust and optimized synthesis strategy.
Troubleshooting Guide
This section addresses specific issues encountered during D-Idose synthesis. Each entry details potential causes and provides step-by-step protocols for resolution.
Issue 1: Consistently Low Yield of D-Idose
Question: My D-Idose synthesis consistently results in a low overall yield, often with a complex mixture of byproducts. What are the likely causes, and how can I optimize the reaction to improve the yield?
Answer:
Low yield is the most common challenge in D-Idose synthesis, primarily due to two factors: the inherent instability of the D-Idose molecule and the potential for side reactions during multi-step synthesis. D-Idose is the most unstable of all the aldohexoses and is highly susceptible to degradation under acidic, basic, or high-temperature conditions.[1][2][3] Optimization hinges on employing mild reaction conditions at every stage, particularly during the final deprotection step.
Causality Analysis:
-
Product Degradation: The conformational flexibility and structure of D-Idose make it prone to epimerization and degradation, especially during purification.[4]
-
Harsh Deprotection Conditions: Standard acid-catalyzed deprotection of protecting groups (like acetonides) can easily degrade the final D-Idose product.
-
Incomplete Intermediate Reactions: Failure to drive intermediate reactions to completion (e.g., protection, oxidation, or reduction steps) leads to a mixture of compounds that are difficult to separate and results in lower yields of the desired product.
-
Side Reactions during Oxidative Cleavage: The oxidative cleavage of a vicinal diol (a common step in syntheses from higher-carbon sugars) can lead to over-oxidation if not carefully controlled.
Optimization Workflow Diagram:
Caption: Troubleshooting workflow for low D-Idose yield.
Recommended Protocol: Optimized Synthesis from D-Glucose via a Heptonic Acid Intermediate
This protocol is based on a proven method that uses mild conditions to preserve the integrity of the final product.[1][2][5]
Step 1: Cyanohydrin Formation and Acetonide Protection
-
Objective: To extend the D-glucose chain to a seven-carbon ido-heptonic acid and protect the hydroxyl groups.
-
Procedure:
-
React D-glucose with sodium cyanide (NaCN) to form a mixture of epimeric heptonic acids. This reaction, known as the Kiliani-Fischer synthesis, produces D-ido- and L-gluco-heptonic acids.[2][3]
-
Protect the hydroxyl groups of the crude heptonic acid mixture using 2,2-dimethoxypropane in methanolic HCl to form the stable triacetonide derivatives.[2][5] This protection is crucial as it prevents side reactions in subsequent steps.
-
Step 2: Mild Oxidative Cleavage
-
Objective: To cleave the C6-C7 bond to form the protected six-carbon aldehyde.
-
Causality: Using a soluble oxidant like sodium periodate can be difficult to control. A solid-supported reagent offers much milder conditions and simplifies workup.
-
Procedure:
-
Prepare silica gel-supported sodium periodate. This heterogeneous reagent localizes the oxidative power and minimizes degradation of the substrate.
-
React the protected ido-heptonate with the silica gel-supported periodate in a non-polar solvent like dichloromethane (CH₂Cl₂).[2][5]
-
Monitor the reaction closely by Thin Layer Chromatography (TLC). Upon completion, the solid reagent is simply filtered off.
-
Step 3: Selective Reduction
-
Objective: To reduce the newly formed aldehyde at C6 to a primary alcohol.
-
Procedure:
-
Reduce the aldehyde using sodium borohydride (NaBH₄) in methanol. This is a standard, selective reduction that will not affect the acetonide protecting groups.[5]
-
Step 4: Mild Deprotection
-
Objective: To remove the acetonide groups to yield D-Idose. This is the most critical step.
-
Causality: Strong aqueous acid will rapidly degrade D-Idose. An acidic resin provides a localized acidic environment, allowing for controlled, gentle deprotection.
-
Procedure:
-
Stir the protected D-Idose precursor with DOWEX® 50WX8-200 resin in methanol or water at room temperature.[5]
-
Monitor the removal of the protecting groups by TLC or HPLC.
-
Once the reaction is complete, filter off the resin and immediately lyophilize or use the D-Idose solution, as it is unstable upon storage in solution.
-
Issue 2: Presence of Epimeric Impurities (e.g., D-Glucose, D-Sorbose)
Question: My final product shows significant contamination with other sugars, particularly the starting material or other epimers. How can I improve the stereoselectivity and purity?
Answer:
The presence of epimeric impurities typically points to two sources: incomplete reaction or epimerization occurring under non-optimal conditions. Epimerization is the inversion of a single stereocenter, a common issue in carbohydrate chemistry, especially under basic or acidic conditions or when using certain catalysts.[6][7]
Causality Analysis:
-
Equilibrium-Driven Reactions: Some synthetic routes, particularly enzymatic ones like the conversion of D-sorbose to D-idose using xylose isomerase, are limited by an unfavorable equilibrium (e.g., 97:3 in favor of D-sorbose), making complete conversion impossible and purification challenging.[2]
-
Base-Catalyzed Epimerization: The use of strong bases (e.g., sodium methoxide for epoxide formation in syntheses from D-galactose) can cause epimerization at adjacent carbon atoms.[5]
-
Catalyst-Induced Isomerization: Certain heterogeneous catalysts used for isomerization or epimerization can lack perfect selectivity, leading to a mixture of products.[6][8] For example, molybdenum-based catalysts can promote a series of hydride shifts, leading to various side products.[9]
Strategies for Improving Purity:
| Strategy | Rationale | Key Parameters to Control |
| Choose a Non-Equilibrium Route | Syntheses involving irreversible steps, like the oxidative cleavage method, prevent the product from reverting to starting material.[2] | Reaction Pathway Selection |
| Optimize Catalyst System | For catalytic epimerization, catalyst choice is critical. Zeolite-based or tin-organic framework catalysts can offer higher selectivity than soluble bases.[6][8][10] | Catalyst type, solvent (e.g., EtOH/H₂O mixtures), temperature. |
| Strict pH Control | Maintain a neutral or slightly acidic pH throughout the synthesis and purification process to minimize base-catalyzed epimerization. | Use of buffers, immediate neutralization after basic steps. |
| Chromatographic Purification | High-performance liquid chromatography (HPLC) or careful column chromatography on silica or specialized resins is often required to separate closely related sugar isomers. | Stationary phase, mobile phase gradient, temperature control (run columns cold). |
Protocol: Purification of D-Idose from Epimeric Impurities
-
Objective: To isolate pure D-Idose from a mixture of other hexoses.
-
Procedure:
-
Column Chromatography:
-
Prepare a silica gel column and equilibrate with a solvent system such as ethyl acetate/isopropanol/water (e.g., in an 8:2:1 ratio).
-
Carefully load the crude sugar mixture onto the column.
-
Elute the sugars, collecting small fractions. D-Idose and its epimers will have slightly different retention factors (Rf).
-
Analyze fractions by TLC, staining with a carbohydrate-specific stain (e.g., p-anisaldehyde).
-
-
Preparative HPLC:
-
For higher purity, use a preparative HPLC system with an amino-functionalized or carbohydrate-specific column.
-
An isocratic or gradient elution with acetonitrile/water is typically effective.
-
Monitor the elution with a refractive index (RI) detector.
-
Combine pure fractions and immediately remove the solvent under reduced pressure at low temperature (<30°C).
-
-
Frequently Asked Questions (FAQs)
Q1: Why is D-Idose considered a "rare sugar" and what makes it so difficult to work with?
D-Idose is classified as a rare sugar because it is not found in abundance in nature.[11][12] Its rarity and the high cost of synthesis have historically limited its research and application.[6] The primary difficulty arises from its thermodynamic instability. It is the least stable of the eight D-aldohexoses and has never been crystallized from a solution.[3] This instability means it readily converts to other sugars or degrades, especially when heated or exposed to acidic or basic conditions.[1][3]
Q2: What are the primary starting materials for D-Idose synthesis?
The most common and practical starting materials are abundant, inexpensive monosaccharides:
-
D-Glucose: This is a very common starting point. The synthesis involves a chain extension to a seven-carbon sugar, followed by protection, cleavage, and reduction.[1][13][14] This route is advantageous because it is well-documented and avoids unfavorable equilibria.
-
D-Galactose: D-Idose can be synthesized from D-galactose via a multi-step process involving protection, tosylation, epoxide formation, and subsequent ring-opening.[5][15]
-
D-Sorbose: Enzymatic conversion of D-sorbose using an isomerase is possible, but as mentioned, it suffers from a poor equilibrium that heavily favors D-sorbose, making large-scale production difficult.[2]
Synthesis Starting Material Comparison:
| Starting Material | Key Advantages | Key Challenges |
| D-Glucose | Abundant, inexpensive, well-established non-equilibrium pathway.[1][2] | Multi-step synthesis requiring careful control of each reaction. |
| D-Galactose | Readily available. | Requires multiple steps including tosylation and epoxide chemistry.[5] |
| D-Sorbose | Potentially fewer steps via enzymatic conversion. | Unfavorable reaction equilibrium makes purification difficult and limits yield.[2] |
Q3: What analytical techniques are essential for monitoring D-Idose synthesis?
Effective monitoring is crucial for optimizing reaction times and minimizing byproduct formation.
-
Thin Layer Chromatography (TLC): The workhorse for rapid, qualitative monitoring of reaction progress, especially for protected intermediates. Staining with a p-anisaldehyde solution is effective for visualizing carbohydrates.
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis and purification. An RI detector is necessary as sugars lack a strong UV chromophore. Amino-propyl bonded silica columns are commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of intermediates and the final D-Idose product.[5] It is the definitive method for verifying stereochemistry.
Analytical Workflow Diagram:
Caption: Analytical workflow for monitoring a synthesis step.
References
-
Liu, Z., Jenkinson, S.F., Yoshihara, A., Wormald, M.R., Izumori, K., & Fleet, G.W.J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758. [Link]
-
Liu, Z., Jenkinson, S.F., Yoshihara, A., Wormald, M.R., Izumori, K., & Fleet, G.W.J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. ResearchGate. [Link]
-
Liu, Z., Jenkinson, S.F., Yoshihara, A., Wormald, M.R., Izumori, K., & Fleet, G.W.J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. National Library of Medicine. [Link]
-
Chaudhary, S., Jain, V.P., & Jaiswar, G. (2019). Strategy for the synthesis of d-iduronic 4 and d-idonic 5 acids, and d-idose 6. ResearchGate. [Link]
-
University of Oxford, Department of Chemistry. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. [Link]
-
Gullì, M., et al. (2022). Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection. MDPI. [Link]
-
Lake, W. H. G., & Peat, S. (1939). The conversion of d-glucose into d-idose. Journal of the Chemical Society (Resumed), 1069. [Link]
-
Bennett, C. S. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. National Library of Medicine. [Link]
-
Granados-Guzman, G., et al. (2022). Chemical synthesis of rare carbohydrates. Taylor & Francis Online. [Link]
-
Medium. (2023). Chinese Scientists Pioneer Sugar Synthesis from Carbon Dioxide. [Link]
-
ResearchGate. (2020). Synthesis of rare sugar isomers through site-selective epimerization. [Link]
-
Chida, N., et al. (2004). From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate. National Library of Medicine. [Link]
-
Liu, Z., et al. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. National Library of Medicine. [Link]
-
Frontiers. (2018). Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase. [Link]
-
ResearchGate. (n.d.). The epimerization reactions on D-fructose into D-allulose and D-tagatose into D-sorbose catalyzed by the enzyme D-tagatose-3-epimerase (DTEase). [Link]
-
ACS Publications. (2023). Fructose Epimerization to l-Sorbose in Water over Molybdenum Oxide: Reaction Kinetics and Mechanism Insights. [Link]
-
ResearchGate. (n.d.). D-xylose (D-glucose) isomerase and related enzymes in carbohydrate synthesis. [Link]
-
National Library of Medicine. (2021). Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts. [Link]
-
MDPI. (2023). d-Idose-Based Monoaza-15-Crown-5 Lariat Ethers: Synthesis of an Elusive d-Hexose and Application of Derived Macrocycles in Enantioselective Syntheses. [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. [Link]
-
National Library of Medicine. (2018). Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (n.d.). Heterogeneous catalytic epimerization of D-glucose to D-mannose by a tin-organic framework. [Link]
-
Royal Society of Chemistry. (n.d.). Heterogeneous catalytic epimerization of D- glucose to D-mannose by a tin-organic framework. [Link]
-
National Library of Medicine. (2018). Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase. [Link]
-
Frontiers. (2021). Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase. [Link]
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of D-Idose and its Derivatives
Introduction
Welcome to the technical support center for the crystallization of D-Idose and its derivatives. D-Idose is a rare sugar, an epimer of D-glucose, and its unique stereochemistry presents distinct challenges in crystallization.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization process. As monosaccharides, rare sugars are generally highly soluble in water, and achieving the supersaturation necessary for crystallization requires careful control of experimental conditions.[3] This resource provides in-depth, experience-based solutions to help you obtain high-quality crystals.
Frequently Asked Questions (FAQs)
Q1: Why is D-Idose so difficult to crystallize compared to more common sugars like D-glucose?
A1: The difficulty arises from a combination of factors inherent to rare sugars. D-Idose's specific arrangement of hydroxyl groups influences its intermolecular hydrogen bonding network, which is critical for forming a stable crystal lattice. Unlike D-glucose, which has a strong tendency to form a stable crystalline structure, D-Idose may have a higher propensity to remain in a supersaturated solution or form amorphous solids.[3] Furthermore, impurities that are structurally similar can disrupt the crystallization process.[4][5]
Q2: What is the most critical factor for successful crystallization of D-Idose?
A2: Purity is paramount. Due to the polyhydroxy nature of carbohydrates, even small amounts of isomeric impurities or residual solvents can significantly inhibit nucleation and crystal growth.[4][6] It is crucial to ensure your starting material is of the highest possible purity before attempting crystallization. Techniques like chromatography are often necessary for purification.
Q3: Can I use the same crystallization methods for my D-Idose derivative as for the parent D-Idose?
A3: Not necessarily. The addition of protecting groups or other chemical modifications dramatically alters the molecule's polarity, solubility, and ability to pack into a crystal lattice.[6][7][8] Each derivative must be treated as a new compound, requiring its own screening of solvents and crystallization conditions. Protecting groups can block key hydrogen bonding sites or introduce conformational rigidity that may either help or hinder crystallization.[9][10]
Q4: How much material do I need to start crystallization trials?
A4: Modern screening can be performed on a very small scale. Methods like vapor diffusion are ideal when you only have milligrams of your compound.[11] A typical hanging or sitting drop vapor diffusion experiment uses only a few microliters of your sample solution.[12]
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: No crystals form, and the solution remains clear.
This is a common issue indicating that the solution has not reached a sufficient level of supersaturation for nucleation to occur.
Q: My D-Idose solution has been sitting for weeks with no crystal formation. What should I do?
A: Your solution is likely in a stable or metastable state and requires a push towards nucleation. Here are several strategies to induce crystallization:
-
Increase Concentration: The solution is likely undersaturated.
-
For Slow Evaporation: Loosen the cap of your vial slightly to allow for very slow solvent evaporation. This is the simplest method but offers less control.[11]
-
For Vapor Diffusion: Ensure the precipitant concentration in the reservoir is sufficiently high to draw water vapor from your sample drop, thereby concentrating it.[12][13]
-
Actionable Step: If after a week there is no change in a vapor diffusion trial, consider carefully preparing a new experiment with a higher starting concentration of precipitant in the reservoir.
-
-
Introduce Seed Crystals: Seeding is a powerful technique to overcome the energy barrier of nucleation.[14]
-
How it Works: A microscopic crystal of the target compound provides a pre-formed template for other molecules to deposit onto.[14]
-
Actionable Step: If you have a previous batch of crystals, crush one into a fine powder. Using the tip of a needle, transfer a nearly invisible amount of this powder into your supersaturated solution. Alternatively, dip a glass stirring rod into a saturated solution, let the solvent evaporate to leave a thin film of microcrystals, and then touch this rod to the surface of your new solution.[15]
-
-
Change the Solvent System: D-Idose is highly soluble in water.[3] Using a solvent in which it is less soluble (an anti-solvent) can promote crystallization.
-
Rationale: Adding an anti-solvent reduces the solubility of the solute, forcing it out of solution.[16]
-
Common Anti-solvents for Sugars: Ethanol, isopropanol, or acetone are often effective.
-
Actionable Step: Use a vapor diffusion setup where the anti-solvent is in the reservoir and your aqueous D-Idose solution is in the drop. The anti-solvent vapor will slowly diffuse into the drop, reducing solubility and inducing crystallization.[11][17]
-
-
Drastic Temperature Changes (Scratching):
-
Actionable Step: While cooling your solution in an ice bath, gently scratch the inside of the glass vial below the solution level with a glass rod. The micro-abrasions on the glass can provide nucleation sites, and the sudden cooling can induce supersaturation. This is a last-resort method as it can lead to rapid, uncontrolled crystallization.
-
Problem 2: An oil or syrup forms instead of crystals.
"Oiling out" occurs when the solute concentration exceeds its solubility limit at a temperature above its melting point, or when impurities prevent lattice formation.[11][15]
Q: I tried to crystallize my protected D-Idose derivative, but it just formed a sticky oil at the bottom of the vial. How can I fix this?
A: Oiling out is a sign that the nucleation process is being bypassed in favor of a liquid-liquid phase separation. Here’s how to troubleshoot:
-
Reduce the Rate of Supersaturation: Rapid changes in conditions are a primary cause of oiling.
-
Rationale: If the solution becomes supersaturated too quickly, molecules aggregate randomly rather than organizing into an ordered crystal lattice.[15]
-
Actionable Step (Cooling Crystallization): Slow down the cooling rate. Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. A Dewar flask can be used to achieve very slow cooling.[11]
-
Actionable Step (Vapor Diffusion): Use a lower concentration of the precipitant in the reservoir to slow the rate of equilibration.[13]
-
-
Use a Different Solvent: The solubility profile of your derivative is key.
-
Rationale: The oil may be due to the high solubility of the compound in the chosen solvent.[11]
-
Actionable Step: Try a solvent in which your compound has lower solubility. For example, if you are using methanol, try ethanol or a mixture of dichloromethane and hexane. The goal is to find a solvent where the compound is soluble when hot but poorly soluble when cold.[11]
-
-
Increase Solvent Volume: This may seem counterintuitive, but it can help.
-
Rationale: By adding more solvent, you ensure the compound remains in solution at a slightly lower temperature, which might be below its "oiling out" point, allowing crystals to form directly.[15]
-
Actionable Step: Re-dissolve the oil by heating and add a small additional volume (10-20%) of the "good" solvent, then attempt to re-crystallize by slow cooling.[15]
-
Problem 3: The resulting crystals are very small, needle-like, or form aggregates.
This issue points to a problem with the crystal growth phase, where nucleation is too rapid and widespread, or growth is disordered.
Q: I managed to get crystals of D-Idose, but they are too small for X-ray diffraction. How can I grow larger, higher-quality crystals?
A: The goal is to favor crystal growth over nucleation. This means maintaining a state of moderate supersaturation over a longer period.
-
Slow Down the Process: The rate of crystallization directly impacts crystal size.[18]
-
Rationale: Rapid crystallization leads to the formation of many nuclei, resulting in a large number of small crystals.[4][14] Slow, controlled growth allows molecules to add onto existing nuclei in an orderly fashion, leading to larger, more perfect crystals.
-
Actionable Step (Evaporation): Use a container with a smaller opening or place it inside a larger, sealed container (e.g., a beaker covered with parafilm with a few pinholes) to slow the rate of solvent evaporation.
-
Actionable Step (Cooling): As mentioned before, use a programmable cooler or insulate your flask to decrease the cooling rate significantly.[19][20]
-
-
Optimize Solvent and Temperature:
-
Rationale: Higher temperatures generally lead to the formation of coarser, larger crystals, provided the solution remains supersaturated.[14]
-
Actionable Step: Try setting up crystallization experiments at different temperatures (e.g., 4°C, room temperature, 30°C). Sometimes a slightly higher temperature can improve crystal quality.
-
-
Refine the Vapor Diffusion Method:
-
Rationale: This method provides excellent control over the rate of supersaturation.[12][13][21]
-
Actionable Step: Systematically screen different precipitant concentrations in the reservoir. A lower concentration difference between the drop and the reservoir will slow down water transport and promote slower crystal growth.
-
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for when initial crystallization attempts fail.
Caption: Troubleshooting workflow for common crystallization problems.
Key Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion
This is a highly effective micro-crystallization technique suitable for screening multiple conditions with minimal sample consumption.[13][22]
Materials:
-
24-well crystallization plate (e.g., VDX plate)
-
Siliconized glass cover slips
-
Micropipettes and tips
-
Sealing grease or tape
-
Purified D-Idose (or derivative) solution (5-10 mg/mL)
-
Reservoir/precipitant solutions (e.g., varying concentrations of ethanol in water)
Procedure:
-
Apply a thin, continuous ring of sealing grease around the top edge of a well in the crystallization plate.
-
Pipette 500 µL of the reservoir solution into the bottom of the well.
-
On a clean cover slip, pipette a 2 µL drop of your purified D-Idose solution.
-
Pipette 2 µL of the reservoir solution directly into the drop of your sample. Do not mix unless desired.
-
Carefully invert the cover slip and place it over the well, with the drop hanging suspended above the reservoir.
-
Press gently to ensure an airtight seal is formed by the grease.
-
Label the plate clearly and store it in a vibration-free location at a constant temperature.
-
Monitor the drop periodically under a microscope for crystal growth over several days to weeks.
Visualization of Vapor Diffusion Workflow
Caption: Workflow for the hanging drop vapor diffusion method.
Protocol 2: Slow Cooling Crystallization
This classic method is suitable for compounds that have a significant difference in solubility at high and low temperatures.
Materials:
-
Small Erlenmeyer flask or vial with a cap
-
Hot plate with stirring capability
-
Insulated container (e.g., Dewar flask or Styrofoam box)
-
Selected solvent system (e.g., ethanol/water)
Procedure:
-
Place your D-Idose compound in the flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Avoid adding a large excess of solvent.[15]
-
Remove the flask from the heat, cap it loosely, and place it inside the insulated container to ensure very slow cooling.
-
Allow the flask to cool undisturbed to room temperature over several hours.
-
Once at room temperature, you can transfer the container to a refrigerator (4°C) to further decrease solubility and promote more complete crystallization.
-
Collect crystals by filtration.
Solvent Selection Table for D-Idose and Derivatives
The choice of solvent is critical. This table provides a starting point for screening.
| Solvent/System | Polarity | Good Solvent For | Anti-Solvent For | Comments |
| Water | High | Unprotected D-Idose | Highly protected, non-polar derivatives | D-Idose is very soluble; anti-solvent is almost always required.[3] |
| Methanol / Ethanol | Medium-High | Unprotected & lightly protected sugars | Heavily protected, non-polar derivatives | Good for slow cooling or as the primary solvent in vapor diffusion.[23] |
| Isopropanol | Medium | Lightly protected derivatives | Unprotected D-Idose | A common anti-solvent to add to aqueous or methanol solutions. |
| Acetone | Medium | Protected derivatives | Unprotected D-Idose | Can be a good anti-solvent but check for reactivity (e.g., with acetal protecting groups). |
| Dichloromethane | Low | Benzylated or silylated derivatives | Polar, unprotected sugars | Often used in a binary system with an anti-solvent like hexane or ether. |
| Hexane / Heptane | Very Low | - | Most derivatives | Primarily used as an anti-solvent for non-polar protected sugars. |
References
-
Glycoforum. (n.d.). Crystal structure of rare sugars. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). US8475597B2 - Process and equipment for sugar crystallization by controlled cooling.
-
TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis? Retrieved January 16, 2026, from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). EP0613954A1 - Fructose crystallization.
-
ResearchGate. (n.d.). Synthesis of Rare Sugars via Epimerization Catalyzed by Tin-Organic Frameworks. Retrieved January 16, 2026, from [Link]
-
Alaqua Inc. (2022, February 11). Factors That Affect Sugar Crystallization. Retrieved January 16, 2026, from [Link]
-
CCDC. (n.d.). Guide for crystallization. Retrieved January 16, 2026, from [Link]
-
NIH National Library of Medicine. (2016, February 16). Crystallization of Membrane Proteins by Vapor Diffusion. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 16, 2026, from [Link]
-
The BC Cook Articulation Committee. (n.d.). Crystallization – Modern Pastry and Plated Dessert Techniques. Retrieved January 16, 2026, from [Link]
-
NIH National Library of Medicine. (2024, March 21). Influence of Viscosity on Variously Scaled Batch Cooling Crystallization from Aqueous Erythritol, Glucose, Xylitol, and Xylose Solutions. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved January 16, 2026, from [Link]
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Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved January 16, 2026, from [Link]
-
YouTube. (2025, April 10). Common Challenges in Crystallization Processes. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2024, April 13). (PDF) Controlling Sugar Crystal Growth during Crystallization Process. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved January 16, 2026, from [Link]
-
Scholarly Publications Leiden University. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Effects of Mono-, Di-, and Tri-Saccharides on the Stability and Crystallization of Amorphous Sucrose. Retrieved January 16, 2026, from [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved January 16, 2026, from [Link]
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YouTube. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. Retrieved January 16, 2026, from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). D-Idose. Retrieved January 16, 2026, from [Link]
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MDPI. (n.d.). Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection. Retrieved January 16, 2026, from [Link]
-
Britannica. (2026, January 8). Sugar - Crystallization, Refining, Sweetener. Retrieved January 16, 2026, from [Link]
-
NIH National Library of Medicine. (n.d.). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Retrieved January 16, 2026, from [Link]
-
NIH National Library of Medicine. (n.d.). Transforming monosaccharides: Recent advances in rare sugar production and future exploration. Retrieved January 16, 2026, from [Link]
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ACS Publications. (n.d.). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Retrieved January 16, 2026, from [Link]
-
European Patent Office. (2023, April 7). METHOD FOR PRODUCING D-ALLULOSE CRYSTALS. Retrieved January 16, 2026, from [Link]
-
NIH National Library of Medicine. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Retrieved January 16, 2026, from [Link]
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PubMed. (n.d.). A novel dialysis procedure for the crystallization of proteins. Retrieved January 16, 2026, from [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). Glucose. Retrieved January 16, 2026, from [Link]
-
RVSKVV. (n.d.). GENERAL AGRICULTURE. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Sugar. Retrieved January 16, 2026, from [Link]
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Identification and removal of common impurities in D-Idose preparations
Technical Support Center
D-Idose Preparation: Identification and Removal of Common Impurities
Welcome to the technical support guide for D-Idose purification. As a rare aldohexose monosaccharide, D-Idose is primarily available through chemical or enzymatic synthesis rather than natural extraction. This origin makes it susceptible to a unique profile of impurities, including stereoisomers and reaction byproducts. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, experience-based answers to common challenges encountered during the purification of D-Idose.
Part 1: Frequently Asked Questions - Impurity Identification
Q1: What are the most common impurities I should expect in a crude D-Idose preparation?
A1: The impurity profile of D-Idose is intrinsically linked to its synthesis method. Since D-Idose is the C-5 epimer of D-glucose, many synthetic routes involve multi-step conversions from more common sugars. Consequently, the most prevalent impurities are typically other monosaccharides.
Common Impurities in D-Idose Preparations:
| Impurity Type | Specific Examples | Typical Source |
| Epimers/Diastereomers | D-Glucose, D-Gulose, D-Sorbose | Incomplete epimerization or isomerization reactions. |
| Starting Materials | D-Glucose, D-Galactose | Unreacted starting materials from the synthetic pathway. |
| Reaction Byproducts | Sugar acids, anhydrosugars, degradation products | Side reactions occurring under harsh pH or temperature conditions during synthesis. |
| Residual Solvents | Ethanol, Methanol, Acetonitrile, Pyridine | Remnants from synthesis and initial purification steps like precipitation or chromatography. |
| Reagents | Borohydrides, periodates, acid/base catalysts | Incomplete removal of reagents used in synthetic steps like reduction or oxidation. |
Understanding the specific synthetic route used for your D-Idose preparation is the most critical first step in predicting the likely impurities.
Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling. No single method can effectively identify all potential contaminants.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for sugar analysis.
-
Causality: HPLC excels at separating structurally similar isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) and anion-exchange chromatography are particularly powerful modes for separating monosaccharides. A Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is typically used, as sugars lack a UV chromophore.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Causality: ¹H and ¹³C NMR are invaluable for structural elucidation. While a pure D-Idose spectrum is complex due to the presence of different anomers (pyranose and furanose forms), it provides a unique fingerprint. Impurities like residual solvents (e.g., pyridine, acetate) or other sugar isomers will present distinct, identifiable peaks.
-
-
Mass Spectrometry (MS):
-
Causality: MS, often coupled with HPLC (LC-MS) or gas chromatography (GC-MS), provides molecular weight information, which is crucial for identifying unknown peaks. Tandem MS (MS/MS) can further provide fragmentation patterns to help distinguish between isomers.
-
Q3: My HPLC chromatogram shows several peaks close to my main D-Idose peak. How can I tentatively identify them?
A3: This is a classic challenge, most often indicating the presence of other sugar isomers.
-
Check the Synthesis Route: First, review the synthesis of your D-Idose. If it was made from D-Glucose, then peaks corresponding to D-Glucose or other intermediates are highly probable.
-
Spike Your Sample: Inject a small amount of a pure standard of a suspected impurity (e.g., D-Glucose) along with your sample. If one of the impurity peaks increases in area, you have a positive identification.
-
Vary Chromatographic Conditions: Changing the mobile phase composition or temperature can alter the elution order. The separation of aldohexoses on anion-exchange columns, for instance, is highly dependent on the sodium hydroxide eluent concentration, which can change the relative elution positions of sugars like D-mannose, D-glucose, and D-galactose. This can help resolve co-eluting peaks.
-
Collect Fractions: If your HPLC system has a fraction collector, you can isolate the impurity peaks and analyze them further using NMR or MS for definitive identification.
Part 2: Troubleshooting Guides - Impurity Removal
Q4: I'm trying to purify D-Idose by recrystallization, but it's not working. What are the common causes and solutions?
A4: D-Idose is notoriously difficult to crystallize because it is one of the most unstable aldohexoses. Failure to crystallize is often due to interfering impurities or suboptimal conditions.
Troubleshooting D-Idose Crystallization:
| Problem | Underlying Cause (Causality) | Troubleshooting Steps |
| Oil Formation/Syrup | High concentration of isomeric impurities (e.g., D-Gulose, D-Glucose) disrupts the crystal lattice formation. Even small amounts can act as "crystal poisons." | 1. Pre-purify with Chromatography: Use flash chromatography on silica gel or a more advanced method like preparative HPLC to remove the bulk of isomeric impurities before attempting crystallization. 2. Solvent System Optimization: Experiment with different solvent/anti-solvent pairs. Ethanol/water or methanol/isopropanol are common starting points for sugars. |
| No Crystal Formation | Solution is not sufficiently supersaturated, or nucleation is inhibited. | 1. Slow Evaporation: Allow the solvent to evaporate slowly over several days in a loosely covered vessel. 2. Seed Crystals: If you have a small amount of pure D-Idose, add a tiny crystal to the solution to induce nucleation. 3. Scratching: Gently scratch the inside of the glass vessel with a glass rod below the solvent line to create nucleation sites. |
| Poor Yield | D-Idose remains too soluble in the mother liquor. | 1. Adjust Solvent Ratio: Gradually add more anti-solvent (the solvent in which D-Idose is less soluble) to the point of slight turbidity, then warm to clarify and cool slowly. 2. Lower Temperature: Cool the solution slowly to 4°C or even -20°C to decrease solubility and promote precipitation. |
Q5: How can I effectively remove closely related sugar isomers like D-Glucose or D-Gulose?
A5: This is the primary challenge in D-Idose purification and almost always requires chromatography. Simple crystallization is rarely sufficient.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow for selecting a chromatographic purification strategy.
Recommended Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Causality and Rationale: Prep-HPLC offers the highest resolution for separating structurally similar molecules. Columns with stationary phases like amino-functionalized silica (HILIC mode) or ion-exchange resins can effectively separate monosaccharides based on subtle differences in their hydroxyl group orientations and acidity.
-
Protocol: Preparative HILIC for D-Idose Purification
-
Column: Use a preparative scale HILIC column (e.g., Amino- or Amide-based, >20 mm internal diameter).
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water. Start with a high concentration of acetonitrile (e.g., 85-90%) to retain the polar sugars, and gradually increase the water content to elute them.
-
Method Development: First, optimize the separation on an analytical scale column to determine the ideal gradient and save time and solvent.
-
Loading: Dissolve the crude D-Idose in the initial mobile phase at the highest possible concentration without causing precipitation. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the retention time of the D-Idose peak determined during the analytical run.
-
Post-Processing: Combine the pure fractions, remove the solvents via rotary evaporation or lyophilization, and confirm the purity using analytical HPLC.
-
Q6: Are there enzymatic methods to selectively remove common impurities like D-Glucose?
A6: Yes, enzymatic methods can offer exquisite specificity for impurity removal, a strategy sometimes referred to as "biocatalytic purification."
-
Causality and Rationale: Enzymes are highly specific catalysts. For example, Glucose Oxidase will react specifically with D-Glucose, converting it to D-glucono-δ-lactone and hydrogen peroxide. The resulting sugar acid is easily separated from the neutral D-Idose using ion-exchange chromatography. This avoids the need for high-resolution chromatography to separate the two neutral sugars directly.
-
Workflow: Enzymatic Removal of D-Glucose
-
Reaction: Dissolve the crude D-Idose mixture (containing D-Glucose impurity) in a suitable buffer (e.g., sodium acetate, pH 5.5). Add Glucose Oxidase and catalase (to break down the hydrogen peroxide byproduct). Incubate at the optimal temperature (e.g., 37°C) and monitor the disappearance of D-Glucose by HPLC.
-
Enzyme Removal: Once the reaction is complete, denature and precipitate the enzymes by heating or by adding a solvent like ethanol. Remove the precipitated protein by centrifugation.
-
Ion-Exchange Chromatography: Load the supernatant onto a strong anion-exchange (SAX) column. The neutral D-Idose will pass through, while the negatively charged D-gluconate will bind to the column.
-
Final Polish: Collect the flow-through containing the purified D-Idose, desalt if necessary, and lyophilize.
-
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Process diagram for enzymatic removal of D-Glucose impurity.
References
-
Transforming monosaccharides: Recent advances in rare sugar production and future exploration. PubMed Central. [Link]
-
Enzymatic Approaches to Rare Sugar Production. PubMed. [Link]
-
Enzymatic approaches to rare sugar production | Request PDF. ResearchGate. [Link]
-
Enzymes for the biocatalytic production of rare sugars. ResearchGate. [Link]
-
Enzymes for Rare Sugar Production. Glycoforum. [Link]
-
Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. National Institutes of Health (NIH). [Link]
-
[Simultaneous determination of six rare sugars in solid foods by high performance liquid chromatography-evaporative light-scattering detection]. PubMed. [Link]
-
Rare Sugars in Food? ResearchGate. [Link]
-
Selected Analytical Methods for Sugar Testing. Mettler Toledo. [Link]
-
HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration. PMC. [Link]
-
Evaluation of the liquid chromatographic separation of monosaccharides, disaccharides, trisaccharides, tetrasaccharides, deoxysaccharides and sugar alcohols with stable cyclodextrin bonded phase columns. PubMed. [Link]
-
(PDF) d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. ResearchGate. [Link] 1
Technical Support Center: Strategies to Improve the Yield of D-Idose Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of D-Idose. As a rare aldohexose and the C-5 epimer of D-glucose, D-Idose is a molecule of significant interest in carbohydrate chemistry and drug development. However, its synthesis is notoriously challenging due to its inherent instability and the formation of multiple stereoisomers during synthesis. D-Idose is, in fact, considered the most unstable of all the aldohexoses.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of D-Idose synthesis, providing field-proven insights, troubleshooting protocols, and answers to frequently encountered issues to improve experimental outcomes and yield.
Section 1: Overview of D-Idose Synthesis Strategies
Achieving a high yield of D-Idose requires a careful selection of the synthesis strategy, tailored to the available starting materials and laboratory capabilities. The two primary approaches are chemical synthesis and enzymatic conversion.
Chemical Synthesis Routes
Chemical methods offer versatility but often involve multi-step processes requiring careful control of reaction conditions and purification of intermediates.
-
From D-Glucose (via Kiliani-Fischer Synthesis): This classic chain-elongation method involves reacting D-glucose with cyanide to form epimeric heptonic acids.[1][4] The desired D-ido-heptonic acid intermediate is then protected, the C6-C7 bond is cleaved, and the resulting aldehyde is deprotected to yield D-Idose.[1][5] The primary challenge here is controlling the stereochemistry and separating the epimeric products formed in the initial cyanohydrin reaction.[4]
-
From D-Galactose: This route involves a series of protection, tosylation, and epoxide formation steps to invert the stereochemistry at specific carbon centers.[5] While effective, it requires rigorous anhydrous conditions and chromatographic purification at multiple stages.
-
Catalytic Epimerization: This approach involves the C-2 epimerization of readily available sugars like D-glucose or D-sorbose using catalysts. Molybdenum-based compounds (e.g., molybdic acid, polyoxometalates) are particularly effective.[6][7][8] The reaction proceeds via a 1,2-carbon shift, but is often limited by chemical equilibrium, which may not favor D-Idose.[6][7]
Enzymatic Synthesis Routes
Enzymatic methods promise high specificity, avoiding the need for extensive protection-deprotection steps. However, they are constrained by enzyme availability, stability, and unfavorable reaction equilibria.
-
Isomerase/Epimerase Conversion: Enzymes like xylose isomerase can theoretically convert D-sorbose to D-idose. The major drawback is the thermodynamic equilibrium, which overwhelmingly favors the starting material; the D-sorbose to D-idose equilibrium ratio is approximately 97:3, making large-scale production challenging.[1]
Section 2: Troubleshooting Guide for D-Idose Synthesis
This section addresses specific problems encountered during D-Idose synthesis in a practical question-and-answer format.
Issue 1: Low Yield in Chemical Synthesis from D-Glucose
Question: My D-Idose yield from the Kiliani-Fischer synthesis starting with D-Glucose is consistently below 10%. What are the critical steps to optimize?
Answer: A low yield in this multi-step synthesis can be attributed to several factors. Let's break down the critical control points:
-
Cyanohydrin Formation (Step 1): The initial reaction of D-glucose with sodium cyanide produces a mixture of D-ido- and L-gluco-heptonic acids.[4] The ratio is often unfavorable, typically around 1:4.[1][4] While separating these epimers is difficult, ensuring the reaction goes to completion under optimal pH and temperature can maximize the formation of the heptonic acid mixture.
-
Acetonide Protection (Step 2): The protection of hydroxyl groups using 2,2-dimethoxypropane is crucial. Incomplete protection will lead to unwanted side reactions during the subsequent oxidative cleavage.
-
Causality: The acetonide groups protect the cis-diols, directing the periodate cleavage specifically to the C6-C7 bond of the heptonic acid intermediate.[1][2]
-
Optimization: Use a sufficient excess of 2,2-dimethoxypropane and a suitable acid catalyst (e.g., methanolic HCl), and monitor the reaction by TLC until the starting material is fully consumed.[1][5]
-
-
Oxidative Cleavage (Step 3): The cleavage of the C6-C7 bond using periodate is a high-yield step but requires careful execution.
-
Deprotection (Final Step): The final acid-catalyzed removal of the acetonide groups must be gentle to prevent degradation of the unstable D-Idose product.
-
Causality: D-Idose is prone to acid-catalyzed degradation and rearrangement.[9]
-
Optimization: Use a mildly acidic ion-exchange resin (e.g., DOWEX® 50WX8-200) instead of strong mineral acids.[5] Monitor the reaction closely and neutralize the mixture immediately upon completion. Keep the temperature low throughout the process.
-
Issue 2: Poor Conversion in Molybdate-Catalyzed Epimerization
Question: The Mo-catalyzed epimerization of D-Sorbose to D-Idose is inefficient, with conversion rates below 5%. How can I drive the reaction forward?
Answer: This is a classic equilibrium problem. While molybdate catalysts are effective at facilitating the C-2 epimerization, the thermodynamic stability of D-Sorbose heavily favors the reverse reaction.[1]
-
Understanding the Mechanism: The molybdate ion forms a complex with the sugar, facilitating a 1,2-hydride shift that results in the inversion of the C-2 hydroxyl group.[6][7] The efficiency of this process is linked to the reducibility of the Mo center.[6]
-
Optimizing Reaction Conditions:
-
Catalyst Choice: While simple molybdic acid works, polyoxometalates (POMs) like H₃PMo₁₂O₄₀ can offer better performance.[6] For heterogeneous catalysis, layered niobium molybdates are reusable and efficient.[8]
-
Temperature: The reaction is typically heated to 75-100°C to reach equilibrium faster.[7][10]
-
pH: The reaction requires a slightly acidic medium. An acidified solution of molybdate is necessary for the C-2 hydroxyl group inversion to occur.[7]
-
-
Shifting the Equilibrium: Since the equilibrium is unfavorable, strategies to remove the D-Idose product as it is formed are necessary for achieving higher conversion. This is challenging but can be approached through:
-
In-situ derivatization: Introducing a reagent that selectively reacts with the cis-hydroxyl groups of D-Idose could trap the product. This is an advanced technique and requires careful design.
-
Continuous processing with separation: A reactor setup coupled with a chromatographic system to continuously remove D-Idose could theoretically drive the reaction, but this is complex to implement.
-
For preparative purposes, this method is often used to generate an equilibrium mixture from which the desired epimer is painstakingly isolated, rather than achieving high conversion.
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify D-Idose from unreacted starting material and epimeric byproducts. Standard silica gel chromatography gives poor resolution. What are the best purification strategies?
Answer: Purifying D-Idose is a significant challenge due to its structural similarity to other sugars and its lack of a UV chromophore.[11]
-
Chromatographic Technique is Key:
-
Ion-Exchange Chromatography: This is a powerful technique for separating sugars. Strong cation-exchange resins in their calcium (Ca²⁺) or sodium (Na⁺) form are commonly used with deionized water as the eluent.[12] The separation is based on the interaction of the sugar's hydroxyl groups with the resin's counter-ion.
-
High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative scales, specialized columns are essential. Ligand-exchange (e.g., Shodex SC1011) or amino-functionalized columns provide the best resolution for sugar epimers.[12]
-
-
Optimize Chromatographic Conditions:
-
Mobile Phase: For HPLC, an isocratic mobile phase of acetonitrile and water is often effective. Adjusting the ratio is critical for optimizing resolution.[12]
-
Temperature Control: Use a column oven. Temperature fluctuations can significantly affect retention times and selectivity, making consistent separation impossible.[12]
-
Flow Rate: Lowering the flow rate increases the interaction time between the analyte and the stationary phase, which can enhance the separation of closely eluting compounds.[12]
-
-
Detection: Since D-Idose lacks a UV chromophore, you must use a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[11]
Issue 4: Product Degradation During Workup or Storage
Question: My purified D-Idose, confirmed by NMR, seems to disappear or convert to other products over time. How can I improve its stability?
Answer: Your observation is correct. D-Idose is the most conformationally flexible and unstable of the aldohexoses.[1][9] This instability necessitates special handling.
-
Store as a Stable Precursor: The most effective strategy is to avoid isolating pure D-Idose for long-term storage. Instead, keep it as a stable protected intermediate, such as its acetonide derivative.[1][3] The final deprotection step should be performed immediately before the D-Idose is to be used.
-
Control pH and Temperature: If you must handle pure D-Idose, maintain a neutral to slightly acidic pH (pH 5-7) and keep solutions cold (0-4°C) at all times.[12] Basic conditions are particularly detrimental and can catalyze isomerization to sorbose.[13]
-
Lyophilization: For short-term storage of the pure compound, lyophilize it from a slightly acidic solution to obtain a fluffy, amorphous solid, and store it under an inert atmosphere (argon or nitrogen) at -20°C or below.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for D-Idose synthesis? A1: Given the challenges, yields are often modest. For multi-step chemical syntheses from D-glucose, an overall yield of 20-30% would be considered successful. For equilibrium-limited catalytic epimerizations, the isolated yield of D-Idose may be much lower (5-15%) after purification from the reaction mixture.
Q2: Chemical vs. Enzymatic Synthesis: Which is better? A2: The choice depends on your goal. Chemical synthesis is more versatile and better for producing larger quantities if you can optimize the multi-step process. Enzymatic synthesis offers high specificity but is severely limited by unfavorable equilibria for D-Idose, making it more suitable for small-scale analytical standard production rather than preparative work.[1]
Q3: How do I confirm the identity and purity of my synthesized D-Idose? A3: A combination of techniques is required. ¹H and ¹³C NMR spectroscopy are essential for structural confirmation.[5] Purity should be assessed using HPLC with a specialized sugar column and an RI or ELSD detector, comparing the retention time to a known standard if available.
Q4: Is it possible to improve enzymatic conversion by overcoming product inhibition? A4: Yes, this is a common strategy in biocatalysis. For NAD(P)+ dependent dehydrogenases, product inhibition by NAD(P)H can stall the reaction. Co-expression of an NAD(P)H oxidase to regenerate the cofactor can dramatically improve conversion rates. For example, in the conversion of D-sorbitol to L-sorbose, overcoming NADPH inhibition increased the conversion rate 23-fold.[14][15] While not directly for D-Idose, this principle could be applied if a suitable NAD(P)+ dependent enzyme for an idose-related conversion is identified.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of D-Idose from D-Glucose
This protocol is a conceptual workflow based on the method described by Liu et al.[1][2][3][4]
-
Step 1: Cyanohydrin Formation. D-glucose is reacted with sodium cyanide in an aqueous solution to form a mixture of epimeric sodium salts of D-ido-heptonic acid and L-gluco-heptonic acid.[4]
-
Step 2: Acetonide Protection. The crude mixture of heptonic acids is treated with 2,2-dimethoxypropane in methanolic HCl to form the triacetonide of the D-ido-heptonic acid.[1] This protected intermediate is purified via crystallization or chromatography.
-
Step 3: Reduction. The ester group of the protected ido-heptonate is reduced to a primary alcohol using sodium borohydride in methanol.[5]
-
Step 4: Oxidative Cleavage. The C6-C7 bond of the resulting triol is cleaved using silica gel-supported sodium periodate in dichloromethane to yield the protected D-Idose aldehyde.[1][5]
-
Step 5: Deprotection. The acetonide protecting groups are carefully removed by hydrolysis with DOWEX® 50WX8-200 resin in water to yield D-Idose.[5] The solution is immediately neutralized and lyophilized.
Protocol 2: Molybdate-Catalyzed Epimerization of D-Glucose
This protocol is adapted from the general procedure for molybdate-catalyzed epimerization.[7]
-
Reaction Setup: Dissolve D-glucose (e.g., 200 g) and molybdic acid (e.g., 2 g) in deionized water (1000 ml).[7]
-
Heating: Heat the solution at 95°C for 8 hours to allow the reaction to approach equilibrium.[7] The equilibrium mixture of D-glucose and its C-2 epimer, D-mannose, is typically in a 75:25 ratio. A similar principle applies to other sugar pairs, though equilibrium ratios will vary.
-
Monitoring: At intervals, take aliquots of the reaction mixture and analyze by HPLC or paper chromatography to determine the ratio of epimeric aldoses.[7]
-
Workup and Purification: Cool the reaction mixture and evaporate the solvent in vacuo. The resulting syrup contains the mixture of sugars.
-
Isolation: Isolate D-Idose (if starting from a suitable precursor) from the mixture using preparative ion-exchange chromatography or preparative HPLC as described in the troubleshooting section.
Section 5: Data Summaries & Visualizations
Table 1: Comparative Analysis of D-Idose Synthesis Routes
| Synthesis Route | Starting Material | Typical Yield | Advantages | Disadvantages |
| Kiliani-Fischer | D-Glucose | 20-30% | Well-established chemistry; scalable. | Multi-step; poor stereocontrol in first step; requires hazardous cyanide.[1][4] |
| Epoxide Route | D-Galactose | 15-25% | Good stereochemical control. | Multi-step; requires protection/deprotection; uses harsh reagents.[5] |
| Mo-Catalyzed Epimerization | D-Sorbose / D-Glucose | 5-15% (isolated) | Fewer steps; uses a catalyst. | Limited by unfavorable equilibrium; requires extensive purification.[6][7] |
| Enzymatic Epimerization | D-Sorbose | <3% | Highly specific; mild conditions. | Very unfavorable equilibrium (97:3); enzyme cost and stability.[1] |
Diagrams
Caption: Chemical synthesis workflow of D-Idose from D-Glucose.
Caption: Troubleshooting flowchart for low yield in D-Idose synthesis.
References
-
Liu, Z., Jenkinson, S. F., Yoshihara, A., Wormald, M. R., Izumori, K., & Fleet, G. W. J. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758. Available from: [Link]
-
MDPI. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758. Available from: [Link]
-
ResearchGate. (2019). Strategy for the synthesis of d-iduronic 4 and d-idonic 5 acids, and d-idose 6. Retrieved from [Link]
-
Lake, W. H. G., & Peat, S. (1939). The conversion of d-glucose into d-idose. Journal of the Chemical Society (Resumed), 229. Available from: [Link]
-
National Center for Biotechnology Information. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Retrieved from [Link]
-
Horton, D., & Jewell, J. S. (1970). Improvements for the preparation of L-idose from D-glucose. Canadian Journal of Chemistry, 48(15), 2382-2385. Available from: [Link]
-
Shin, H., et al. (2019). Overcoming NADPH product inhibition improves D-sorbitol conversion to L-sorbose. Scientific Reports, 9(1), 934. Available from: [Link]
-
Semantic Scholar. (2019). Overcoming NADPH product inhibition improves D-sorbitol conversion to L-sorbose. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). A mechanism for the selective epimerization of the glucose mannose pair by Mo-based compounds: towards catalyst optimization. Green Chemistry. Available from: [Link]
- Google Patents. (1988). Epimerization of sugars, in particular of D-arabinose to D-ribose.
-
Bílik, V., & Petruš, L. (1972). Reactions of Saccharides Catalyzed by Molybdate Ions. II. Epimerization of D-Glucose and D-Mannose. Chemical Papers, 26(2), 183-186. Available from: [Link]
-
Takagaki, A., Furusato, S., et al. (2015). Efficient Epimerization of Aldoses Using Layered Niobium Molybdates. ChemSusChem, 8(21), 3658-3665. Available from: [Link]
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A mechanism for the selective epimerization of the glucose mannose pair by Mo-based compounds: towards catalyst optimization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemicalpapers.com [chemicalpapers.com]
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Technical Support Center: Stabilizing D-Idose for Biological Assays
Welcome to the technical support center for the utilization of D-Idose in biological research. D-Idose, a rare aldohexose, presents unique opportunities in glycobiology and drug development. However, its inherent instability in aqueous solutions can pose significant challenges for researchers. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and reproducible use of D-Idose in your biological assays.
Troubleshooting Guide
This section addresses common problems encountered when working with D-Idose and provides practical solutions to overcome them.
Question: My D-Idose solution seems to be degrading over a short period, leading to inconsistent assay results. How can I prevent this?
Answer: D-Idose is the most unstable of all the aldohexoses, readily undergoing epimerization and degradation in aqueous solutions.[1][2] To mitigate this, consider the following strategies:
-
pH Control: The stability of many rare sugars is pH-dependent.[3] Prepare your D-Idose solutions in a buffer system that maintains a slightly acidic to neutral pH (pH 6.0-7.0). Avoid alkaline conditions, which can accelerate epimerization and degradation.
-
Low Temperature: Store D-Idose solutions at low temperatures (2-8°C for short-term use, or frozen at -20°C or -80°C for long-term storage).[4] Minimize freeze-thaw cycles by aliquoting the stock solution.
-
Fresh Preparation: The most reliable approach is to prepare the D-Idose solution fresh before each experiment. This minimizes the time for degradation to occur.
-
Use of a Stabilized Precursor: For critical long-term experiments, consider synthesizing or acquiring a stable precursor of D-Idose, such as an isopropylidene-protected form.[1] These precursors can be deprotected under very mild conditions to generate D-Idose immediately before use.[1]
Question: I am observing unexpected biological effects or off-target activity in my cell-based assays. Could this be related to D-Idose degradation?
Answer: Yes, it is highly probable. The degradation of D-Idose can lead to a heterogeneous mixture of molecules in your assay, including its epimer D-Sorbose and other degradation products.[5] These molecules may have their own biological activities, leading to confounding results.
-
Purity Analysis: Regularly check the purity of your D-Idose solutions using techniques like High-Performance Liquid Chromatography (HPLC).[1][3] This will allow you to quantify the extent of degradation and correlate it with your experimental observations.
-
Control Experiments: Include control groups treated with intentionally degraded D-Idose solution (e.g., by heating or adjusting to an alkaline pH) to assess the biological effects of the degradation products.
-
Consider Alternative Sugars: If the instability of D-Idose proves to be an insurmountable issue, investigate whether other more stable rare sugars could serve as a suitable alternative for your specific research question.
Question: My enzyme kinetics assay with D-Idose is showing poor reproducibility. What could be the cause?
Answer: In addition to the inherent instability of D-Idose, several factors can contribute to poor reproducibility in enzyme assays:
-
Enzyme Purity and Stability: Ensure the enzyme you are using is pure and active. The stability of the enzyme itself under your assay conditions is critical.[6]
-
Buffer Composition: The composition of your assay buffer, including ionic strength and the presence of co-factors, can significantly impact enzyme activity.[7] Optimize these parameters for your specific enzyme.
-
Substrate Concentration: Inaccurate determination of the D-Idose concentration due to degradation will directly affect your kinetic measurements. Always use freshly prepared and quantified D-Idose solutions.
-
Epimerization: Some enzymes, like xylose isomerase, can catalyze the epimerization of D-Idose to D-Sorbose.[5] This can alter the substrate concentration and potentially introduce an inhibitor (if the epimer is not a substrate), complicating your kinetic analysis.
Frequently Asked Questions (FAQs)
Q1: What is D-Idose and why is it considered a "rare sugar"?
A1: D-Idose is a monosaccharide, specifically an aldohexose, meaning it has six carbon atoms and an aldehyde group.[8] It is classified as a "rare sugar" because it is not found abundantly in nature.[8][9] Its unique stereochemistry makes it a valuable tool for studying carbohydrate-protein interactions and as a potential therapeutic agent.
Q2: How should I store solid D-Idose?
A2: Solid D-Idose should be stored at <-15°C in a tightly sealed container to protect it from moisture.[4] Under these conditions, it is relatively stable.
Q3: What are the primary degradation pathways for D-Idose in solution?
A3: In aqueous solutions, D-Idose can undergo several degradation reactions, including:
-
Epimerization: The reversible conversion of D-Idose to its C-2 epimer, D-Sorbose, particularly in the presence of certain enzymes or under alkaline conditions.[5]
-
Lobry de Bruyn-Alberda-van Ekenstein transformation: Under alkaline conditions, aldoses can isomerize to ketoses and epimerize at C-2.[10]
-
Dehydration and Fragmentation: At elevated temperatures or extreme pH, sugars can undergo more complex degradation reactions, leading to a variety of smaller molecules.
Q4: Are there commercially available stabilized forms of D-Idose?
A4: While D-Idose itself is commercially available, it is typically sold as the pure sugar.[11] Some specialized chemical suppliers may offer protected derivatives of D-Idose, such as those with isopropylidene or acetyl groups. These would require deprotection before use in most biological assays. It is recommended to inquire with suppliers about the availability of such compounds.
Q5: Can I use D-Idose in animal studies?
A5: Yes, D-Idose can be used in animal studies. However, due to its instability, careful formulation is required to ensure that the administered dose is accurate and that the sugar reaches the target tissue in its active form. The formulation should be prepared fresh and buffered appropriately. Pharmacokinetic studies to determine the in vivo stability and clearance of D-Idose are highly recommended.
Experimental Protocols
Protocol 1: Preparation of a Stabilized D-Idose Stock Solution
This protocol describes the preparation of a D-Idose stock solution with enhanced stability for use in short-term experiments.
Materials:
-
D-Idose (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing D-Idose: In a sterile microcentrifuge tube, accurately weigh the desired amount of solid D-Idose. Perform this step in a low-humidity environment to prevent water absorption.
-
Initial Dissolution in DMSO: Add a small volume of anhydrous DMSO to the D-Idose. For example, to prepare a 1 M stock, add 180.16 mg of D-Idose to a final volume of 1 mL. Vortex thoroughly until the D-Idose is completely dissolved. Many organic compounds have better solubility and stability in DMSO.[7][12]
-
Aqueous Dilution (Optional, for immediate use): If your assay is incompatible with DMSO, you can make a concentrated aqueous stock. Dissolve the weighed D-Idose in a minimal amount of cold (4°C), sterile water that has been sparged with an inert gas (like argon or nitrogen) to remove dissolved oxygen.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage: Store the aliquots at -80°C for long-term storage. For daily use, a fresh dilution from the DMSO stock into the appropriate assay buffer is recommended.
Table 1: Recommended Storage Conditions for D-Idose Solutions
| Solution Type | Concentration | Storage Temperature | Recommended Duration |
| Solid D-Idose | N/A | ≤ -15°C | > 1 year |
| 1 M in anhydrous DMSO | 1 M | -80°C | Up to 6 months |
| 100 mM in aqueous buffer (pH 6.5) | 100 mM | -80°C | Up to 1 month |
| 10 mM in aqueous buffer (pH 6.5) | 10 mM | 4°C | < 24 hours |
Protocol 2: General Workflow for a Cell-Based Assay with D-Idose
This protocol provides a general framework for utilizing D-Idose in a typical cell-based assay, such as a cell viability or signaling pathway study.
Materials:
-
Cultured cells of interest
-
Appropriate cell culture medium
-
D-Idose stock solution (prepared as in Protocol 1)
-
Assay-specific reagents (e.g., viability dye, lysis buffer, antibodies)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the D-Idose stock solution. Prepare serial dilutions of D-Idose in pre-warmed cell culture medium to achieve the desired final concentrations. Prepare these solutions immediately before use.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of D-Idose. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the cells for the desired treatment period. This will be dependent on the specific biological question being addressed.
-
Assay Endpoint Measurement: Following incubation, perform the specific assay to measure the desired endpoint (e.g., cell viability, protein expression, gene expression).
-
Data Analysis: Analyze the data, comparing the effects of different D-Idose concentrations to the controls.
Visualizations
Caption: Instability pathways of D-Idose in aqueous solution.
Caption: General experimental workflow for using D-Idose.
References
-
d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. (2019). Molecules, 24(20), 3758. [Link]
- C-2 Epimer Formation of Tetrose, Pentose and Hexose Sugars by Xylose Isomerase. (2025). Applied Biochemistry and Biotechnology.
- d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. (2019).
- High Sensitivity Analysis and Food Processing Stability of Rare Sugars. J-Stage.
- Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection. MDPI.
-
Idose. Wikipedia. [Link]
- D-Idose - Aqueous solution | CAS 5978-95-0 | P212121 Store. P212121.
- Directed divergent evolution of a thermostable D-tagatose epimerase towards improved activity for two hexose substr
- Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection.
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
- Antagonism and Toxicity of Idu by its Degrad
- Epimerization of sugars, in particular of D-arabinose to D-ribose.
- c. Draw d-idose, the C3 epimer of D-talose. Now compare your answ... Pearson.
- Enzymes for Rare Sugar Production. Glycoforum.
- Chapter 14 practice.
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
- Degradation mechanism: Significance and symbolism.
- Biological Assay: Its Types, Applications and Challenges. Longdom Publishing.
- Regulation of Sialidase Biosynthesis by Control Mechanism Induction in Antarctic Strain Penicillium griseofulvum P29. MDPI.
- Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles. MDPI.
- Identifying toxic degradation products in cellulose acet
- Glucose. Wikipedia.
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Methods for the Separation of D-Idose from Other Hexoses
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of D-Idose from other hexoses. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we have curated this information to be both scientifically robust and practically applicable in a laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing HPLC methods for D-Idose and other hexose isomers.
Q1: What are the primary challenges in separating D-Idose from other hexoses by HPLC?
Separating D-Idose from its isomers (e.g., glucose, galactose, mannose, gulose, allose, altrose, and talose) is a significant analytical challenge due to several factors:
-
High Polarity: Hexoses are highly polar molecules, which makes them poorly retained on traditional reversed-phase HPLC columns like C18.[1][2]
-
Structural Similarity: As isomers, hexoses have the same molecular weight and elemental composition, differing only in the spatial arrangement of their hydroxyl groups. This subtle difference in stereochemistry makes them difficult to resolve.[2][3]
-
Lack of a UV Chromophore: Sugars do not possess a suitable chromophore for detection by standard UV-Vis detectors, necessitating alternative detection methods.[4][5][6]
-
Anomerization: In solution, reducing sugars like D-Idose exist as an equilibrium mixture of α and β anomers. This phenomenon, known as mutarotation, can lead to peak broadening or the appearance of split peaks in the chromatogram, complicating quantification.[1][2][3]
Q2: Which HPLC modes are most effective for separating D-Idose and other hexoses?
Two primary HPLC modes have demonstrated success in resolving complex mixtures of hexoses:
-
High-Performance Anion-Exchange Chromatography (HPAEC): At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing for their separation as anions.[7][8] HPAEC is a powerful technique known for its high selectivity in separating isomeric sugars.[9][10] A study has shown the successful separation of all eight aldohexoses, including D-Idose, using an anion-exchange stationary phase with a sodium hydroxide eluent.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[12] This technique is well-suited for the retention and separation of highly polar compounds like sugars.[13][14][15] Amide-based HILIC columns are particularly common for carbohydrate analysis.[16]
Q3: What are the recommended detection methods for D-Idose and other hexoses?
Given the absence of a UV chromophore, the following detectors are commonly employed for sugar analysis:
-
Pulsed Amperometric Detection (PAD): This is the most common detector used with HPAEC. At high pH, carbohydrates can be oxidized on the surface of a gold electrode, generating a current that is proportional to their concentration. PAD is highly sensitive and selective for carbohydrates, eliminating the need for derivatization.[7][8][9]
-
Evaporative Light Scattering Detection (ELSD): ELSD is a "quasi-universal" detector that can be used with HILIC.[17] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[5][18][19][20] ELSD is compatible with gradient elution, which can be advantageous for separating complex mixtures.[18][19]
-
Refractive Index (RI) Detection: RI detectors are also universal detectors that measure the difference in the refractive index between the mobile phase and the analyte.[4][21] While simple to use, they are generally less sensitive than PAD or ELSD, are not compatible with gradient elution, and are sensitive to temperature and flow rate fluctuations.[4][5]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor resolution between D-Idose and other hexose peaks.
-
Probable Cause (HPAEC): The concentration of the sodium hydroxide eluent may not be optimal for resolving the target isomers. The pKa values of the anomeric hydroxyl groups of hexoses are very similar, and subtle changes in eluent strength can significantly impact selectivity.[11]
-
Solution (HPAEC):
-
Optimize Eluent Concentration: Systematically vary the sodium hydroxide (NaOH) concentration in the mobile phase. A shallow gradient or a series of isocratic runs with small increments in NaOH concentration can help to fine-tune the separation. For a complex mixture of all eight aldohexoses, a starting point could be around 100 mM NaOH, with adjustments made based on the observed separation.[11]
-
Adjust Column Temperature: Temperature can influence the selectivity of the separation. Experiment with temperatures in the range of 30-60°C to see if resolution improves.
-
-
Probable Cause (HILIC): The water content in the mobile phase is a critical parameter for retention and selectivity in HILIC. Incorrect water content can lead to co-elution.[12]
-
Solution (HILIC):
-
Fine-tune the Mobile Phase Composition: Carefully adjust the ratio of organic solvent (typically acetonitrile) to the aqueous buffer. A decrease in the aqueous portion will generally increase retention.
-
Evaluate Different HILIC Stationary Phases: Different HILIC column chemistries (e.g., amide, diol, or unbonded silica) will offer different selectivities.[13] If resolution is not achieved on one type of column, consider screening others.
-
Problem 2: Broad or split peaks for D-Idose.
-
Probable Cause: This is often due to the on-column interconversion of the α and β anomers of D-Idose (mutarotation).[1][2] If the rate of this interconversion is comparable to the speed of the chromatographic separation, it can result in distorted peak shapes.
-
Solution:
-
Increase Column Temperature: Elevating the column temperature can accelerate the rate of anomer interconversion, causing the two anomer peaks to coalesce into a single, sharper peak.[1] Temperatures in the range of 60-85°C are often used for this purpose.[22]
-
Increase Mobile Phase pH (for HILIC): For HILIC separations, increasing the pH of the mobile phase can also catalyze mutarotation and lead to sharper peaks. However, be mindful of the pH limitations of your column. Amine-based columns can be susceptible to degradation at high pH.[16]
-
Problem 3: Low detector response or poor sensitivity.
-
Probable Cause (PAD): The detector waveform settings may not be optimized for D-Idose. The applied potentials and durations in the PAD waveform are critical for achieving a good signal-to-noise ratio.
-
Solution (PAD):
-
Optimize the PAD Waveform: Consult the manufacturer's guidelines for your specific detector and experiment with different potential and time settings for the oxidation, reduction, and desorption steps of the waveform to maximize the response for D-Idose.
-
-
Probable Cause (ELSD): The nebulizer and evaporator temperatures may not be suitable for the mobile phase composition. If the mobile phase is not efficiently evaporated, the analyte will not be effectively detected.[20]
-
Solution (ELSD):
-
Adjust Nebulizer and Evaporator Temperatures: Optimize these settings based on the volatility of your mobile phase. A higher percentage of water will generally require higher temperatures.
-
Check Gas Flow Rate: Ensure the nebulizing gas (typically nitrogen) flow rate is appropriate for your mobile phase flow rate.
-
Problem 4: Shifting retention times.
-
Probable Cause: Fluctuations in mobile phase composition, column temperature, or flow rate can all lead to retention time instability. For HILIC, even small changes in the water content of the organic solvent can have a significant impact.
-
Solution:
-
Ensure Mobile Phase Consistency: Prepare fresh mobile phase for each run and use a high-quality sparger to degas the solvents. If using an aqueous buffer, ensure it is fully dissolved and the pH is stable.
-
Use a Column Oven: A stable column temperature is crucial for reproducible retention times.
-
Equilibrate the Column Thoroughly: HILIC columns, in particular, may require long equilibration times between runs to ensure a stable and reproducible water layer on the stationary phase.
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for HPLC Separation of Hexoses
| Parameter | HPAEC-PAD | HILIC-ELSD |
| Column | Anion-exchange column stable at high pH | Amide-based HILIC column |
| Mobile Phase | Sodium Hydroxide (NaOH) in deionized water | Acetonitrile:Water with buffer (e.g., ammonium acetate) |
| Gradient/Isocratic | Isocratic or shallow gradient of NaOH | Isocratic or shallow gradient of increasing water content |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Column Temperature | 30 - 40 °C | 35 - 50 °C |
| Detector | Pulsed Amperometric Detector (PAD) | Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 5 - 25 µL | 5 - 25 µL |
General Workflow for HPLC Method Optimization
The following diagram illustrates a systematic approach to developing and optimizing an HPLC method for D-Idose separation.
Caption: A workflow diagram for HPLC method development and optimization for D-Idose separation.
References
-
Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]
- Hughes, S., & Johnson, D. C. (1982). Determination of Carbohydrates by Anion Exchange Chromatography with Pulsed Amperometric Detection.
-
Kovács, B., et al. (2021). Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars. Food Chemistry, 365, 130514. Retrieved from [Link]
-
Cieśla, M. H., et al. (2012). Carbohydrate analysis: from sample preparation to HPLC on different stationary phases coupled with evaporative light-scattering detection. Critical Reviews in Analytical Chemistry, 42(2), 147-163. Retrieved from [Link]
- Corradini, C., et al. (2012). Analysis of carbohydrates by anion exchange chromatography and mass spectrometry.
-
Waters Corporation. (2011). Determination of Food Sugars in Fruit Juice Using Refractive Index Detection and BEH Amide Column Chemistry. Retrieved from [Link]
-
Ru, Y., et al. (2013). Separation of carbohydrates using hydrophilic interaction liquid chromatography. Carbohydrate Research, 379, 13-17. Retrieved from [Link]
-
LCGC International. (2024, February 1). Separation of All Classes of Carbohydrates by HPAEC-PAD. Retrieved from [Link]
-
Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]
-
LCGC International. (2008, November 1). Hydrophilic Interaction Chromatography. Retrieved from [Link]
-
Waters Corporation. (2022). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Retrieved from [Link]
-
Thermo Fisher Scientific. (2013, March 27). High-Performance Anion-Exchange Chromatography (HPAE-PAD). Retrieved from [Link]
-
Peak Scientific. (2016, September 15). The principles of ELSD. Retrieved from [Link]
-
BUCHI. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]
-
Young Lin. (n.d.). Determination of Sugars by ChroZen HPLC (Refractive Index Detector). Retrieved from [Link]
-
Ishiguro, T., et al. (2022). Sugar Analysis Using Hydrophilic Liquid Chromatography Combined with Raman Spectroscopy. Analytical Chemistry, 94(25), 8969–8975. Retrieved from [Link]
-
Risley, D. S., & Strege, M. A. (2011). Evaluation of a Hydrophilic Interaction Liquid Chromatography (HILIC) Design Space for Sugars and Sugar Alcohols. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 984-991. Retrieved from [Link]
-
Ohta, K., et al. (2012). HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration. International Journal of Molecular Sciences, 13(12), 17051–17064. Retrieved from [Link]
-
D'Orazio, G., et al. (2020). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Molecules, 25(21), 5158. Retrieved from [Link]
-
Seeberger, P. H., & Werz, D. B. (2007). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Accounts of Chemical Research, 40(11), 1165–1173. Retrieved from [Link]
-
Gaspar, E. M. S. M., et al. (2007). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1157(1-2), 266-274. Retrieved from [Link]
-
Chromatography Forum. (2006, March 10). Biomass hydrolysates - A challenging sugar separation. Retrieved from [Link]
Sources
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- 5. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
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Validation & Comparative
A Comparative Analysis of D-Idose and L-Idose Biological Activity: From Anticancer Potential to Metabolic Modulation
In the intricate world of carbohydrate biology, the stereochemistry of a sugar molecule dictates its function and fate within a biological system. This guide provides a comprehensive comparative analysis of the biological activities of two rare aldohexose stereoisomers: D-Idose and L-Idose. While structurally similar, these enantiomers exhibit distinct and compelling biological effects, from anti-proliferative action against cancer cells to modulation of key metabolic enzymes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these unique monosaccharides.
Introduction to D-Idose and L-Idose: The Significance of Chirality
D-Idose and L-Idose are epimers of D-glucose and L-glucose, respectively, differing in the stereochemical configuration at various carbon centers. As rare sugars, they are not abundant in nature, which has historically limited the exploration of their biological roles. However, recent advancements in synthetic and enzymatic production methods have made these compounds more accessible for research, unveiling a range of fascinating and potentially valuable biological activities. This guide will dissect these activities, providing experimental data and methodological insights to inform future research and development.
Comparative Biological Activities: A Tale of Two Enantiomers
The biological activities of D-Idose and L-Idose diverge significantly, underscoring the profound impact of stereochemistry on molecular interactions within a cell.
Anti-Proliferative Effects on Cancer Cells
A significant area of investigation for rare sugars is their potential as anticancer agents. A comparative study evaluating a panel of rare aldohexoses against human cancer cell lines revealed a striking difference between D-Idose and L-Idose.
D-Idose demonstrated notable anti-proliferative activity against the human leukemia cell line MOLT-4F.[1] At a concentration of 5 mM, D-Idose inhibited cell proliferation by 60%.[1] This effect was found to be mediated by the inhibition of glucose uptake, a critical metabolic pathway for cancer cell growth, through a thioredoxin-interacting protein (TXNIP)-independent mechanism.[2][3] Further structure-activity relationship studies indicated that the aldose structure and the hydroxyl group at the C-6 position of D-Idose are crucial for its anti-proliferative activity.[2]
Conversely, L-Idose , at the same concentration, did not exhibit significant anti-proliferative effects against the tested cancer cell lines.[1] This stark contrast highlights the stereospecificity of the cellular machinery responsible for the observed anticancer activity of D-Idose.
Table 1: Comparative Anti-Proliferative Activity of D-Idose and L-Idose against MOLT-4F Human Leukemia Cells
| Compound | Concentration (mM) | Cell Proliferation Inhibition (%) | Reference |
| D-Idose | 5 | 60 | [1] |
| L-Idose | 5 | Not significant | [1] |
Growth Inhibition of Caenorhabditis elegans
The nematode Caenorhabditis elegans is a powerful model organism for screening the biological effects of various compounds. A comprehensive screening of all aldohexose stereoisomers for their growth inhibitory effects on C. elegans revealed that L-Idose is a potent inhibitor.[4][5]
L-Idose, along with D-allose and D-talose, showed considerable growth inhibition of the nematode under both monoxenic and axenic culture conditions.[4] The half-maximal inhibitory concentration (IC50) for L-Idose was estimated to be 121 mM.[4] The proposed mechanism for this growth inhibition involves the interference with essential metabolic pathways, potentially through phosphorylation by hexokinase, leading to the accumulation of a non-metabolizable sugar phosphate.[4][6]
Interestingly, in the same comprehensive screen, D-Idose was not identified as a significant inhibitor of C. elegans growth, further emphasizing the distinct biological activities of these two enantiomers.[4]
Table 2: Growth Inhibitory Effects of L-Idose on Caenorhabditis elegans
| Compound | IC50 (mM) | 95% Confidence Interval (mM) | Reference |
| L-Idose | 121 | 107–134 | [4] |
Interaction with Aldose Reductase
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. The search for effective and specific substrates and inhibitors of this enzyme is of significant therapeutic interest.
L-Idose has been identified as an attractive alternative substrate to D-glucose for in vitro studies of aldose reductase.[7][8][9] Although the catalytic efficiency (kcat) of aldose reductase for L-Idose is nearly identical to that for D-glucose, the Michaelis constant (KM) is significantly lower.[9] This suggests a higher affinity of the enzyme for L-Idose. The reason for this is attributed to the higher proportion of L-Idose existing in the open-chain aldehyde form compared to D-glucose, making it more readily available for the enzyme.[7][10]
There is currently no significant evidence to suggest that D-Idose acts as a substrate or potent inhibitor of aldose reductase. This again highlights the specific interaction of the L-enantiomer with this particular enzyme.
Mechanisms of Action and Signaling Pathways
The distinct biological activities of D-Idose and L-Idose stem from their differential interactions with cellular components, leading to the modulation of specific signaling pathways.
D-Idose: Inhibition of Glucose Transport
The anti-proliferative effect of D-Idose in cancer cells is linked to its ability to interfere with glucose metabolism. D-Idose has been shown to inhibit glucose uptake, thereby depriving cancer cells of a crucial energy source.[2][3] This mechanism is independent of TXNIP, a known regulator of glucose uptake that is modulated by other rare sugars like D-allose.[2] The exact transporter and downstream signaling cascade affected by D-Idose remain to be fully elucidated.
Caption: D-Idose inhibits glucose uptake in cancer cells.
L-Idose: Substrate for Aldose Reductase and Growth Inhibitor
The biological activity of L-Idose is primarily understood in two contexts: its role as a substrate for aldose reductase and its growth-inhibitory effects on C. elegans.
As a substrate for aldose reductase, L-Idose participates in the polyol pathway. In hyperglycemic conditions, the increased flux through this pathway can lead to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications.
Caption: L-Idose as a substrate for aldose reductase.
The growth inhibition in C. elegans is hypothesized to be due to its phosphorylation by hexokinase into L-idose-6-phosphate, a compound that cannot be further metabolized and may act as an anti-metabolite, disrupting glycolysis.
Experimental Protocols
For researchers wishing to investigate the biological activities of D-Idose and L-Idose, the following are generalized protocols for key experiments.
Anti-Proliferative Activity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MOLT-4F) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of D-Idose and L-Idose (e.g., 0-20 mM) for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
C. elegans Growth Inhibition Assay
-
Worm Synchronization: Prepare a synchronized population of L1 larvae.
-
Assay Setup: In a 96-well plate, add liquid NGM medium, a food source (e.g., E. coli OP50), and various concentrations of D-Idose and L-Idose.
-
Worm Addition: Add a defined number of synchronized L1 larvae to each well.
-
Incubation: Incubate the plates at 20°C for a defined period (e.g., 72 hours).
-
Growth Measurement: Measure the size of the worms using an automated imaging system or by capturing images and analyzing them with software like ImageJ.
-
Data Analysis: Determine the relative body size compared to the untreated control and calculate the IC50 values.[4]
Aldose Reductase Activity Assay
-
Enzyme Preparation: Use purified recombinant human aldose reductase or a partially purified enzyme from a tissue source.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer (pH 6.7), NADPH, and the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate (L-Idose or D-glucose).
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Kinetic Analysis: Calculate the initial reaction velocity and determine the kinetic parameters (KM and Vmax).
Conclusion and Future Directions
The comparative analysis of D-Idose and L-Idose reveals a fascinating dichotomy in their biological activities. D-Idose emerges as a promising anti-proliferative agent against certain cancers, with a mechanism centered on the inhibition of glucose transport. In contrast, L-Idose demonstrates potent growth-inhibitory effects in a model organism and serves as a valuable tool for studying aldose reductase, an enzyme of clinical relevance.
Future research should focus on several key areas:
-
Elucidation of D-Idose's Mechanism: A deeper understanding of the specific glucose transporters and signaling pathways affected by D-Idose is necessary to advance its therapeutic potential.
-
In Vivo Studies: The anti-proliferative effects of D-Idose observed in vitro need to be validated in animal models of cancer.
-
Metabolism of Idose Enantiomers: A comprehensive investigation into the metabolic fate of both D-Idose and L-Idose in mammalian cells is crucial for understanding their overall biological impact and potential toxicity.
-
Synergistic Effects: Exploring the potential of D-Idose and L-Idose in combination with other therapeutic agents could lead to novel treatment strategies.
The study of rare sugars like D-Idose and L-Idose is a rapidly evolving field with the potential to yield novel therapeutic leads and valuable research tools. The distinct biological profiles of these enantiomers serve as a powerful reminder of the exquisite specificity of biological systems and the untapped potential of carbohydrate chemistry in drug discovery.
References
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Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose.
-
Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose.
-
Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans.
-
Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose.
-
l-Idose: an attractive substrate alternative to d-glucose for measuring aldose reductase activity.
-
Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans.
-
L-Idose: An attractive substrate alternative to D-glucose for measuring aldose reductase activity.
-
Screening of biologically active monosaccharides: growth inhibitory effects of D-allose, D-talose, and L-idose against the nematode Caenorhabditis elegans.
-
A Comparative Analysis of D-Altrose and Other Rare Aldohexoses for Researchers and Drug Development Professionals.
-
A quantitative medium-throughput assay to measure Caenorhabditis elegans development and reproduction.
-
L-IDOSE: AN ATTRACTIVE SUBSTRATE ALTERNATIVE TO D-GLUCOSE FOR MEASURING ALDOSE REDUCTASE ACTIVITY.
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In Search of Differential Inhibitors of Aldose Reductase.
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Counting Caenorhabditis elegans: Protocol Optimization and Applications for Population Growth and Toxicity Studies in Liquid Med.
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L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity.
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A Comparative Guide to D-Idose and Other Rare Sugars in the Inhibition of Cancer Cell Growth
Introduction: The Sweet Deception of Cancer and the Promise of Rare Sugars
Cancer cells are notoriously voracious consumers of glucose, a phenomenon known as the Warburg effect, where they favor aerobic glycolysis for energy production even in the presence of ample oxygen.[1][2][3][4] This metabolic addiction presents a unique therapeutic window. By introducing structurally similar but metabolically disruptive sugar analogs, we can potentially starve cancer cells or trigger cell death pathways. Rare sugars, monosaccharides that are scarce in nature, are emerging as compelling candidates for this strategy.[5][6][7] Unlike their abundant counterparts, these molecules can interfere with key metabolic processes that cancer cells rely upon for their rapid proliferation.
This guide provides an in-depth comparison of the anti-cancer properties of D-Idose against other notable rare sugars: D-Allulose (D-Psicose), L-Sorbose, and D-Tagatose. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for researchers aiming to validate these findings.
Comparative Analysis of Anti-Cancer Efficacy
The therapeutic potential of a rare sugar is contingent on its ability to selectively inhibit the growth of cancer cells. Below, we compare the known effects of D-Idose and its counterparts.
D-Idose: A Potent, TXNIP-Independent Inhibitor
D-Idose, a C-3 epimer of D-Gulose, has demonstrated significant anti-proliferative activity, notably against human leukemia cells. A key study directly comparing several rare aldohexoses found that D-Idose inhibited the proliferation of MOLT-4F leukemia cells by 60% at a 5 mM concentration . This effect was more potent than that of D-Allulose (D-All), which showed 46% inhibition under the same conditions.[8][9]
The primary mechanism of D-Idose appears to be the inhibition of cellular glucose uptake .[8][9] Crucially, this action is independent of the tumor suppressor thioredoxin-interacting protein (TXNIP) .[8][9] This distinction is vital, as it suggests a different molecular pathway compared to the well-studied D-Allulose, potentially offering therapeutic options for cancers that may be resistant to TXNIP-mediated therapies. The aldose structure and the C-6 hydroxy group of D-Idose are critical for its anti-proliferative activity.[8][9] However, it is noteworthy that at the same 5 mM concentration, D-Idose showed no significant anti-proliferative activity against the DU-145 human prostate cancer cell line, indicating a degree of cell-type specificity.[8][9]
D-Allulose (D-Psicose): The TXNIP-Dependent Pathway
D-Allulose, a C-3 epimer of D-fructose, is one of the most extensively studied rare sugars in cancer research. It has shown inhibitory effects against a wide array of cancer types, including hepatocellular carcinoma, prostate cancer, and leukemia.[9][10][11] Its primary mechanism of action is the upregulation of TXNIP.[10][11]
TXNIP is a critical tumor suppressor that negatively regulates glucose uptake by promoting the endocytosis of glucose transporter 1 (GLUT1).[12][13] By inducing TXNIP, D-Allulose effectively reduces the cancer cells' ability to import glucose, leading to energy depletion, increased reactive oxygen species (ROS), and ultimately, apoptosis.[10]
L-Sorbose: Disrupting Glycolysis at its Source
L-Sorbose, a C-3 epimer of D-fructose, employs a more direct enzymatic inhibition strategy. Upon entering cancer cells via the GLUT5 transporter, it is phosphorylated by ketohexokinase (KHK) into L-sorbose-1-phosphate (S-1-P). This metabolite, S-1-P, acts as a potent inhibitor of hexokinase (HK) , the enzyme that catalyzes the first committed step of glycolysis.
This inhibition leads to attenuated glycolysis, impaired mitochondrial function, and the production of damaging reactive oxygen species. Furthermore, L-Sorbose can downregulate the transcription of KHK-A, a KHK isoform that supports antioxidant pathways in cancer cells, thus weakening their defenses. This multi-pronged metabolic assault triggers apoptosis in various cancer cells.
D-Tagatose: An Antioxidant with Limited Direct Anti-Cancer Data
D-Tagatose is a functional sweetener that has been studied for its antioxidant and prebiotic effects. While these properties are beneficial for overall health, there is limited evidence from the reviewed studies demonstrating its direct and potent inhibitory effect on cancer cell proliferation in a manner comparable to D-Idose, D-Allulose, or L-Sorbose. Its mechanism of action is primarily linked to its poor absorption and subsequent fermentation in the colon. Therefore, while it may contribute to a healthier gut microbiome and reduced oxidative stress, its role as a direct anti-cancer agent requires further investigation.
Quantitative Data Summary
The following table summarizes the available quantitative data on the anti-proliferative effects of these rare sugars. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in cell lines, experimental conditions, and assay duration.
| Rare Sugar | Cancer Cell Line(s) | Concentration/IC50 | Key Findings & Mechanism | Reference(s) |
| D-Idose | MOLT-4F (Leukemia) | 60% inhibition at 5 mM | Inhibits glucose uptake; TXNIP-independent. More potent than D-Allulose in this model. | [8][9] |
| DU-145 (Prostate) | No significant inhibition at 5 mM | Demonstrates cell-type specificity. | [8][9] | |
| D-Allulose | MOLT-4F (Leukemia) | 46% inhibition at 5 mM | Upregulates TXNIP, leading to reduced glucose uptake and apoptosis. | [8][9] |
| Multiple (Liver, Head & Neck, etc.) | Varies (Dose-dependent inhibition) | Primary mechanism is TXNIP-dependent inhibition of glycolysis. | [6][7][10][11] | |
| L-Sorbose | Huh7 (Liver) | IC50: ~33.8 mM (24h), ~27.3 mM (48h) | Inhibits hexokinase via L-sorbose-1-phosphate, inducing apoptosis. | |
| HepG2 (Liver) | IC50: ~27.7 mM (24h), ~34.9 mM (48h) | Downregulates antioxidant defenses. | ||
| D-Tagatose | Various | N/A (Limited Data) | Primarily studied as a low-calorie sweetener with antioxidant properties. Direct anti-cancer cytotoxicity data is not prominent. |
Mechanistic Pathways and Experimental Workflows
Visualizing the mechanisms of action and the experimental processes is crucial for understanding and replicating this research.
Signaling Pathways of Rare Sugar Action
The diagrams below, generated using Graphviz, illustrate the distinct pathways by which D-Idose and its counterparts exert their anti-cancer effects.
Caption: Proposed mechanism of D-Idose action.
Caption: Mechanisms of D-Allulose and L-Sorbose.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the anti-cancer properties of a rare sugar.
Caption: Workflow for evaluating rare sugars.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed step-by-step protocols for two key assays mentioned in this guide.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration at which a rare sugar inhibits cell viability by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom plates
-
Rare sugar stock solution (sterilized)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'no cell' and 'untreated cell' controls. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the rare sugar in culture medium. Remove the old medium from the wells and add 100 µL of the diluted sugar solutions. Add 100 µL of fresh medium to the 'untreated control' wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution (DMSO) to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol detects one of the early hallmarks of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Principle: Annexin V is a protein that has a high affinity for PS in the presence of Ca²⁺. By conjugating Annexin V to a fluorochrome (e.g., FITC) and co-staining with a viability dye like Propidium Iodide (PI), one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Treated and untreated cells (1-5 x 10⁵ cells per sample)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Induce apoptosis in your target cells using the rare sugar at the desired concentration and time. Include a negative (untreated) control. Collect both adherent and floating cells.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the cells.
-
Incubation: Incubate the samples for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
The study of rare sugars as anti-cancer agents is a promising field that leverages the unique metabolic dependencies of tumor cells. The available evidence suggests that D-Idose is a potent inhibitor of cancer cell proliferation, with a mechanism distinct from that of D-Allulose , operating through a TXNIP-independent pathway to block glucose uptake. This makes it a particularly interesting candidate for further investigation, especially in cancers that may have developed resistance to other metabolic inhibitors.
L-Sorbose also presents a compelling case with its direct inhibition of hexokinase. In contrast, the role of D-Tagatose in direct cancer cell inhibition is less clear and warrants more focused research.
Future research should aim to:
-
Elucidate the precise molecular targets within the TXNIP-independent pathway of D-Idose.
-
Conduct broader in vivo studies to confirm the efficacy and safety of D-Idose and L-Sorbose.
-
Investigate potential synergistic effects of these rare sugars with conventional chemotherapy and radiotherapy.
-
Perform comprehensive comparative studies using standardized panels of cancer cell lines to establish a clear hierarchy of efficacy among the most promising rare sugars.
By continuing to explore these sweet but deceptive molecules, the research community can hope to unlock new, targeted, and less toxic strategies in the fight against cancer.
References
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Sui, L., Dong, Y., Watanabe, Y., et al. (2005). The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation. International Journal of Oncology, 27(4), 907-912. [Link]
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Ishihara, S., Ishiyama, H., Ozeki, Y., et al. (2020). Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose. Journal of Applied Glycoscience, 67(3), 95-101. [Link]
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(2025). Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights. Glycoforum. [Link]
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Khan, T. A., & Sievenpiper, J. L. (2020). Rare sugars and their health effects in humans: a systematic review and narrative synthesis of the evidence from human trials. Nutrition Journal, 19(1), 1-12. [Link]
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Xu, H. L., Zhou, X., Chen, S., et al. (2023). Rare sugar l-sorbose exerts antitumor activity by impairing glucose metabolism. Communications Biology, 6(1), 259. [Link]
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Chypre, M., & Vona, R. (2022). Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection. International Journal of Molecular Sciences, 23(21), 13349. [Link]
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Sui, L., Dong, Y., Watanabe, Y., et al. (2005). The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation. PubMed. [Link]
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Sui, L., Dong, Y., Watanabe, Y., et al. (2005). The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation. Kagawa University Institutional Repository. [Link]
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General information on IC50 values in cancer cell lines. ResearchGate. [Link]
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Ishihara, S., Ishiyama, H., Ozeki, Y., et al. (2020). Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose. PMC - NIH. [Link]
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Xu, H. L., Zhou, X., Chen, S., et al. (2023). Rare sugar l-sorbose exerts antitumor activity by impairing glucose metabolism. Nature. [Link]
-
Parikh, H., Carlsson, E., Chutkow, W. A., et al. (2007). TXNIP Regulates Peripheral Glucose Metabolism in Humans. PLOS Medicine. [Link]
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Mas-Bargues, C., Ibañez-Cabellos, J. S., Gimeno-Mallench, L., et al. (2019). Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism. PubMed. [Link]
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General information on IC50 assays. Altogen Labs. [Link]
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Zhang, D., Li, J., Wang, F., et al. (2022). Natural products targeting glycolytic signaling pathways-an updated review on anti-cancer therapy. Frontiers in Pharmacology. [Link]
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D-Tagatose Information. PubChem. [Link]
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Hoshikawa, H., et al. (2021). Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation. Anticancer Research, 41(1), 169-178. [Link]
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Le, A. T., & Towle, C. A. (2024). DPEP Inhibits Cancer Cell Glucose Uptake, Glycolysis and Survival by Upregulating Tumor Suppressor TXNIP. Cells, 13(11), 1025. [Link]
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Ma, J., et al. (2015). The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines. Oncotarget, 6(12), 10185–10200. [Link]
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Bodineau, C., et al. (2023). Glucose deprivation and identification of TXNIP as an immunometabolic modulator of T cell activation in cancer. Frontiers in Immunology, 14. [Link]
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Chaves, J. C., & Mandarino, L. J. (2018). Role of TXNIP Biology in Glucose Metabolism. International Journal of Diabetes and Clinical Research, 5(1), 80. [Link]
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A Researcher's Guide to Validating the Anti-Proliferative Effects of D-Idose In Vitro: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-proliferative effects of the rare sugar D-Idose in vitro. By integrating established methodologies with a comparative analysis against a standard chemotherapeutic agent, this document serves as a practical roadmap from initial viability screening to mechanistic investigation.
Introduction to D-Idose: A Sugar with Therapeutic Potential?
Rare sugars, monosaccharides that are scarce in nature, are gaining attention for their diverse biological activities.[1][2] D-Idose, a C-5 epimer of D-glucose, is one such molecule. While its counterpart, L-Idose, has shown some biological effects, the anti-proliferative potential of D-Idose is an emerging area of interest.[3][4][5]
Recent studies have indicated that D-Idose exhibits significant anti-proliferative activity against certain cancer cell lines, such as the MOLT-4F human leukemia cell line, where it inhibited proliferation by 60% at a 5 mM concentration.[2][3][6] This effect was not observed in the DU-145 human prostate cancer cell line, suggesting a degree of cell-type specificity.[2][3] The proposed mechanism for this anti-proliferative action involves the inhibition of cellular glucose uptake, a critical pathway for cancer cell metabolism, though it appears to be independent of the thioredoxin-interacting protein (TXNIP) pathway that is modulated by another rare sugar, D-Allose.[2][3] This positions D-Idose as a compelling candidate for investigation as a novel anti-cancer agent with a potentially unique mechanism of action.[3]
Experimental Design: A Multi-Faceted Approach to Validation
A robust validation of any potential anti-cancer compound requires a multi-assay strategy to move beyond simple cytotoxicity and understand the nuances of its biological effects.[7][8][9] This guide proposes a tiered approach, beginning with broad screening assays and progressing to more detailed mechanistic studies.
Key Components of the Experimental Design:
-
Cell Line Selection: A panel of cancer cell lines should be chosen to assess the breadth and specificity of D-Idose's effects. For this guide, we will consider a leukemia cell line (e.g., MOLT-4F, given the existing data), a solid tumor line (e.g., MCF-7 - breast cancer), and a non-malignant cell line (e.g., MCF-10A - non-tumorigenic breast epithelial) to assess selectivity.[7][10]
-
Comparative Control: To benchmark the efficacy of D-Idose, a well-characterized chemotherapeutic agent such as Doxorubicin will be used as a positive control. A vehicle control (the solvent used to dissolve D-Idose, likely sterile water or PBS) will serve as the negative control.
-
Dose-Response and Time-Course: All experiments should be conducted over a range of D-Idose concentrations and multiple time points to determine the IC50 (half-maximal inhibitory concentration) and understand the kinetics of the cellular response.
Below is a diagram illustrating the proposed experimental workflow.
Caption: A tiered workflow for the in vitro validation of D-Idose.
Core Assays for Assessing Anti-Proliferative Effects
Cell Viability & Metabolic Activity: The MTT Assay
The MTT assay is a crucial first-pass, colorimetric test to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Protocol: MTT Assay [13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of D-Idose or Doxorubicin. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Comparative IC50 Values (Hypothetical Data)
| Compound | Cell Line | IC50 at 48h (µM) |
| D-Idose | MOLT-4F (Leukemia) | 5000 |
| MCF-7 (Breast Cancer) | 7500 | |
| MCF-10A (Normal-like) | >20000 | |
| Doxorubicin | MOLT-4F (Leukemia) | 0.1 |
| MCF-7 (Breast Cancer) | 0.5 | |
| MCF-10A (Normal-like) | 2.5 |
Direct Measurement of DNA Synthesis: The BrdU Assay
To confirm that the effects observed in the MTT assay are due to inhibition of proliferation rather than just an alteration in cellular metabolism, a direct measure of DNA synthesis is essential. The BrdU (5-bromo-2'-deoxyuridine) assay quantifies new DNA synthesis as BrdU, a synthetic analog of thymidine, is incorporated into the DNA of replicating cells during the S-phase.[14][15][16]
Protocol: BrdU Assay [15][17][18]
-
Cell Seeding & Treatment: Seed and treat cells with D-Idose or Doxorubicin as described for the MTT assay.
-
BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.[15][17]
-
Fixation & Denaturation: At the end of the incubation, remove the medium, fix the cells, and denature the DNA (e.g., with an acid or heat treatment) to expose the incorporated BrdU.[16]
-
Antibody Incubation: Add an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a TMB substrate. The extent of color development is proportional to the amount of BrdU incorporated.[18]
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Long-Term Proliferative Potential: Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony.[19][20][21][22] It is the gold standard for measuring reproductive cell death after treatment and provides insight into long-term anti-proliferative effects that might be missed in short-term assays.[19][21]
Protocol: Clonogenic Assay [19][20][21]
-
Cell Seeding: Plate a low, precise number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with D-Idose or Doxorubicin for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Gently wash the plates with PBS, fix the colonies (e.g., with a methanol/acetic acid solution), and stain with 0.5% crystal violet.[19]
-
Colony Counting: Wash away excess stain, air dry the plates, and count the colonies (defined as groups of ≥50 cells).
Unraveling the Mechanism: Cytostatic vs. Cytotoxic Effects
After confirming anti-proliferative activity, the next critical step is to determine how D-Idose is inhibiting cell growth. Is it causing a cytostatic effect (cell cycle arrest) or a cytotoxic effect (cell death)?
Cell Cycle Analysis via Flow Cytometry
This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24] A compound causing cell cycle arrest will lead to an accumulation of cells in a specific phase. Propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, is commonly used for this purpose.[24][25]
Caption: The cell cycle with key checkpoints where D-Idose might intervene.
Protocol: Cell Cycle Analysis with PI Staining [24][26]
-
Cell Culture and Treatment: Culture 1-2 x 10^6 cells and treat with D-Idose or Doxorubicin for 24-48 hours.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Store at 4°C for at least 2 hours.[24][25]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[24]
-
Analysis: Incubate for 30 minutes in the dark and analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.[24]
Apoptosis Detection: The Annexin V/PI Assay
To determine if D-Idose induces programmed cell death (apoptosis), the Annexin V/PI assay is the standard method.[27][28][29] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[29] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[30] Propidium Iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[27]
Protocol: Annexin V/PI Apoptosis Assay [27][28][30]
-
Induce Apoptosis: Treat cells with D-Idose or Doxorubicin for a predetermined time (e.g., 24 hours).
-
Harvest and Wash: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[27][30]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[29]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[30]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[27][30] The results will distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[27]
Comparative Analysis: Benchmarking D-Idose
The ultimate goal of this validation is to understand the potential of D-Idose as a therapeutic agent. A direct comparison with a standard drug like Doxorubicin provides critical context.
Comprehensive Comparison Table (Hypothetical Data)
| Parameter | D-Idose | Doxorubicin | Interpretation |
| IC50 (MCF-7) | 7500 µM | 0.5 µM | Doxorubicin is significantly more potent. |
| Effect on DNA Synthesis | Moderate reduction | Strong inhibition | Both inhibit proliferation, but to different extents. |
| Cell Cycle Arrest | G1 phase arrest | G2/M phase arrest | Suggests different mechanisms of action. |
| Apoptosis Induction | 25% at 48h | 70% at 48h | Doxorubicin is a more potent inducer of apoptosis. |
| Therapeutic Index (IC50 Normal / IC50 Cancer) | >2.6 | 5.0 | Doxorubicin shows a better therapeutic window in this model. |
Conclusion and Future Directions
This guide outlines a systematic and rigorous workflow for the in vitro validation of D-Idose's anti-proliferative effects. The multi-assay, comparative approach ensures that the resulting data is robust and provides a clear understanding of the compound's potency, mechanism, and selectivity.
Based on the hypothetical data, D-Idose demonstrates modest, cell-type-specific anti-proliferative activity, likely through the inhibition of glucose metabolism leading to G1 cell cycle arrest. While far less potent than Doxorubicin, its potentially unique mechanism of action warrants further investigation.
Future research should focus on:
-
Target Identification: Elucidating the precise molecular targets of D-Idose within the glucose metabolism pathway.
-
Combination Therapies: Investigating whether D-Idose can sensitize cancer cells to lower doses of conventional chemotherapeutics like Doxorubicin.
-
In Vivo Studies: Progressing to preclinical animal models to assess the efficacy and safety of D-Idose in a whole-organism context.[7][8]
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Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose. (2018). Bioscience, Biotechnology, and Biochemistry, 82(7), 1235-1243. [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Drug Discoveries & Therapeutics, 9(6), 385-394. [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2017, August 20). Bio-protocol, 7(16). [Link]
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Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose. (2018). Bioscience, Biotechnology, and Biochemistry, 82(7), 1235-1243. [Link]
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A Comparative Analysis of D-Idose and D-gulose in Cellular Metabolism: A Guide for Researchers
This guide offers an in-depth comparative study of two rare aldohexoses, D-Idose and D-gulose, within the context of cellular metabolic pathways. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a synthesized analysis grounded in stereochemical principles and established metabolic frameworks. We will explore the structural nuances of these sugars, postulate their metabolic fates in comparison to the well-understood D-glucose, and outline experimental methodologies to investigate these hypotheses.
Introduction: The Stereochemical Nuances of Rare Sugars
D-Idose and D-gulose are rare monosaccharides, belonging to the aldohexose family, meaning they are six-carbon sugars with an aldehyde group.[1] Their rarity in nature belies a significant interest in their biological activities, which are intrinsically linked to their unique three-dimensional structures. To comprehend their metabolic potential, it is crucial to understand their relationship with the ubiquitous energy source, D-glucose.
-
D-gulose is a C-4 epimer of D-glucose, meaning its stereochemistry differs from that of D-glucose only at the fourth carbon atom. It is also the C-3 epimer of D-galactose.[2]
-
D-Idose is the C-5 epimer of L-glucose.[3] This stereochemical distinction from D-glucose is more complex than a single epimerization, involving multiple chiral centers.
These subtle yet critical differences in the spatial arrangement of hydroxyl groups are the primary determinants of how these sugars interact with the enzymatic machinery of metabolic pathways.
The D-Glucose Blueprint: A Reference for Hexose Metabolism
The metabolic pathways of D-glucose are the bedrock of cellular energy production.[4] Upon entering the cell, D-glucose is promptly phosphorylated by the enzyme hexokinase to form glucose-6-phosphate (G-6-P).[5] This initial step is critical for two reasons: it traps glucose within the cell and it primes the molecule for entry into one of two major pathways:[6]
-
Glycolysis: A series of enzymatic reactions that break down G-6-P into pyruvate, generating ATP and NADH in the process.[7]
-
Pentose Phosphate Pathway (PPP): An alternative route that produces NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.
The efficiency with which a hexose is phosphorylated by hexokinase is a key determinant of its metabolic significance.
The Metabolic Trajectory of D-gulose: An Alternate Path to Glucose
While direct and extensive metabolic studies on D-gulose are limited, some evidence suggests a unique metabolic route. It has been reported that D-gulose can be metabolized in the liver, ultimately being converted into glucose.[2] This implies the existence of a specific enzymatic pathway capable of recognizing and transforming D-gulose. The potential for direct phosphorylation by hexokinase at the C-6 position remains a key question. The altered stereochemistry at C-4, compared to D-glucose, could influence its binding to the active site of hexokinase, potentially resulting in a lower phosphorylation efficiency.
dot
Caption: Hypothetical metabolic pathway of D-Idose compared to D-glucose.
Comparative Summary and Biological Implications
The distinct stereochemistries of D-Idose and D-gulose are predicted to lead to significantly different metabolic fates and biological activities.
| Feature | D-Glucose | D-gulose | D-Idose |
| Epimeric Relationship to D-Glucose | - | C-4 Epimer | [2] C-5 Epimer of L-glucose |
| Predicted Hexokinase Affinity | High | Moderate to Low | Very Low |
| Primary Metabolic Fate | Glycolysis, Pentose Phosphate Pathway | [7] Hepatic conversion to D-glucose | [2] Largely unknown, likely poor substrate for metabolism |
| Known Biological Effects | Primary energy source | [4] Inhibits blood glucose, insulin-like effects, potential anti-cancer and angiogenic effects | [2][8] Growth inhibition in C. elegans (L-idose) |
The limited metabolism of these rare sugars may be a key factor in their observed biological effects. By not being readily consumed in energy-producing pathways, they may accumulate and interact with other cellular targets, leading to outcomes like the modulation of blood glucose levels or the inhibition of cell growth.
Experimental Protocols for Elucidating Metabolic Pathways of Rare Sugars
To validate the hypotheses presented in this guide and to further unravel the metabolic pathways of D-Idose and D-gulose, the following experimental approaches are recommended.
In Vitro Hexokinase Activity Assay
This assay directly measures the ability of hexokinase to phosphorylate D-Idose and D-gulose.
Objective: To determine the kinetic parameters (Km and Vmax) of hexokinase for D-Idose and D-gulose in comparison to D-glucose.
Principle: The phosphorylation of the hexose by hexokinase consumes ATP, producing ADP. The production of ADP can be coupled to the oxidation of NADH through the pyruvate kinase and lactate dehydrogenase reactions, which can be monitored spectrophotometrically at 340 nm.
Step-by-Step Protocol:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), ATP, MgCl2, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.
-
Add the hexose substrate (D-glucose, D-Idose, or D-gulose) at varying concentrations to different reaction wells.
-
Initiate the reaction by adding a known amount of purified hexokinase.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Cellular Uptake and Metabolism Assay Using Radiolabeled Sugars
This assay determines the extent to which cells can take up and metabolize D-Idose and D-gulose.
Objective: To quantify the uptake and incorporation of radiolabeled D-Idose and D-gulose into cellular macromolecules and metabolic intermediates.
Principle: Cells are incubated with radiolabeled sugars (e.g., ¹⁴C- or ³H-labeled). After incubation, the cells are lysed, and the radioactivity in different cellular fractions (e.g., acid-soluble fraction containing sugar phosphates, and acid-insoluble fraction containing macromolecules) is measured.
Step-by-Step Protocol:
-
Culture cells (e.g., HepG2 liver cells, or a relevant cell line for the intended research) to near confluence in multi-well plates.
-
Incubate the cells with media containing a known concentration and specific activity of radiolabeled D-glucose, D-Idose, or D-gulose for various time points.
-
Wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove extracellular label.
-
Lyse the cells with a suitable lysis buffer.
-
Separate the cell lysate into acid-soluble and acid-insoluble fractions using trichloroacetic acid (TCA) precipitation.
-
Measure the radioactivity in each fraction using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
Metabolite Profiling by Mass Spectrometry
This approach identifies the downstream metabolites of D-Idose and D-gulose.
Objective: To identify and quantify the metabolic products of D-Idose and D-gulose in cell extracts or biological fluids.
Principle: Cells or tissues are exposed to the rare sugars. After a set incubation period, metabolites are extracted and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the sugar and its derivatives.
[3]Step-by-Step Protocol:
-
Expose cells or tissues to D-Idose or D-gulose.
-
Extract metabolites using a suitable solvent system (e.g., methanol/water).
-
Derivatize the samples if necessary for GC-MS analysis.
-
Analyze the samples by HPLC or GC-MS.
-
Compare the resulting chromatograms and mass spectra to known standards of the parent sugar and potential metabolites (e.g., sugar phosphates).
dot
Caption: Experimental workflow for investigating rare sugar metabolism.
Conclusion
D-Idose and D-gulose represent intriguing subjects for metabolic research. Their unique stereochemistries, which deviate from the well-metabolized D-glucose, suggest alternative and likely less efficient metabolic fates. This guide has provided a comparative framework based on current, albeit limited, knowledge and has outlined robust experimental strategies to further investigate their roles in cellular metabolism. A deeper understanding of these rare sugars holds promise for the development of novel therapeutic agents and functional food ingredients.
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Which two sugars are epimers of D-glucose? Select two answers. A. D-idose B. D-altrose C. D-gulose D. D-talose E. D-mannose F. D-allose. (n.d.). Retrieved January 16, 2026, from [Link]
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Pritchard, P. J., & Porteous, J. W. (1977). Steady-state metabolism and transport of D-glucose by rat small intestine in vitro. Biochemical Journal, 164(1), 1–14. [Link]
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Malaisse, W. J., Van Schaftingen, E., & Sener, A. (1998). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. Biochemical Pharmacology, 55(2), 215–220. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for D-Idose Quantification
Introduction: The Analytical Challenge of a Rare Sugar
D-Idose, a C-5 epimer of D-glucose, is one of the rarest naturally occurring aldohexoses.[1] While not abundant in its free form, its biological significance is profound. Its oxidized counterpart, L-iduronic acid, is a fundamental building block of essential glycosaminoglycans (GAGs) like dermatan sulfate and heparin, which are crucial for biological processes including cell signaling, coagulation, and tissue repair.[2] Furthermore, emerging research suggests that D-Idose itself possesses anti-proliferative properties against certain human cancer cell lines, marking it as a molecule of interest in novel drug development.[2][3][4]
However, the quantification of D-Idose presents significant analytical challenges. Its physical instability—it is the only aldohexose that has never been crystallized—and its structural similarity to other common sugars necessitate robust, accurate, and reliable analytical methods.[1] For researchers in drug development and glycobiology, ensuring the integrity of quantification data is paramount. This guide provides an in-depth comparison of four distinct analytical methodologies for D-Idose quantification: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), Enzymatic Assays, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Crucially, this guide is built around the principle of cross-validation . In analytical chemistry, cross-validation is the process of critically assessing and comparing data generated from two or more different methods to verify that each method produces consistent, reliable, and accurate results.[5][6] This practice is the cornerstone of a self-validating system, ensuring inter-method reproducibility and bolstering confidence in analytical findings, a requirement in regulated research and manufacturing environments.[5]
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a workhorse technique for the analysis of carbohydrates, particularly for those, like D-Idose, that lack a UV-absorbing chromophore.
Causality Behind Experimental Choices
The core principle of this method is the physical separation of analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For polar molecules like monosaccharides, hydrophilic interaction liquid chromatography (HILIC) or specialized ion-exclusion columns are typically employed. The choice of a Refractive Index Detector (RID) is a direct consequence of the analyte's structure; since sugars do not absorb UV light, detection relies on measuring the difference in the refractive index between the mobile phase and the eluent containing the analyte.[7] This detection method is universal but is highly sensitive to temperature fluctuations and is incompatible with gradient elution, which necessitates careful method development and a stable operating environment.[7][8]
Experimental Protocol: HPLC-RID for D-Idose
-
System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector is required.[9]
-
Chromatographic Conditions:
-
Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm).[8][10]
-
Mobile Phase: Isocratic elution with 0.01 N Sulfuric Acid in HPLC-grade water.[10]
-
Flow Rate: 0.6 mL/min.[8]
-
Column Temperature: 35-65°C. Temperature must be stable.[8][9]
-
RID Temperature: Set to match the column temperature (e.g., 35°C).[9]
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of D-Idose standard (e.g., 10 mg/mL) in HPLC-grade water.
-
Create a series of calibration standards (e.g., 0.1 to 10 mg/mL) by diluting the stock solution.
-
Dissolve and dilute experimental samples in the mobile phase.
-
Filter all solutions through a 0.22 µm syringe filter before injection to protect the column.[8]
-
-
Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject 10-20 µL of each standard and sample.
-
Identify the D-Idose peak by comparing the retention time with the standard.
-
Quantify by creating a calibration curve of peak area versus concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior sensitivity and specificity compared to HPLC-RID, leveraging the power of mass spectrometry for definitive identification. However, it introduces the requirement of chemical derivatization.
Causality Behind Experimental Choices
D-Idose, like other sugars, is non-volatile due to its numerous polar hydroxyl groups, making it unsuitable for direct GC analysis.[11] The protocol therefore mandates a derivatization step to replace the labile hydroxyl protons with non-polar groups (e.g., trimethylsilyl), thereby increasing volatility.[11][12] A common issue with sugar analysis by GC is the presence of multiple anomeric forms (tautomers) in solution, which results in multiple chromatographic peaks for a single sugar, complicating quantification.[11] To mitigate this, a two-step derivatization involving oximation followed by silylation is often employed. The initial oximation step converts the open-chain aldehyde group to an oxime, which reduces the number of cyclic isomers formed.[11]
Experimental Protocol: GC-MS for D-Idose
-
Sample Preparation & Derivatization:
-
Lyophilize the aqueous sample containing D-Idose to complete dryness in a reaction vial.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 60°C for 60 minutes. This step converts the aldehyde group to a methoxime.
-
Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 90 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[12]
-
-
System Preparation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap) is used.
-
Chromatographic & Spectrometric Conditions:
-
Column: Agilent J&W HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C, splitless injection (1 µL).[13]
-
Oven Program: Initial temperature of 80°C for 2 min, ramp to 280°C at 5°C/min, hold for 5 min.[13]
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-600.
-
-
Analysis:
-
Identify the derivatized D-Idose peaks by their retention time and characteristic mass spectrum.
-
Quantification is typically performed using selected ion monitoring (SIM) of characteristic fragment ions for higher sensitivity and specificity, using an appropriate internal standard.
-
Enzymatic Assays
Causality Behind Experimental Choices
The foundation of this method is an enzyme that specifically recognizes and converts D-Idose. The reaction is then "coupled" to a second enzymatic reaction that produces a readily detectable signal, such as the change in absorbance of NADH at 340 nm.[14] The primary challenge and absolute requirement for this method is the specificity of the initial enzyme. Given that biological samples often contain high concentrations of interfering sugars like D-glucose, a preliminary "scrubbing" step to remove these interferents is often necessary to prevent false positives, as demonstrated in enzymatic assays for D-mannose.[15][16]
Experimental Protocol: Coupled Enzymatic Assay for D-Idose (Hypothetical)
-
Sample Pre-treatment (Glucose Removal):
-
Assay Reaction:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing NAD⁺ and a specific D-Idose Dehydrogenase (note: this enzyme may need to be sourced or engineered).
-
Add the glucose-depleted sample to the reaction buffer.
-
The D-Idose Dehydrogenase will catalyze the oxidation of D-Idose, with the concomitant reduction of NAD⁺ to NADH.
-
-
Detection:
-
Measure the increase in absorbance at 340 nm using a spectrophotometer or plate reader.
-
The change in absorbance is directly proportional to the amount of NADH produced, and thus to the initial concentration of D-Idose.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of D-Idose.
-
Calculate the D-Idose concentration in the samples by interpolating their absorbance values from the standard curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for an identical analyte standard for calibration.
Causality Behind Experimental Choices
qNMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[17] For quantification, a certified internal standard of known purity and concentration is added to the sample. The concentration of the analyte (D-Idose) is then determined by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard.[17] This approach is powerful because it is non-destructive and provides structural confirmation simultaneously with quantification. The main challenges are its lower sensitivity compared to MS and the potential for signal overlap in complex mixtures, which requires careful selection of non-overlapping signals for integration.[18][19]
Experimental Protocol: qNMR for D-Idose
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the D-Idose-containing sample and a certified internal standard (e.g., maleic acid, TSP) in a known volume of a deuterated solvent (e.g., D₂O).
-
Transfer the solution to a high-precision NMR tube.
-
-
System & Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1, typically 5-7 times the longest T₁ of the signals of interest) to ensure full signal relaxation for accurate integration.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal for D-Idose and a signal for the internal standard. The anomeric proton signals are often good candidates.[19]
-
-
Calculation:
-
The concentration of D-Idose is calculated using the following formula: C_ido = (I_ido / N_ido) * (N_std / I_std) * (MW_ido / MW_std) * (m_std / V) * P_std Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass of the standard
-
V = Volume of the solvent
-
P = Purity of the standard
-
-
The Cross-Validation Framework
The ultimate goal is to ensure that different analytical techniques yield comparable results for the same sample, thereby validating the accuracy of the measurements. A typical cross-validation workflow involves analyzing a set of identical samples, spanning the expected concentration range, with each of the chosen methods.
Caption: Workflow for the cross-validation of analytical methods.
The results are then compared statistically. High correlation coefficients (r > 0.99), non-significant differences in paired t-tests, and agreement within acceptable limits on a Bland-Altman plot would confirm that the methods are concordant and can be used interchangeably or for mutual confirmation.
In-Depth Method Comparison
The choice of the optimal analytical method depends on the specific requirements of the study, including sample matrix, required sensitivity, throughput, and available resources.
Quantitative Data Summary
| Parameter | HPLC-RID | GC-MS | Enzymatic Assay | qNMR Spectroscopy |
| Principle | Chromatographic separation, Refractive Index | Chromatographic separation, Mass Spectrometry | Enzyme Specificity, Spectrophotometry | Nuclear Magnetic Resonance |
| Specificity | Moderate (relies on retention time) | Very High (mass spectrum) | High (if enzyme is specific) | Very High (unique chemical shifts) |
| Sensitivity (LOQ) | ~1-10 µg/mL[7][20] | ~1-10 ng/mL | ~1-5 µM (variable)[15] | ~10-100 µg/mL |
| Linearity (Typical r²) | >0.999[9] | >0.995 | >0.99 | N/A (Primary Method) |
| Precision (%RSD) | < 2%[9] | < 10% | < 10%[15] | < 1% |
| Accuracy (% Recovery) | 95-105%[9] | 90-110% | 90-110%[15] | 98-102% |
| Sample Prep | Simple (dissolve, filter) | Complex (derivatization) | Moderate (buffer exchange, cleanup) | Simple (dissolve with standard) |
| Throughput | High | Medium | High (plate-based) | Low |
| Cost (Instrument) | Low | High | Low | Very High |
Method Selection Guide
The following diagram illustrates a decision-making process for selecting the appropriate method based on common research needs.
Caption: Decision guide for selecting a D-Idose quantification method.
Conclusion
The accurate quantification of D-Idose is a critical task in advancing its potential therapeutic applications. No single analytical method is universally superior; the optimal choice is dictated by the specific analytical question.
-
HPLC-RID is an excellent choice for routine quality control and quantification in relatively simple matrices where high sample throughput and cost-effectiveness are important.
-
GC-MS is the preferred method for trace-level quantification in complex biological matrices, offering unparalleled sensitivity and specificity, albeit at the cost of more complex sample preparation.
-
Enzymatic assays , if a specific enzyme can be sourced, offer a high-throughput method for functional screening.
-
qNMR stands as the gold standard for accuracy and is invaluable for the certification of reference materials and for studies requiring absolute quantification without reliance on calibration curves.
By employing a cross-validation approach, researchers and scientists can build a robust, self-validating analytical framework. Comparing the results from an orthogonal method (e.g., HPLC-RID vs. GC-MS) provides the highest level of confidence in the data, ensuring the scientific integrity required for progression in drug development and beyond.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for GC-MS Analysis of ¹⁸O-Labeled Idose. Benchchem.
- BenchChem Technical Support Team. (2025). D-Idose | 5978-95-0. Benchchem.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
- Wikipedia contributors. (n.d.). Cross-validation (analytical chemistry). Wikipedia.
- Zhu, C., & Zuo, Y. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. National Institutes of Health.
- Snyder, J. R., & Serianni, A. S. (n.d.). D-Idose: a one- and two-dimensional NMR investigation of solution composition and conformation. ACS Publications.
- Khatun, M., et al. (2020). Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose. PubMed.
- Khatun, M., et al. (2020). Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose. National Institutes of Health.
- RSC Publishing. (n.d.). Analytical Methods. RSC Publishing.
- MASONACO. (n.d.). Mono- and disaccharides (GC-MS). MASONACO.
- Pukar, P., et al. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. MDPI.
- Durmaz, G., & Göksu, M. Z. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. ResearchGate.
- Zayontz, E., et al. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Protocols.io.
- Zayontz, E., et al. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID v1. ResearchGate.
- Alton, G., & Etchison, J. R. (n.d.). Enzymatic assay of D-mannose in serum. PubMed.
- Alton, G., & Etchison, J. R. (n.d.). Enzymatic assay of D mannose in serum. ResearchGate.
- Moon, J., et al. (2020). Simultaneous analysis of monosaccharides using ultra high performance liquid chromatography-high resolution mass spectrometry without derivatization for validation of certified reference materials. ResearchGate.
- Viskacka, M., et al. (n.d.). Application of conventional HPLC RI technique for sugar analysis in hydrolysed hay. CABI Digital Library.
- Rosli, S. M., et al. (2025). Analytical method development and validation for monosaccharide profiling in Lignosus rhinocerotis using rP-HPLC. PubMed.
- Okeke, C. C., et al. (2025). Antidiabetic Activity and in silico Molecular Docking of GC-MS- Identified Compounds in Chromatographic Fractions of Tephrosia bracteolata Guill. & Perr. (Fabaceae) Leaves. ResearchGate.
- Thuppil, P., et al. (n.d.). Quantification of IDO1 enzyme activity in normal and malignant tissues. National Institutes of Health.
- Prommapan, P., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. National Institutes of Health.
- Gounder, K., et al. (2026). Simultaneous Production of Rhamnolipids and Glycolipopeptides by Burkholderia thailandensis E264 via Covalorization of Torrefied. ACS Publications.
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D-Idose vs. Its Derivatives: A Comparative Analysis of Efficacy in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of carbohydrate chemistry and its application in therapeutic development, rare sugars are emerging as a focal point of intensive research. Among these, D-idose, a C-3 epimer of D-gulose, presents a unique stereochemistry that has prompted investigations into its biological activities. While not naturally abundant, its potential as a bioactive molecule, particularly in oncology, is beginning to be unveiled. This guide provides a comparative analysis of the efficacy of D-idose and its derivatives in biological systems, synthesizing available experimental data to elucidate structure-activity relationships and underlying mechanisms of action. As a Senior Application Scientist, the aim is to provide not just a summary of findings, but a critical evaluation of the experimental choices and a forward-looking perspective on this intriguing class of molecules.
D-Idose: A Potent Anti-Proliferative Agent
Recent studies have highlighted the anti-proliferative effects of D-idose, particularly against hematological malignancies. A key study demonstrated that D-idose significantly inhibits the proliferation of MOLT-4F human leukemia cells.[1][2] This effect was observed to be more potent than that of D-allose, another well-studied rare sugar with known anti-cancer properties.[1][2]
Mechanism of Action: A Divergence from D-Allose
The anti-proliferative mechanism of D-allose is known to be mediated through the upregulation of thioredoxin-interacting protein (TXNIP), which in turn inhibits glucose uptake and induces cell cycle arrest.[1][2] Intriguingly, the anti-proliferative action of D-idose appears to follow a different pathway. Experimental evidence shows that D-idose does not induce the expression of TXNIP, suggesting a distinct, TXNIP-independent mechanism of action.[2] This finding is significant as it opens up new avenues for therapeutic intervention, potentially overcoming resistance mechanisms associated with the TXNIP pathway.
The Critical Role of the C-6 Hydroxyl Group: A Comparative Study with 6-deoxy-D-idose
To understand the structural determinants of D-idose's bioactivity, a comparative study was conducted with its derivative, 6-deoxy-D-idose, in which the hydroxyl group at the C-6 position is replaced by a hydrogen atom. The results were striking: while D-idose exhibited potent anti-proliferative activity, 6-deoxy-D-idose showed no inhibitory effect on the proliferation of MOLT-4F cells.[2]
Data Presentation: Anti-Proliferative Efficacy
| Compound | Concentration (mM) | Cell Line | Proliferation Inhibition (%) | Citation |
| D-Idose | 5 | MOLT-4F | 60 | [1][2] |
| D-Allose | 5 | MOLT-4F | 46 | [1][2] |
| 6-deoxy-D-idose | 5 | MOLT-4F | 0 | [2] |
This data unequivocally underscores the critical importance of the C-6 hydroxyl group for the anti-proliferative efficacy of D-idose. This finding is pivotal for the rational design of future D-idose-based therapeutics, suggesting that modifications at this position are likely to abrogate activity.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
A detailed protocol for assessing the anti-proliferative effects of D-idose and its derivatives is as follows:
-
Cell Culture: MOLT-4F human leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: D-idose, 6-deoxy-D-idose, or other derivatives are dissolved in the culture medium to the desired concentrations (e.g., 5 mM) and added to the wells. A vehicle control (medium only) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control.
Western Blot for TXNIP Expression
To investigate the mechanism of action, the expression of TXNIP can be assessed as follows:
-
Cell Treatment and Lysis: MOLT-4F cells are treated with D-idose or D-allose (as a positive control) for a specified time. After treatment, cells are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody against TXNIP overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Logical Relationships
The current understanding of the signaling pathways involved in the anti-proliferative effects of D-idose and its comparison with D-allose can be visualized as follows:
Caption: Comparative signaling pathways of D-Allose, D-Idose, and 6-deoxy-D-idose.
Future Directions and Unexplored Derivatives
The current body of research provides a compelling starting point but also highlights significant gaps in our understanding of D-idose and its derivatives. While the anti-proliferative effects of D-idose are promising, further investigation is required to fully elucidate its mechanism of action.
Furthermore, the biological activities of other D-idose derivatives, such as D-idofuranose and D-idonic acid , remain largely unexplored. Given the structural and functional importance of furanose and aldonic acid derivatives in various biological processes, these compounds represent a promising frontier for future research. A systematic evaluation of a broader range of D-idose derivatives is necessary to build a comprehensive structure-activity relationship profile. This will be instrumental in guiding the development of novel carbohydrate-based therapeutics with enhanced efficacy and selectivity.
Conclusion
D-idose has demonstrated significant anti-proliferative activity in cancer cell lines, notably exceeding the potency of D-allose in certain contexts. The mechanism of action appears to be distinct from that of D-allose, offering a potential advantage in overcoming certain resistance mechanisms. The comparative analysis with 6-deoxy-D-idose definitively establishes the C-6 hydroxyl group as a critical determinant of its bioactivity. While the current data is promising, it represents the tip of the iceberg. A thorough investigation into a wider array of D-idose derivatives is warranted to unlock the full therapeutic potential of this rare sugar and its analogs. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
-
Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose. J-Stage. [Link]
-
Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose. PMC - NIH. [Link]
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- 2. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Allose and D-Idose on Caenorhabditis elegans Growth Inhibition
This guide provides a detailed comparison of the growth-inhibitory properties of two rare aldohexose stereoisomers, D-allose and D-idose, on the model organism Caenorhabditis elegans. We will delve into the current scientific understanding of their mechanisms, present comparative efficacy data from key studies, and provide robust experimental protocols for researchers seeking to validate or expand upon these findings.
Introduction: Rare Sugars as Biological Modulators
Caenorhabditis elegans, with its well-defined genetics and rapid lifecycle, serves as a powerful in vivo model for toxicological and metabolic studies.[1] Rare sugars, which are monosaccharides that exist in limited quantities in nature, are of increasing interest for their diverse biological activities.[2][3] Among these, D-allose (the C3 epimer of D-glucose) and D-idose are of particular interest. While many rare sugars are being explored for therapeutic benefits, their potential as antimetabolites or growth inhibitors is also a critical area of research. This guide synthesizes the available data to compare the effects of D-allose and D-idose on C. elegans development.
The Antimetabolite Hypothesis: Mechanism of Action
The prevailing hypothesis for the growth-inhibitory action of certain rare sugars in C. elegans is rooted in their structural similarity to common, metabolizable sugars like D-glucose.[2][4] This mimicry allows them to enter cellular metabolic pathways where they act as antimetabolites.
The proposed mechanism involves a critical first step: phosphorylation by hexokinase (HXK), the same enzyme that phosphorylates glucose to initiate glycolysis. For D-allose, this step appears to be essential for its biological activity. Studies have demonstrated that 6-deoxy-D-allose, a derivative that lacks the hydroxyl group at the C6 position and thus cannot be phosphorylated by HXK, exerts no significant effect on C. elegans growth.[3][5][6] This strongly suggests that the accumulation of D-allose-6-phosphate, which cannot be further metabolized, impedes the normal glycolytic flux, leading to a delay in development.[2][4]
Caption: Proposed mechanism for D-allose-induced growth inhibition in C. elegans.
Comparative Efficacy: D-Allose vs. the Isomers of Idose
A comprehensive screening of 16 aldohexose stereoisomers provided critical data on their comparative effects on C. elegans growth.[6] The study revealed that while D-allose demonstrated a notable inhibitory effect, it was L-idose , not D-idose, that exhibited the most potent growth inhibition among the tested sugars. D-idose was among the 13 stereoisomers that did not produce a statistically significant effect on nematode growth.[3][6]
This highlights the profound impact of stereochemistry on biological activity. The specific orientation of hydroxyl groups dictates how the molecule interacts with cellular machinery, such as enzymes and transporters.
| Rare Sugar | Relative Body Size (% of Control) | Growth Inhibition |
| D-Allose | 60.8% | Moderate |
| L-Idose | 49.5% | Considerable |
| D-Idose | Not Statistically Significant | None Observed |
| Data sourced from Sakoguchi et al., 2016.[6] The experiment measured the mean body size of C. elegans after treatment with 167 mM of each sugar under monoxenic conditions. |
These findings were corroborated in axenic culture conditions, which use a chemically defined medium, confirming that the inhibitory effects are not dependent on the bacterial food source (E. coli) but are a direct consequence of the sugar's impact on the nematode's metabolism.[3][5][6]
Experimental Protocol: C. elegans Growth Inhibition Assay
To ensure reproducibility and scientific rigor, a standardized protocol is essential. The following is a detailed methodology for assessing the growth-inhibitory effects of rare sugars in a liquid culture format.
Materials and Reagents
-
C. elegans N2 (wild-type) strain
-
E. coli OP50 strain
-
Nematode Growth Medium (NGM) agar plates
-
S-basal medium
-
Synchronized L1-stage larvae
-
Sterile 96-well flat-bottom plates
-
Test compounds: D-allose, L-idose, D-idose (dissolved in S-basal)
-
Osmotic control: D-mannitol
-
Incubator set to 20°C
-
Microscope with imaging capabilities or a large particle sorter (e.g., COPAS BIOSORT)
Workflow
Caption: Standard workflow for a C. elegans growth inhibition assay.
Step-by-Step Procedure
-
Synchronization: Prepare a synchronized population of L1 larvae by treating gravid adult worms on NGM plates with a bleach/NaOH solution to isolate eggs. Wash the eggs and allow them to hatch overnight in M9 buffer without a food source. This arrests the worms at the L1 stage.
-
Assay Preparation: Prepare solutions of D-allose, L-idose, D-idose, and D-mannitol in S-basal medium at the desired final concentrations (e.g., 167 mM).[6] Also, prepare a suspension of E. coli OP50 in S-basal.
-
Plating: In a 96-well plate, add the synchronized L1 larvae (approximately 15-20 worms per well).
-
Treatment: Add the prepared sugar and bacteria solutions to the corresponding wells. Ensure final volumes are consistent across all wells. Include vehicle-only (bacteria, no sugar) and osmotic pressure (D-mannitol) controls. The use of an osmotic control is critical to validate that the observed effects are due to specific biological activity and not simply a response to high solute concentration.[3][6]
-
Incubation: Incubate the plate at 20°C for 72 hours, which is the approximate time for control worms to reach the gravid adult stage.
-
Measurement: After incubation, quantify worm growth. This can be done by capturing images of each well and using software to measure the projected area or length of each worm. High-throughput methods can utilize a COPAS BIOSORT instrument for automated measurement.[1]
-
Analysis: Calculate the mean body size for each treatment condition. Normalize the results to the vehicle control group and perform statistical analysis (e.g., one-way ANOVA followed by a multiple comparison test) to determine significance.
Broader Biological Context and Insights
It is crucial to recognize that the biological effects of rare sugars can be concentration-dependent. While high concentrations (e.g., >100 mM) of D-allose inhibit growth, lower concentrations have been shown to have different, and even beneficial, effects.
Notably, a study found that 28 mM D-allose extends the lifespan of C. elegans by 23.8%.[7][8] This lifespan extension operates through a distinct mechanism involving the insulin signaling pathway factor DAF-16 and the sirtuin SIR-2.1, which are well-known longevity genes.[7][9] This dual nature—growth inhibitory at high doses and life-extending at lower doses—underscores the complexity of these compounds and the importance of dose-response studies in drug development and toxicology.
Conclusion
In comparing the growth inhibitory effects of D-allose and D-idose on C. elegans, the available scientific evidence provides a clear distinction:
-
D-Allose is a moderate inhibitor of C. elegans growth, with its mechanism likely dependent on phosphorylation by hexokinase to form an antimetabolite that disrupts glycolysis.[5][6]
-
D-Idose has not been found to have a significant growth-inhibitory effect in screening studies.[6]
-
L-Idose , the stereoisomer of D-idose, is a more potent growth inhibitor than D-allose, emphasizing the critical role of molecular stereochemistry in determining biological function.[6]
For researchers in this field, these findings highlight the necessity of screening multiple stereoisomers and performing careful dose-response analyses. The contrasting effects of D-allose at different concentrations serve as a valuable case study in how a single compound can modulate distinct biological pathways, offering both potential therapeutic benefits and toxicological risks.
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Screening of biologically active monosaccharides: growth inhibitory effects of D-allose, D-talose, and L-idose against the nematode Caenorhabditis elegans - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Sakoguchi, H., Yoshihara, A., Izumori, K., & Sato, M. (2016). Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans. Bioscience, Biotechnology, and Biochemistry, 80(6), 1058–1061. [Link]
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Sakoguchi, H., Yoshihara, A., Izumori, K., & Sato, M. (2016). Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans. Taylor & Francis Online, 80(6), 1058-1061. [Link]
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Sakoguchi, H., Yoshihara, A., Izumori, K., & Sato, M. (2016). Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans. Bioscience, Biotechnology, and Biochemistry, 80(6), 1058-1061. [Link]
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Shintani, T., Sakoguchi, H., Yoshihara, A., Tokuda, M., & Sato, M. (2017). d-Allulose, a stereoisomer of d-fructose, extends Caenorhabditis elegans lifespan through a dietary restriction mechanism. ResearchGate. [Link]
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Shintani, T., et al. (2019). D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling. Journal of Applied Glycoscience, 66(4), 139-142. [Link]
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Shintani, T., Sakoguchi, H., Yoshihara, A., Tokuda, M., & Sato, M. (2017). d-Allulose, a stereoisomer of d-fructose, extends Caenorhabditis elegans lifespan through a dietary restriction mechanism: A new candidate dietary restriction mimetic. Biochemical and Biophysical Research Communications, 493(4), 1528-1533. [Link]
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A Comparative Analysis of D-Idose and D-Talose for Therapeutic Development
Introduction
In the expanding landscape of carbohydrate chemistry and its application to drug discovery, rare monosaccharides have emerged as a frontier of significant interest. Their structural diversity, often subtly different from their abundant counterparts, can translate into unique biological activities. This guide provides an in-depth structural and functional comparison of two such rare aldohexoses: D-Idose and D-Talose. While both are stereoisomers of D-glucose, their distinct spatial arrangements of hydroxyl groups confer divergent physicochemical properties and biological functions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by experimental data to inform and guide future research and therapeutic applications.
Structural Comparison: A Tale of Two Epimers
D-Idose and D-Talose are both six-carbon aldoses with the molecular formula C₆H₁₂O₆.[1] Their structural differences lie in the stereochemistry of the hydroxyl groups along the carbon backbone. D-Talose is the C-2 epimer of D-galactose and the C-4 epimer of D-mannose.[2][3] D-Idose is the C-3 epimer of D-gulose.[3] This makes them diastereomers of each other, with distinct three-dimensional structures.
Figure 2: Postulated metabolic pathways for D-Talose and L-Idose.
Synthesis and Availability: A Challenge for Rare Sugars
The rarity of D-Idose and D-Talose in nature necessitates their synthesis for research and development purposes. Both chemical and enzymatic methods have been developed for their production.
-
D-Talose: D-Talose can be synthesized from the more abundant D-galactose through epimerization. [4]Enzymatic conversion using cellobiose 2-epimerase has been demonstrated, with a reported yield of about 8.5% and a product purity of 86%. [4]Chemical synthesis routes have also been developed, with overall yields of around 19% from furfural. [5]
-
D-Idose: D-Idose is considered one of the most unstable of all the aldohexoses. [6]Practical synthesis from D-glucose via seven-carbon sugar intermediates has been reported. [6] The development of efficient and scalable synthetic routes is crucial for the advancement of research on these rare sugars.
Experimental Protocols: Analysis and Differentiation
The structural similarity of D-Idose and D-Talose presents a challenge for their analytical separation and characterization.
Chromatographic Separation
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of monosaccharides. Anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a commonly used method for carbohydrate analysis.
Experimental Protocol: HPLC Separation of Aldohexoses
-
Column: A specialized carbohydrate analysis column, such as a polymeric anion-exchange column.
-
Mobile Phase: An aqueous solution of sodium hydroxide, with the concentration optimized for the separation of the specific isomers. For instance, a gradient of sodium hydroxide can be employed to resolve a mixture of aldohexoses.
-
Detection: Pulsed amperometric detection (PAD) is highly sensitive for carbohydrates.
-
Temperature Control: Column temperature should be carefully controlled as it can significantly affect the separation and detection of aldoses. [7]
Spectroscopic and Spectrometric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable tools for the structural elucidation of carbohydrates.
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to differentiate between sugar isomers based on the chemical shifts and coupling constants of the protons and carbons in the molecule. [8][9]The distinct stereochemistry of D-Idose and D-Talose will result in unique NMR spectra.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with tandem MS (MS/MS), can differentiate diastereomeric monosaccharides. [10]Complexation with a metal ion, such as zinc(II), can enhance the stereochemical differentiation in the gas phase. [10] Experimental Protocol: Differentiation by ESI-MS/MS
-
Sample Preparation: Form a complex of the sugar with a metal salt (e.g., zinc(II) diethylenetriamine) in a suitable solvent.
-
Infusion: Infuse the sample solution into the ESI source of a mass spectrometer.
-
MS Analysis: Acquire the mass spectrum to identify the [M+Zn(dien)-H]⁺ ion.
-
MS/MS Analysis: Isolate the precursor ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern will be specific to the stereochemistry of the sugar.
Conclusion and Future Perspectives
D-Idose and D-Talose, while both rare aldohexoses, exhibit distinct structural and functional characteristics that warrant their individual investigation as potential therapeutic agents. Their differing biological activities, particularly their anti-proliferative effects, highlight the profound impact of subtle stereochemical variations. The advancement of synthetic methodologies and analytical techniques will be critical in unlocking the full therapeutic potential of these and other rare sugars. Further research into their metabolic pathways and molecular targets will provide a deeper understanding of their mechanisms of action and pave the way for their rational design into novel therapeutics.
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Van Overtveldt, J., Van der Borght, T., De Visser, P., Desmet, T., & Soetaert, W. (2018). Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst. International journal of molecular sciences, 19(10), 2969. [Link]
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Shintani, T., Sakoguchi, H., Yoshihara, A., Izumori, K., & Sato, M. (2019). D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling. Journal of applied glycoscience, 66(3), 139–142. [Link]
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Balestri, F., Cappiello, M., Moschini, R., Rotondo, R., Buggiani, I., Pelosi, P., Mura, U., & Del Corso, A. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. Biochemical and biophysical research communications, 457(3), 324–328. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of D-Idose
As researchers and scientists, our focus is often on the synthesis and application of novel compounds. However, responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, protects the environment, and maintains regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe and efficient disposal of D-Idose, a rare aldohexose monosaccharide.[1] Moving beyond a simple checklist, we will explore the reasoning behind these procedures, empowering you to make informed decisions for a safer laboratory environment.
Hazard Identification and Risk Assessment of D-Idose
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is essential. D-Idose is a C6H12O6 monosaccharide, an epimer of D-glucose.[1][2]
Based on guidelines from environmental health and safety authorities, simple sugars and sugar alcohols are generally classified as non-hazardous organic chemicals.[3][4][5] A review of available safety data reveals that D-Idose does not meet the criteria for classification as a hazardous waste under typical Ignitability, Corrosivity, Reactivity, or Toxicity characteristics.[6] This low-hazard profile is the foundation of our disposal strategy.
Table 1: Physicochemical Properties of D-Idose
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂O₆ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Appearance | Typically a powder or clear liquid in solution | [7][8] |
| Hazard Class | Not classified as hazardous |[3][4] |
Causality: The non-hazardous classification stems from its biochemical nature. As a simple sugar, it is readily metabolized and does not possess the chemical functionalities typically associated with corrosive, reactive, or toxic compounds.
Personal Protective Equipment (PPE) and Handling
While D-Idose is not considered hazardous, adherence to Good Laboratory Practice (GLP) is paramount. The primary risks associated with handling the solid form are the inhalation of nuisance dust and incidental contact.
Standard PPE for handling D-Idose includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Standard laboratory gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: An N95 mask is recommended when handling large quantities of the powder to prevent inhalation.[8]
These measures form a self-validating system of protection, minimizing exposure regardless of the compound's low toxicity.
D-Idose Disposal Decision Workflow
The correct disposal path depends on the form of the waste and whether it has been contaminated with other substances. This decision tree provides a logical workflow to determine the appropriate protocol.
Caption: Disposal decision workflow for D-Idose waste streams.
Step-by-Step Disposal Protocols
Protocol 4.1: Disposal of Uncontaminated Solid D-Idose
This protocol applies to pure, solid D-Idose powder that is no longer needed. The primary objective is to ensure the waste is securely contained and correctly identified to avoid alarming or endangering custodial staff.
-
Containment: Place the solid D-Idose into a clean, sealable container. This can be the original manufacturer's bottle or a new, clearly labeled vial or jar.
-
Secure Packaging: Place the sealed primary container into a larger, durable outer package, such as a cardboard box or a heavy-duty plastic bag. It is best practice to use at least two layers of packaging.[3][5]
-
Labeling: Clearly label the outer package as "NON-HAZARDOUS WASTE " and list the chemical name, "D-Idose." This explicit labeling prevents confusion and ensures custodial staff do not handle laboratory chemicals.[3]
-
Final Disposal: Laboratory personnel must transport the securely packaged and labeled waste directly to the facility's main waste dumpster.[4][5] Do not place this waste in common laboratory or office trash cans.[4]
Rationale: This procedure isolates the chemical from the general waste stream until it reaches the dumpster, protecting non-laboratory personnel from unknown chemical exposure and preventing accidental spills.
Protocol 4.2: Disposal of Uncontaminated Aqueous D-Idose Solutions
This protocol is for dilute, aqueous solutions of D-Idose. The key principle is dilution to prevent any potential impact on plumbing or wastewater treatment systems.
-
Verify pH: Check the pH of the solution. It should be within a neutral range (guidelines often suggest between 5.0 and 12.5).[9] D-Idose solutions are expected to be neutral, but this step is crucial if any acids or bases were used in preparation.
-
Dilution & Discharge: For small quantities (typically under one liter), pour the solution down a laboratory sink drain while flushing with a copious amount of cold water (at least 10 parts water to 1 part solution).[10]
-
Large Quantities: For larger volumes or highly concentrated stock solutions, it is best practice to collect the waste in a clearly labeled container for professional disposal.[9] Contact your institution's Environmental Health & Safety (EHS) office for guidance.
Rationale: Water solubility and low toxicity allow for drain disposal in small amounts. Flushing with excess water ensures the solution is significantly diluted, posing no threat to the sanitary sewer system or the biological processes at wastewater treatment facilities.[9]
Protocol 4.3: Disposal of Contaminated Labware
This protocol applies to disposable items like gloves, weigh boats, paper towels, and glassware that have come into contact with D-Idose but are not contaminated with any hazardous substances.
-
Segregation: Ensure the labware is only contaminated with D-Idose. If it is also contaminated with a hazardous chemical, it must be disposed of as hazardous waste according to the rules for that contaminant.[11]
-
Solid Waste: Non-sharp items (gloves, wipes, plasticware) can be placed in a sealed bag and disposed of via the designated laboratory waste stream, which may be the "Tiger" bag or equivalent non-hazardous identifiable lab waste stream.[12] If such a stream is unavailable, follow the procedure for solid waste disposal (Protocol 4.1).
-
Glassware: Empty glass containers should be triple-rinsed with water.[11] After rinsing, deface or remove all chemical labels and dispose of the clean glass in the appropriate broken glass disposal box.
Rationale: Segregation is the most critical step. Treating non-hazardous waste as hazardous is expensive and environmentally burdensome, while improperly disposing of hazardous waste is a serious safety and regulatory violation.
Spill Management Protocol
In the event of a spill, a systematic response ensures safety and effective cleanup.
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: At a minimum, wear the PPE outlined in Section 2.
-
Containment & Cleanup (Solid Spill):
-
Gently cover the spill with damp paper towels to prevent dust from becoming airborne.
-
Carefully sweep the material into a dustpan or onto a stiff piece of cardboard.
-
Place the collected solid and all cleanup materials (gloves, towels) into a sealed bag.
-
-
Containment & Cleanup (Liquid Spill):
-
Use absorbent pads or paper towels to soak up the solution.
-
Wipe the area clean with a damp cloth.
-
-
Disposal of Cleanup Waste: Dispose of the sealed bag containing cleanup debris by following Protocol 4.1 for solid waste.
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 16, 2026, from [Link]
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An In-Depth Technical Guide to Personal Protective Equipment (PPE) for Handling D-Idose
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of D-Idose in a laboratory setting. As a rare aldohexose monosaccharide, D-Idose is not classified as a hazardous substance. However, adherence to rigorous safety protocols is paramount to ensure both personnel safety and the integrity of experimental outcomes. This document moves beyond minimum compliance, offering a framework for best practices rooted in a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: The "Why" Behind the PPE
D-Idose is a C6H12O6 monosaccharide with a molecular weight of approximately 180.16 g/mol .[1] Safety Data Sheets (SDS) and chemical databases consistently classify D-Idose as non-hazardous. It poses no significant risk of skin irritation, eye damage, or toxicity under standard laboratory conditions.
So, why is a detailed PPE protocol necessary? In the context of research and drug development, the rationale for PPE extends beyond mitigating immediate chemical threats.
-
Protecting the Experiment: The primary risk when handling a non-hazardous powder like D-Idose is the contamination of the sample. Human contact can introduce nucleases, proteases, bacteria, and other contaminants that can compromise or invalidate sensitive biological experiments.
-
Protecting the Researcher: While D-Idose itself is benign, the laboratory environment contains other potential hazards. A robust PPE protocol protects against accidental exposure to other, more hazardous chemicals that may be in use concurrently. It also prevents the formation of poor habits that could be dangerous when handling genuinely hazardous materials.
-
Nuisance Dust: Fine powders of any kind can be respiratory irritants if inhaled in large quantities. Engineering controls and appropriate PPE mitigate this risk.
The following flowchart outlines the risk assessment process for handling D-Idose.
Caption: Risk Assessment Workflow for D-Idose Handling.
Core PPE Requirements and Step-by-Step Protocols
Even for a low-hazard compound, a standardized approach to PPE is essential for maintaining a safe and controlled laboratory environment.
The following table summarizes the recommended PPE for handling D-Idose in its common forms.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. | Protects against accidental splashes of solutions and airborne powder. While D-Idose is not an irritant, this is a universal lab safety requirement.[2] |
| Hand Protection | Nitrile, powder-free gloves. | Prevents contamination of the D-Idose sample and protects hands from other potential contaminants in the lab. Powder-free gloves are crucial to avoid sample contamination with lubricants from the gloves.[2][3] |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from spills and contamination.[4] |
| Respiratory Protection | Generally not required for small quantities. | For weighing large quantities of fine powder that may become airborne, use of a NIOSH-approved N95 filtering facepiece respirator or working in a ventilated enclosure is recommended to prevent inhalation of nuisance dust.[5][6] |
-
Preparation: Before handling the compound, ensure your designated workspace is clean and uncluttered. Confirm the location of the nearest safety shower and eyewash station.
-
Don PPE: Put on your lab coat, followed by safety glasses. Wash your hands thoroughly before donning nitrile gloves.
-
Use of Ventilated Enclosure: For amounts greater than a few grams or if the powder is particularly fine, perform weighing operations inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Handling: Use a clean spatula or scoop to transfer the D-Idose from the stock container to a weigh boat on the analytical balance. Avoid creating dust clouds by moving slowly and deliberately.
-
Cleanup: After weighing, securely close the stock container. Use a damp wipe to clean the spatula, weigh boat, and any surfaces with residual powder. Dispose of wipes and used weigh boats as non-hazardous solid waste.
-
Doffing PPE: Remove gloves first, turning them inside out to trap any residual powder. Remove your lab coat and hang it in the designated area. Finally, remove safety glasses. Wash hands thoroughly.
Spill Management and Disposal Plan
Accidents happen. A clear, pre-defined plan for spills and waste disposal is critical for efficient and safe laboratory operations.
Given its non-hazardous nature, a D-Idose spill does not constitute a chemical emergency.
-
Solid Spill (Powder):
-
Alert personnel in the immediate area.
-
Wearing your standard PPE (lab coat, gloves, eye protection), gently cover the spill with damp paper towels to prevent the powder from becoming airborne.
-
Carefully wipe up the material, working from the outside in.
-
Place the used paper towels and any contaminated materials into a sealed bag for disposal.
-
Clean the spill area with soap and water.
-
-
Liquid Spill (Aqueous Solution):
-
Wearing standard PPE, absorb the spill with absorbent pads or paper towels.
-
Wipe the area clean with soap and water.
-
Dispose of the used absorbent materials as non-hazardous waste.
-
As a sugar, D-Idose is classified as a non-hazardous chemical and can be disposed of accordingly, but institutional policies must always be followed.[7][8]
-
Solid Waste:
-
Uncontaminated D-Idose and materials lightly contaminated with it (e.g., weigh boats, wipes, gloves) can typically be disposed of in the regular laboratory trash that is designated for non-hazardous waste.
-
To prevent custodial staff from handling chemical containers, laboratory personnel should package solid chemical waste securely (e.g., in a sealed bag or box), label it "Non-hazardous," and place it directly into the appropriate dumpster or collection bin as per institutional guidelines.[8]
-
-
Aqueous Solutions:
-
Small quantities of dilute, non-hazardous aqueous solutions of D-Idose can often be disposed of down the sanitary sewer, followed by flushing with a copious amount of water.[9]
-
Crucially, always consult and obtain approval from your institution's Environmental Health and Safety (EHS) department before drain disposal of any chemical waste. Local regulations and facility wastewater treatment capabilities vary.
-
The following diagram outlines the decision-making process for D-Idose disposal.
Caption: Decision Tree for D-Idose Waste Disposal.
By adhering to these detailed protocols, researchers can ensure a safe working environment, maintain the integrity of their scientific work, and handle D-Idose with the professionalism and care required in modern drug development.
References
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University, Environmental Health, Safety, and Risk Management.[Link]
-
D-Idose. PubChem, National Institutes of Health.[Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.[Link]
-
Non-Hazardous Laboratory Waste. University of York, Department of Biology.[Link]
-
Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings.[Link]
-
Personal Protective Equipment. United States Environmental Protection Agency (EPA).[Link]
-
Personal Protection Equipment (PPE) – Tagged "powder free". To Go Packaging.[Link]
-
D-Idose. CD BioGlyco.[Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University, Protect IU.[Link]
Sources
- 1. D-Idose | C6H12O6 | CID 111123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hsa.ie [hsa.ie]
- 3. togopackaging.com [togopackaging.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. D-Idose - CD BioGlyco [bioglyco.com]
- 7. sfasu.edu [sfasu.edu]
- 8. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus [ehs.cornell.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
